molecular formula C8H8ClFO B1350547 2-Chloro-6-fluoro-3-methylanisole CAS No. 261762-79-2

2-Chloro-6-fluoro-3-methylanisole

Cat. No.: B1350547
CAS No.: 261762-79-2
M. Wt: 174.6 g/mol
InChI Key: YFEYEJLNBZOHSD-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylanisole is a useful research compound. Its molecular formula is C8H8ClFO and its molecular weight is 174.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-fluoro-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEYEJLNBZOHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378619
Record name 2-Chloro-6-fluoro-3-methylanisole
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Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

261762-79-2
Record name 2-Chloro-4-fluoro-3-methoxy-1-methylbenzene
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Record name 2-Chloro-6-fluoro-3-methylanisole
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Record name 261762-79-2
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Foundational & Exploratory

Physicochemical properties of 2-Chloro-6-fluoro-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-3-methylanisole

Executive Summary

In the landscape of medicinal chemistry and drug development, halogenated aromatic compounds serve as critical building blocks for synthesizing novel therapeutic agents. Their unique electronic and steric properties can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the physicochemical properties of this compound (CAS No: 261762-79-2), a substituted anisole derivative.[1][2]

This document is structured to deliver field-proven insights and actionable data for researchers, scientists, and drug development professionals. We will delve into the compound's chemical identity, core physical properties, spectroscopic signature, and safety protocols. Furthermore, this guide furnishes detailed, self-validating experimental methodologies for the characterization of this and similar compounds, grounding all claims in authoritative references.

Chemical Identity and Structural Framework

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This compound is a polysubstituted aromatic ether. The anisole core is functionalized with chloro, fluoro, and methyl groups, each contributing to its overall physicochemical nature.

IdentifierValueSource
CAS Number 261762-79-2[1][2][3]
Molecular Formula C₈H₈ClFO[1][3]
Molecular Weight 174.60 g/mol [1][3]
MDL Number MFCD01631367[1]
IUPAC Name 2-Chloro-1-fluoro-4-methoxy-3-methylbenzene

The structure features a benzene ring substituted with a methoxy group (-OCH₃), a chlorine atom, a fluorine atom, and a methyl group (-CH₃). The relative positions of these substituents are crucial for its reactivity and interaction with biological targets.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both experimental and biological systems. These parameters are essential for formulation development, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and overall suitability as a drug candidate or intermediate.

PropertyValueNotes
Physical State Crystalline SolidInferred from melting point.
Melting Point 52-56 ºC[1]
Boiling Point Data not available
Density 1.42 g/cm³[1]
Flash Point 151 ºC[1]
Solubility Data not availablePredicted to be soluble in organic solvents and poorly soluble in water.
Lipophilicity (LogP) ~2.6 (estimated)Based on the XLogP3-AA of the closely related 2-chloro-6-fluoroanisole.[4]
Melting Point

The melting point of 52-56 °C indicates that this compound is a solid at standard room temperature.[1] The range, rather than a sharp point, can be indicative of the presence of impurities. A narrower range, achieved through purification techniques like recrystallization, would signify higher purity.

Density

The reported density is 1.42 g/cm³.[1] This value is greater than that of water, which has implications for handling and certain separation processes.

Solubility
Lipophilicity (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, influencing its ability to cross biological membranes. While an experimental value is unavailable, the calculated XLogP3 for the structurally similar 2-chloro-6-fluoroanisole is 2.6.[4] This suggests that this compound is a moderately lipophilic compound, a property often sought in drug candidates to balance aqueous solubility with membrane permeability.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Based on its structure, the following spectral characteristics are anticipated.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (-OCH₃) protons (a singlet around 3.8-4.0 ppm), and the methyl (-CH₃) protons (a singlet around 2.2-2.5 ppm). The aromatic region will display splitting patterns determined by the coupling between the remaining ring protons.

  • ¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C-O stretching for the ether linkage, C-Cl and C-F stretching, and aromatic C-H and C=C stretching frequencies.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak at m/z 174.6. A characteristic (M+2) peak with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

Synthesis and Stability Considerations

This compound is primarily available as a synthetic intermediate for laboratory research. While specific synthesis routes for this exact molecule are not detailed in the provided search results, related compounds are often prepared through multi-step organic synthesis. For instance, the synthesis of a similar compound, 2-chloro-6-fluoroanisole, can be achieved via the methylation of 2-chloro-6-fluorophenol.[5] This suggests that a plausible route to the title compound would involve the methylation of 2-chloro-6-fluoro-3-methylphenol. The compound is expected to be stable under standard laboratory storage conditions, kept in a cool, dry, and well-ventilated area.

Safety and Handling Protocols

Adherence to safety protocols is paramount when handling any chemical substance.

  • Hazard Identification: this compound is classified as an irritant.[1] Specific GHS hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[1]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[7]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[1] If skin irritation occurs, wash with plenty of soap and water.[6] Seek medical attention if symptoms persist.

Experimental Workflows and Methodologies

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Integrated Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound. This process ensures that identity, purity, and key physical properties are validated before use in further applications.

G cluster_0 Phase 1: Identity & Purity Verification cluster_1 Phase 2: Property Determination Sample Sample Receipt Structure_Verification Structural Verification (NMR, MS) Sample->Structure_Verification Purity_Assessment Purity Assessment (HPLC, GC-MS) Structure_Verification->Purity_Assessment Decision Purity > 95%? Purity_Assessment->Decision Purification Purification (e.g., Recrystallization) Decision->Purification No Melting_Point Melting Point Determination Decision->Melting_Point Yes Purification->Purity_Assessment Solubility_Assay Solubility Assessment Melting_Point->Solubility_Assay Final_Report Final Data Report Solubility_Assay->Final_Report

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluoro-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-fluoro-3-methylanisole is a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring chloro, fluoro, methyl, and methoxy groups, presents a unique synthetic challenge that requires careful strategic planning to control regioselectivity. This guide provides a comprehensive overview of a plausible and robust synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and professionals in drug development and chemical synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the most critical bond disconnections and key intermediates. The final methoxy group can be readily installed via a Williamson ether synthesis, a reliable and high-yielding reaction. This points to 2-chloro-6-fluoro-3-methylphenol as the pivotal precursor. The synthesis of this polysubstituted phenol is the core challenge, which can be addressed by a sequential halogenation strategy starting from the readily available and inexpensive 3-methylphenol (m-cresol).

G Target This compound Precursor1 2-Chloro-6-fluoro-3-methylphenol Target->Precursor1 Williamson Ether Synthesis (O-Methylation) Precursor2 2-Chloro-3-methylphenol Precursor1->Precursor2 ortho-Fluorination StartingMaterial 3-Methylphenol (m-cresol) Precursor2->StartingMaterial ortho-Chlorination G cluster_0 Step 1: Ortho-Chlorination m_cresol 3-Methylphenol reagents SO₂Cl₂, AlCl₃ Dichloromethane m_cresol->reagents product_mixture Isomeric Mixture (2-chloro-, 4-chloro-, 6-chloro-, and 2,6-dichloro-3-methylphenol) reagents->product_mixture separation Chromatographic Separation product_mixture->separation desired_product 2-Chloro-3-methylphenol separation->desired_product G cluster_1 Step 2: Ortho-Fluorination start_phenol 2-Chloro-3-methylphenol reagents Selectfluor™ Acetonitrile start_phenol->reagents final_phenol 2-Chloro-6-fluoro-3-methylphenol reagents->final_phenol G cluster_2 Final Step: Williamson Ether Synthesis phenol_intermediate 2-Chloro-6-fluoro-3-methylphenol reagents 1. Base (e.g., K₂CO₃, NaH) 2. Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Solvent (e.g., Acetone, DMF) phenol_intermediate->reagents final_product This compound reagents->final_product

Spectroscopic Characterization of 2-Chloro-6-fluoro-3-methylanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-methylanisole is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. As a key intermediate or final product, its unambiguous structural confirmation is paramount. This technical guide provides a detailed overview of the expected spectroscopic data for this molecule, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from structurally related analogs to provide a robust analytical protocol.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with its distinct substitution pattern on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding the interplay of the chloro, fluoro, methyl, and methoxy substituents is crucial for accurate spectral interpretation.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

A. ¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the substituents.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Ar-H (position 4)7.0 - 7.2Doublet of doublets (dd)J(H-H) ≈ 8-9, J(H-F) ≈ 2-3
Ar-H (position 5)6.8 - 7.0Doublet of doublets (dd)J(H-H) ≈ 8-9, J(H-F) ≈ 4-5
-OCH₃3.8 - 4.0Singlet (s)N/A
Ar-CH₃2.2 - 2.4Singlet (s)N/A

Rationale for Predictions:

  • The aromatic protons will appear as a complex pattern due to mutual coupling and coupling to the fluorine atom. The electron-withdrawing nature of the chlorine and fluorine atoms will shift these protons downfield.

  • The methoxy protons (-OCH₃) are expected to be a sharp singlet, deshielded by the adjacent oxygen atom.

  • The aromatic methyl protons (Ar-CH₃) will also appear as a singlet, in the typical range for such groups.

B. ¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
C-Cl125 - 130
C-F155 - 160 (doublet due to C-F coupling)
C-CH₃130 - 135
C-OCH₃145 - 150
C-4120 - 125
C-5115 - 120
-OCH₃55 - 60
Ar-CH₃15 - 20

Rationale for Predictions:

  • The carbon atom attached to the highly electronegative fluorine atom (C-F) will be significantly deshielded and appear at a high chemical shift, split into a doublet due to one-bond C-F coupling.

  • The carbon bearing the chlorine atom (C-Cl) will also be downfield, though to a lesser extent than the C-F carbon.

  • The carbons of the methoxy and methyl groups will appear in their characteristic upfield regions.

C. Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a standard proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective nuclei in the molecule.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O, C-Cl, C-F, and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (-OCH₃, -CH₃)2850 - 3000Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric), 1000-1075 (symmetric)Strong
C-F Stretch1000 - 1400Strong
C-Cl Stretch600 - 800Medium-Strong
Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Workflow for ATR-IR Analysis:

Caption: Workflow for acquiring an ATR-IR spectrum.

Step-by-Step Protocol:

  • Clean Crystal: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Apply Sample: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Data Processing: The software will automatically subtract the background spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can further confirm its identity.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of this compound is 174.60 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 174. Due to the presence of the chlorine-35 and chlorine-37 isotopes in a natural abundance ratio of approximately 3:1, an M+2 peak at m/z 176 with about one-third the intensity of the M⁺ peak is expected.

  • Key Fragmentation Patterns: Fragmentation of the molecular ion may occur through the loss of a methyl radical (·CH₃) from the methoxy group to give a fragment at m/z 159, or through the loss of a chlorine radical (·Cl) to give a fragment at m/z 139.

Table of Predicted Fragments:

m/zIdentity
174/176[M]⁺
159/161[M - CH₃]⁺
141[M - CH₃ - H₂O]⁺
139[M - Cl]⁺
Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

Workflow for GC-MS Analysis:

Caption: General workflow for GC-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC, where it will be vaporized and separated from any impurities on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS techniques, is essential for its unambiguous identification and characterization. This guide provides a predictive framework for the expected spectroscopic data and outlines standardized protocols for their acquisition and interpretation. By following these methodologies, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their research and development endeavors.

References

  • PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 53393431, this compound. Available at: [Link]

  • NIST Chemistry WebBook: National Institute of Standards and Technology. Spectroscopic data for structurally similar compounds. Available at: [Link]

  • SpectraBase: Wiley Science Solutions. A comprehensive database of spectra. Available at: [Link]

The Strategic Utility of 2-Chloro-6-fluoro-3-methylanisole: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flatland of Simple Aromatics

In the intricate landscape of drug discovery and materials science, the demand for molecular scaffolds with precise three-dimensional architecture and finely-tuned electronic properties has never been greater. We have moved beyond the era of simple, unsubstituted aromatic building blocks into a realm where multi-functionalized, sterically-defined cores are the keys to unlocking novel biological activity and material characteristics. It is in this context that molecules like 2-Chloro-6-fluoro-3-methylanisole emerge not merely as reagents, but as strategic platforms for complex molecular design.

This guide provides an in-depth technical exploration of this compound as a versatile chemical building block. Its unique substitution pattern—a directing methoxy group, two distinct ortho-halogen handles (Cl and F), and a methyl group for steric and electronic influence—creates a rich and orthogonal reactivity profile. We will dissect the inherent chemical logic of this molecule, offering not just protocols, but a causative understanding of why specific synthetic pathways are chosen and how to leverage its distinct features to achieve complex molecular targets. This document is intended for researchers, medicinal chemists, and process development professionals who seek to exploit the full potential of advanced aromatic intermediates.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a building block begins with its fundamental properties. These data are critical for reaction planning, safety assessment, and analytical characterization.

PropertyValueReference
CAS Number 261762-79-2[1][2][3][4]
Molecular Formula C₈H₈ClFO[1][4]
Molecular Weight 174.60 g/mol [1][4]
Appearance Solid[N/A]
Melting Point 52-56 °C[1]
Density 1.42 g/cm³[1]
Flash Point 151 °C[1]
IUPAC Name 1-Chloro-5-fluoro-2-methoxy-3-methylbenzene[N/A]

The Synthetic Versatility of this compound

The strategic value of this building block lies in the multiple, distinct reaction pathways it offers. The methoxy, chloro, fluoro, and aromatic C-H bonds can all be addressed with high selectivity, turning this single molecule into a nexus for divergent synthesis.

Synthetic_Utility_Tree Start This compound DoM Directed ortho-Metalation (DoM) Start->DoM n-BuLi, TMEDA SnAr Nucleophilic Aromatic Substitution (SNAr) Start->SnAr Nu⁻ CrossCoupling Palladium Cross-Coupling Start->CrossCoupling Pd(0), Boronic Acid EtherCleavage Ether Cleavage Start->EtherCleavage BBr₃ Product_DoM 4-Substituted Anisole Derivative DoM->Product_DoM E⁺ quench Product_SnAr 2-Substituted Anisole Derivative (via F displacement) SnAr->Product_SnAr Product_Coupling 6-Aryl/Alkyl Anisole Derivative (via Cl displacement) CrossCoupling->Product_Coupling Product_Phenol 2-Chloro-6-fluoro-3-methylphenol EtherCleavage->Product_Phenol

Caption: Synthetic utility map for this compound.

Directed ortho-Metalation (DoM): Precision C-H Functionalization

Expertise & Causality: The methoxy group is a powerful Directed Metalation Group (DMG).[5] It acts as a Lewis base, coordinating to the lithium atom of an organolithium base (typically n-BuLi) and delivering the base to the proximal C-H bond.[5][6] This pre-complexation dramatically lowers the kinetic barrier for deprotonation at the ortho position compared to other C-H bonds, ensuring exquisite regioselectivity.[7] In this molecule, the C4 position is sterically accessible and electronically activated, making it the sole site of metalation. This pathway provides a strategic entry point for introducing a wide array of electrophiles.

Field-Proven Protocol: Synthesis of 4-Iodo-2-chloro-6-fluoro-3-methylanisole

  • Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 10 mL) and this compound (1.0 eq, 1.75 g, 10 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq, 1.8 mL, 12 mmol) followed by the dropwise addition of n-butyllithium (1.1 eq, 1.6 M in hexanes, 6.9 mL, 11 mmol) over 10 minutes. The solution may turn yellow or orange.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. The deprotonation is typically rapid under these conditions.[7]

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂) (1.5 eq, 3.81 g, 15 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the aryllithium species at -78 °C. The dark color of the iodine will dissipate upon addition.

  • Workup: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL). Allow the mixture to warm to room temperature.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (to remove excess iodine) and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Halogen Reactivity

Expertise & Causality: SNAr reactions are governed by the stability of the intermediate Meisenheimer complex, a resonance-stabilized carbanion.[8] The reaction is favored by strong electron-withdrawing groups ortho or para to a good leaving group.[8][9] In our substrate, both Cl and F are electron-withdrawing. Crucially, fluorine's high electronegativity makes it a superior leaving group to chlorine in SNAr, as it more effectively stabilizes the negative charge that develops on the ipso-carbon in the rate-determining nucleophilic addition step. Therefore, nucleophiles will selectively displace the fluorine atom at the C6 position.

Field-Proven Protocol: Synthesis of 6-Amino-2-chloro-3-methylanisole Derivative

  • Setup: In a sealed tube, combine this compound (1.0 eq, 1.75 g, 10 mmol), the desired amine (e.g., morpholine, 1.2 eq, 1.05 g, 12 mmol), and potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20 mmol) in dimethyl sulfoxide (DMSO, 20 mL).

  • Reaction: Seal the tube and heat the mixture to 120 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water (100 mL). A precipitate may form.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water and then brine to remove DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material via flash chromatography to afford the desired 6-amino substituted product.

Palladium-Catalyzed Cross-Coupling: Building Biaryl Scaffolds

Expertise & Causality: The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation.[10][11] The reaction relies on a Pd(0)/Pd(II) catalytic cycle. While aryl chlorides are less reactive than bromides or iodides towards oxidative addition to Pd(0), modern catalyst systems employing electron-rich, bulky phosphine ligands can effectively activate the C-Cl bond.[12] The steric hindrance from the ortho methoxy and methyl groups presents a challenge, necessitating the use of specialized ligands (e.g., biarylphosphines like SPhos or XPhos) that promote both the oxidative addition and the subsequent reductive elimination steps. This reaction selectively functionalizes the C2 position.

Field-Proven Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

  • Setup: To a Schlenk flask, add this compound (1.0 eq, 1.75 g, 10 mmol), 4-methoxyphenylboronic acid (1.2 eq, 1.82 g, 12 mmol), and potassium phosphate (K₃PO₄) (2.5 eq, 5.31 g, 25 mmol).

  • Catalyst Loading: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%, 183 mg) and a bulky phosphine ligand (e.g., SPhos, 4 mol%, 164 mg).

  • Solvent & Degassing: Add a mixture of toluene and water (e.g., 10:1, 22 mL total volume). Seal the flask and degas the mixture thoroughly by sparging with argon for 15 minutes or via three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor by LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate and purify by column chromatography to yield the biaryl product.

Reaction TypeKey ReagentsTarget SiteRationale
DoM n-BuLi / TMEDAC4-HMethoxy group directs lithiation to the ortho position.
SNAr Nucleophile (e.g., R₂NH), BaseC6-FFluorine is a superior leaving group to chlorine in SNAr.
Suzuki Coupling Ar-B(OH)₂, Pd(0) catalyst, LigandC2-ClC-Cl bond is activated by modern Pd catalysts for cross-coupling.
Ether Cleavage: Unmasking a Phenolic Handle

Expertise & Causality: The methyl ether of an anisole is a robust protecting group but can be efficiently cleaved to reveal a highly versatile phenol. Boron tribromide (BBr₃) is the reagent of choice for this transformation.[13][14] The Lewis acidic boron atom coordinates strongly to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by a bromide ion (often from another BBr₃-ether adduct) on the methyl group.[15][16] This process is highly efficient and selective for aryl methyl ethers.

Field-Proven Protocol: Synthesis of 2-Chloro-6-fluoro-3-methylphenol

  • Setup: In a flame-dried flask under argon, dissolve this compound (1.0 eq, 1.75 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2 eq, 1.0 M solution, 12 mL, 12 mmol) dropwise. A precipitate may form as the BBr₃-ether adduct is generated.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of starting material by TLC.

  • Quench & Workup: Cool the mixture back to 0 °C and very carefully quench the reaction by the dropwise addition of water. BBr₃ reacts violently with water, so this step must be performed slowly and with caution. Continue adding water until no more gas evolves.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting phenol can be purified by column chromatography if necessary.

Reaction_Workflow cluster_0 DoM & Quench Sequence A 1. Dissolve Anisole in THF 2. Cool to -78 °C B 3. Add n-BuLi/TMEDA (Deprotonation at C4) A->B C 4. Stir for 1 hour @ -78 °C B->C D 5. Add Electrophile (e.g., I₂) (Quench Aryllithium) C->D E 6. Aqueous Workup (NH₄Cl) 7. Extraction & Purification D->E

Caption: Experimental workflow for Directed ortho-Metalation.

Conclusion: A Strategic Asset for Chemical Innovation

This compound is far more than a simple halogenated aromatic. It is a carefully designed building block offering at least four distinct and regioselective points of modification. The ability to perform directed C-H functionalization, selective nucleophilic substitution, palladium-catalyzed cross-coupling, and ether cleavage from a single, readily available scaffold provides chemists with a powerful tool for rapidly generating molecular diversity. The orthogonal nature of these transformations allows for their use in complex, multi-step syntheses, enabling the efficient construction of novel pharmaceutical leads, agrochemicals, and advanced materials. By understanding the fundamental principles that govern its reactivity, researchers can fully exploit the strategic potential of this versatile chemical asset.

References

  • YouTube. nucleophilic aromatic substitutions. [Link][17]

  • Organic Chemistry Portal. Suzuki Coupling. [Link][10]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][9]

  • ResearchGate. (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. [Link][13]

  • ACS Publications. Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. [Link][18]

  • Andrew G. Myers Research Group, Harvard University. ortho metalation. [Link][19]

  • GNEEBIOM. Applications Of Anisole (Methoxybenzene) In Pharmaceuticals. [Link][20]

  • Wikipedia. Directed ortho metalation. [Link][5]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link][11]

  • ACS Publications. On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. [Link][6]

  • Sci-Hub. Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. [Link][21]

  • ResearchGate. (PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). [Link][22]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link][8]

  • ResearchGate. Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. [Link][7]

  • PubMed, National Library of Medicine. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link][14]

  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link][12]

  • ResearchGate. BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism | Request PDF. [Link][15]

  • ScholarWorks@GVSU. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. [Link][16]

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An In-Depth Technical Guide to the Safe Handling and Application of 2-Chloro-6-fluoro-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the material safety properties of 2-Chloro-6-fluoro-3-methylanisole (CAS No. 261762-79-2), a key intermediate in pharmaceutical synthesis. Moving beyond a standard Material Safety Data Sheet (MSDS), this document offers an in-depth analysis of the compound's hazard profile, safe handling protocols, and emergency procedures, grounded in the principles of chemical reactivity and toxicology. It is designed to empower researchers and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment.

Compound Profile and Hazard Identification

This compound is a halogenated aromatic ether. Its chemical structure, featuring a chlorinated and fluorinated benzene ring with a methoxy and a methyl group, dictates its reactivity and toxicological profile. While specific toxicological data for this compound is not extensively available, a thorough understanding of its potential hazards can be extrapolated from its structural analogues and the known effects of similar chemical classes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 261762-79-2-
Molecular Formula C₈H₈ClFO-
Molecular Weight 174.60 g/mol -
Appearance Solid-
Melting Point 52-56 °C-
Density 1.42 g/cm³-
Flash Point 151 °C-

Based on data from analogous compounds, this compound is anticipated to be classified as an irritant.[1] Similar halogenated anisoles are known to cause skin, eye, and respiratory irritation.[2][3]

Anticipated GHS Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

It is also prudent to consider the potential for this compound to be harmful if swallowed, based on the hazard profile of similar molecules.[2]

The Scientific Basis for Safe Handling and Storage

The presence of halogen atoms on the aromatic ring and the ether linkage are key determinants of the molecule's stability and reactivity. Understanding these structural features is paramount to implementing effective safety protocols.

Reactivity Profile and Incompatible Materials

Halogenated aromatic compounds are generally stable under normal laboratory conditions. However, they can react vigorously with strong oxidizing agents.[4] Therefore, it is imperative to avoid contact with substances such as nitric acid, sulfuric acid, and peroxides.

Upon heating, particularly in the presence of incompatible materials or in a fire, hazardous decomposition products can be generated. For halogenated anisoles, these can include:

  • Carbon oxides (CO, CO₂) [4]

  • Hydrogen chloride (HCl) gas [4]

  • Hydrogen fluoride (HF) gas [4]

The formation of these highly toxic and corrosive gases underscores the importance of working in a well-ventilated area and avoiding overheating.

Recommended Storage Procedures

To ensure the stability and integrity of this compound, the following storage protocols are recommended:

  • Store in a cool, dry, and well-ventilated area. [4]

  • Keep containers tightly closed to prevent moisture ingress and contamination.

  • Store away from incompatible materials, particularly strong oxidizing agents. [4]

  • Keep away from heat, sparks, and open flames. [4]

The following diagram illustrates the logical workflow for the safe storage of this compound.

StorageWorkflow Safe Storage Workflow for this compound cluster_storage Storage Environment cluster_container Container Management cluster_separation Segregation Cool Cool Dry Dry Well-Ventilated Well-Ventilated Tightly Closed Tightly Closed Properly Labeled Properly Labeled Away from Oxidizers Away from Oxidizers Away from Heat/Ignition Away from Heat/Ignition Store Compound Store Compound Store Compound->Cool Store Compound->Dry Store Compound->Well-Ventilated Store Compound->Tightly Closed Store Compound->Properly Labeled Store Compound->Away from Oxidizers Store Compound->Away from Heat/Ignition

Caption: Logical workflow for the safe storage of the compound.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential to prevent exposure through inhalation, skin contact, and eye contact. The selection of appropriate PPE should be based on a thorough risk assessment of the specific experimental procedures.

Hand Protection

Given that chlorinated solvents can penetrate standard laboratory gloves, selecting the right material is critical.[5] For handling halogenated aromatic ethers, the following glove types are recommended:

  • Nitrile gloves: Offer good resistance to a broad range of chemicals, including many solvents.[6]

  • Neoprene gloves: Provide excellent protection against acids, caustics, and some solvents.[6]

It is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged or immersive contact, consider double-gloving or using thicker, chemical-resistant gloves.

Eye and Face Protection

To safeguard against splashes and airborne particles, the following are mandatory:

  • Safety glasses with side shields: For general laboratory work.

  • Chemical splash goggles: When there is a risk of splashing.[7]

  • Face shield: In conjunction with goggles for procedures with a high risk of splashing or spraying.[7]

Skin and Body Protection

A standard laboratory coat should be worn at all times. For procedures with a higher risk of significant skin contact, a chemically resistant apron or coveralls should be utilized.

Respiratory Protection

Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPEDecisionTree PPE Selection Decision Tree Start Start RiskAssessment Assess Risk of Exposure (Inhalation, Skin, Eye) Start->RiskAssessment InhalationRisk Inhalation Risk? RiskAssessment->InhalationRisk FumeHood Work in Fume Hood InhalationRisk->FumeHood Low Respirator Use NIOSH-approved Respirator InhalationRisk->Respirator High SkinContactRisk Skin Contact Risk? StandardGloves Wear Nitrile/Neoprene Gloves SkinContactRisk->StandardGloves Low ChemResistantGloves Wear Chemical Resistant Gloves (Double glove if necessary) SkinContactRisk->ChemResistantGloves High EyeContactRisk Eye Contact Risk? SafetyGlasses Wear Safety Glasses with Side Shields EyeContactRisk->SafetyGlasses Low Goggles Wear Chemical Splash Goggles EyeContactRisk->Goggles Moderate FumeHood->SkinContactRisk Respirator->SkinContactRisk LabCoat Wear Lab Coat StandardGloves->LabCoat ChemResistantApron Wear Chemical Resistant Apron ChemResistantGloves->ChemResistantApron LabCoat->EyeContactRisk ChemResistantApron->EyeContactRisk End End SafetyGlasses->End FaceShield Wear Face Shield over Goggles Goggles->FaceShield High Splash Risk Goggles->End FaceShield->End

Caption: Decision tree for selecting appropriate Personal Protective Equipment.

Emergency Procedures: A Protocol for Preparedness

In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.

First-Aid Measures

The following first-aid protocols are based on the anticipated irritant nature of the compound:

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (if applicable and safe): For acidic or basic spills, a neutralizing agent may be used with caution.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

All personnel involved in the cleanup must wear the appropriate PPE as outlined in Section 3.

Toxicological Insights and Future Research

The toxicology of many specialty chemicals, including this compound, is often not fully characterized. The presence of both chlorine and fluorine on the aromatic ring can influence its metabolic fate and potential for bioaccumulation.[8][9] Chronic exposure to some chlorinated aromatic compounds has been associated with adverse health effects.[9] Therefore, a conservative approach to handling, which minimizes all routes of exposure, is essential.

Further research into the specific toxicological properties of this compound, including in vitro and in vivo studies, would provide a more complete understanding of its hazard profile and allow for the refinement of safety protocols.

Conclusion

This compound is a valuable compound in the field of drug development. By understanding its chemical properties and potential hazards, and by rigorously adhering to the safe handling, storage, and emergency procedures outlined in this guide, researchers and scientists can work with this compound confidently and safely. A proactive and informed approach to laboratory safety is the cornerstone of scientific innovation.

References

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Solubility of 2-Chloro-6-fluoro-3-methylanisole in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-methylanisole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 261762-79-2), a substituted anisole derivative of increasing interest in synthetic chemistry. Understanding the solubility of this compound is paramount for researchers, scientists, and drug development professionals to effectively control reaction kinetics, design purification strategies, and develop formulations. This document synthesizes theoretical principles of solubility based on the molecule's physicochemical properties, provides a predictive assessment of its behavior in common organic solvents, and details rigorous experimental protocols for quantitative solubility determination.

Introduction and Physicochemical Profile

This compound is an aromatic organic compound with the molecular formula C₈H₈ClFO and a molecular weight of 174.60 g/mol .[1] Its structure, featuring a methoxy group (-OCH₃), a chlorine atom, a fluorine atom, and a methyl group attached to a benzene ring, imparts a unique combination of polarity, hydrophobicity, and potential for intermolecular interactions. These features govern its solubility, a critical parameter that influences its application in organic synthesis and pharmaceutical development.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] The key structural attributes of this compound that dictate its solubility are:

  • Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces and potential π-π stacking.

  • Methoxy Group (-OCH₃): The ether linkage introduces polarity and a lone pair of electrons on the oxygen atom, allowing it to act as a hydrogen bond acceptor. This enhances solubility in protic solvents.

  • Halogen Substituents (Cl, F): The electronegative chlorine and fluorine atoms create polar C-X bonds, contributing to the molecule's overall dipole moment.

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds to the molecule's hydrophobic character.

Collectively, these features suggest that this compound is a moderately polar compound with limited aqueous solubility but significant solubility in a range of organic solvents. Its parent compound, anisole, is known to be soluble in organic solvents like ethanol, ether, and acetone while being only slightly soluble in water.[3]

Predicted Solubility in Common Organic Solvents

While specific quantitative solubility data for this compound is not widely published, a robust predictive analysis can be made based on its structure and the properties of analogous compounds. The following table summarizes the expected solubility behavior across different solvent classes. This information is critical for selecting appropriate media for chemical reactions, extractions, and chromatographic separations.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aromatic Toluene, BenzeneHigh The aromatic ring of the solute can engage in favorable π-π stacking interactions with the solvent. "Like dissolves like" is the dominant principle.
Nonpolar Aliphatic Hexane, CyclohexaneModerate Solubility is driven by weaker van der Waals forces. The polar groups on the solute limit its miscibility with purely aliphatic solvents.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateHigh Strong dipole-dipole interactions between the polar C-O, C-Cl, and C-F bonds of the solute and the polar functional groups of the solvent lead to effective solvation.
Polar Protic Ethanol, Methanol, IsopropanolHigh to Moderate The solvent can act as a hydrogen bond donor to the ether oxygen of the anisole derivative. The overall polarity match ensures good solubility.
Highly Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents are strong universal solvents for a wide range of organic compounds due to their high polarity and ability to engage in strong dipole-dipole interactions.
Aqueous WaterVery Low / Insoluble The large hydrophobic backbone of the molecule, consisting of the benzene ring and methyl group, outweighs the polarity contributed by the ether and halogen groups, leading to poor solvation by water molecules.[4]

Experimental Protocols for Solubility Determination

For applications requiring precise concentration control, experimental verification of solubility is essential. The following protocols provide standardized methods for both qualitative assessment and quantitative measurement.

Qualitative Solubility Classification

This workflow provides a rapid method to classify the compound's solubility, which is useful for initial solvent screening. The procedure involves observing the dissolution of a small, pre-weighed amount of the solute in a fixed volume of solvent.[5][6]

  • Preparation: Into a small test tube, add approximately 25 mg of this compound.

  • Solvent Addition: Add 0.75 mL of the selected solvent in three 0.25 mL portions.

  • Mixing: After each addition, cap and vigorously shake the test tube for 30-60 seconds.[7]

  • Observation: Visually inspect the solution for any undissolved solid.

  • Classification:

    • Soluble: The entire solid dissolves completely.

    • Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

The logical flow for a comprehensive qualitative analysis is depicted in the diagram below.

Solubility_Workflow start Start with Unknown Compound (this compound) water Test Solubility in Water start->water naoh Test Solubility in 5% NaOH water->naoh Insoluble organic Test Solubility in Organic Solvent (e.g., Toluene, Acetone, Ethanol) water->organic Insoluble hcl Test Solubility in 5% HCl naoh->hcl Insoluble end_acidic Weakly Acidic Compound naoh->end_acidic h2so4 Test Solubility in conc. H2SO4 hcl->h2so4 Insoluble end_basic Basic Compound (Amine) hcl->end_basic end_neutral Neutral Compound h2so4->end_neutral end_soluble Classify as Soluble organic->end_soluble Dissolves end_insoluble Classify as Insoluble organic->end_insoluble Does not Dissolve

Caption: Workflow for qualitative solubility classification.

Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed, airtight flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Saturated Solution:

    • Allow the flask to stand undisturbed at the set temperature for at least 12 hours to let undissolved solids settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated volumetric pipette fitted with a filter (e.g., a syringe filter) to prevent transfer of any solid particles.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh a clean, dry evaporating dish (W₁).

    • Transfer the filtered saturated solution into the pre-weighed evaporating dish and record the total weight (W₂).

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

    • Once the solvent is fully removed, cool the dish in a desiccator and weigh it (W₃). Repeat the drying and weighing cycles until a constant weight is achieved.

  • Calculation of Solubility:

    • Weight of the dissolved solute = W₃ - W₁

    • Weight of the solvent = (W₂ - W₁) - (W₃ - W₁) = W₂ - W₃

    • Solubility is typically expressed in g/100 g of solvent:

      • Solubility = [(W₃ - W₁) / (W₂ - W₃)] x 100

Conclusion

This compound is predicted to be a compound with high solubility in a broad array of common polar aprotic and aromatic organic solvents, and moderate solubility in polar protic and nonpolar aliphatic solvents. Its aqueous solubility is expected to be negligible. This profile makes it well-suited for a variety of applications in organic synthesis where non-aqueous reaction media are preferred. For any process development or research application, it is strongly recommended that the predictive data presented in this guide be supplemented with quantitative experimental measurements using the detailed protocols provided.

References

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Methodological & Application

Experimental protocol for nucleophilic aromatic substitution on 2-Chloro-6-fluoro-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Experimental Protocol for Nucleophilic Aromatic Substitution on 2-Chloro-6-fluoro-3-methylanisole

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating SNAr on an Electron-Rich, Sterically Complex Arene

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This reaction is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Typically, the SNAr reaction proceeds efficiently on electron-deficient aromatic systems, where electron-withdrawing groups (such as -NO₂) activate the ring for nucleophilic attack.[1][2]

This guide focuses on a more challenging substrate: This compound . Its structure presents a unique set of considerations for the synthetic chemist:

  • Electron-Rich Nature : The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which inherently disfavors the formation of the negatively charged intermediate required for the classical SNAr mechanism.

  • Competing Leaving Groups : The presence of both chlorine and fluorine atoms raises a critical question of regioselectivity.

  • Steric Hindrance : The ortho-disubstitution pattern around the fluorine and chlorine atoms can impede the approach of a nucleophile.

Understanding these factors is crucial for designing a successful and high-yielding synthetic protocol. This document provides a detailed examination of the mechanistic principles at play and offers a robust, field-proven protocol for performing SNAr on this specific substrate.

Part 1: Mechanistic Rationale and Strategic Considerations

The Addition-Elimination Mechanism

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. The process begins with the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] Aromaticity is temporarily lost in this step, which is typically the rate-determining step of the reaction.[5][6] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Regioselectivity: The Fluorine Advantage in SNAr

Contrary to what is observed in Sₙ2 reactions where iodide is the best halide leaving group, the leaving group aptitude in SNAr reactions is often F > Cl > Br > I.[1][6] This inverted trend is a direct consequence of the rate-determining step. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and provides powerful inductive stabilization to the negatively charged Meisenheimer complex.[5][7] This stabilization lowers the activation energy of the initial nucleophilic attack, making it the kinetically favored pathway. Therefore, nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom, leading to the selective displacement of fluoride.

SNAr_Mechanism Figure 1: SNAr Mechanism on this compound sub 2-Chloro-6-fluoro- 3-methylanisole meisenheimer Meisenheimer Complex (Stabilized Intermediate) sub->meisenheimer + Nu⁻ (Rate-determining step) nuc Nucleophile (Nu⁻) prod Substituted Product meisenheimer->prod - F⁻ (Fast) lg Fluoride (F⁻)

Caption: Figure 1: SNAr Mechanism on this compound.

Overcoming Ring Deactivation

The electron-donating methoxy and methyl groups increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to nucleophilic attack. To overcome this deactivation, the reaction conditions must be carefully optimized. Key strategies include:

  • Elevated Temperatures : Increasing the reaction temperature provides the necessary energy to overcome the higher activation barrier.[8] Microwave irradiation can be a particularly effective method for accelerating these reactions.[9]

  • Choice of Solvent : Polar aprotic solvents such as DMSO, DMF, or NMP are ideal. They effectively solvate the counter-ion of the base but poorly solvate the nucleophile, thereby increasing its nucleophilicity.

  • Base Selection : A suitable base is often required, especially when using nucleophiles like primary or secondary amines, to facilitate the reaction and neutralize the generated acid (HF).

Part 2: Experimental Protocol - Amination with Morpholine

This protocol details the nucleophilic aromatic substitution of this compound with morpholine, a common secondary amine used in pharmaceutical synthesis.

Materials and Equipment

Reagents:

  • This compound (Substrate)

  • Morpholine (Nucleophile)

  • Potassium Carbonate (K₂CO₃), anhydrous (Base)

  • Dimethyl Sulfoxide (DMSO), anhydrous (Solvent)

  • Ethyl Acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Reaction Parameters

The following table summarizes the stoichiometry and conditions for a typical lab-scale reaction.

Component Molar Ratio Example Quantity (for 5 mmol scale) Notes
This compound1.0 equiv873 mgLimiting Reagent
Morpholine1.2 equiv0.52 mL (6.0 mmol)A slight excess ensures complete consumption of the substrate.
Potassium Carbonate (K₂CO₃)2.0 equiv1.38 g (10.0 mmol)Acts as a base to scavenge the HF produced.
DMSO (anhydrous)-15 mLSolvent. Concentration approx. 0.33 M.
Reaction Temperature -110 °CRequires heating due to the deactivated ring.
Reaction Time -12-24 hoursMonitor by TLC or LC-MS for completion.
Step-by-Step Procedure

Reaction Setup:

  • Place an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous DMSO via syringe to the flask.

  • Add morpholine (1.2 equiv) to the stirring suspension at room temperature.

  • Equip the flask with a reflux condenser and ensure a continuous flow of inert gas.

Reaction Execution & Monitoring: 6. Heat the reaction mixture to 110 °C using a pre-heated oil bath or heating mantle. 7. Maintain vigorous stirring and monitor the reaction progress periodically using TLC (e.g., 4:1 Hexanes:EtOAc eluent). The consumption of the starting material and the appearance of a new, more polar spot indicates product formation.

Work-up and Isolation: 8. Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. 9. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 50 mL). 10. Extract the aqueous phase with ethyl acetate (3 x 30 mL). 11. Combine the organic layers and wash with deionized water (2 x 25 mL) to remove residual DMSO, followed by a wash with brine (1 x 25 mL). 12. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification: 13. The resulting crude oil can be purified by flash column chromatography on silica gel. A gradient elution system, starting with Hexanes and gradually increasing the polarity with Ethyl Acetate, is typically effective. 14. Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the final product, 4-(2-chloro-6-methoxy-3-methylphenyl)morpholine.

Workflow Figure 2: Experimental Workflow Diagram A 1. Combine Reagents (Substrate, Base, Solvent) B 2. Add Nucleophile (Morpholine) A->B C 3. Establish Inert Atmosphere B->C D 4. Heat to 110 °C C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Cool & Quench with Water E->F G 7. Extract with EtOAc F->G H 8. Wash & Dry Organic Layer G->H I 9. Concentrate H->I J 10. Column Chromatography I->J K 11. Isolate Pure Product J->K

Caption: Figure 2: Experimental Workflow Diagram.

Troubleshooting and Optimization
  • Slow or Incomplete Reaction : If the reaction stalls, consider increasing the temperature in increments of 10-15 °C. Alternatively, a stronger base like cesium carbonate (Cs₂CO₃) or a change of solvent to NMP (which has a higher boiling point) may be beneficial.[10]

  • Side Product Formation : If significant side products are observed, reducing the reaction temperature or using a milder base may improve selectivity.

  • Difficult Purification : If the product and starting material have very similar Rf values on TLC, employing a different solvent system for chromatography or considering an alternative purification method like preparative HPLC may be necessary.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange. (2013-07-25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Reddit. (2015-05-03). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. [Link]

  • Chemistry LibreTexts. (2023-01-04). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • St. John's University & College of St. Benedict. Addition-Elimination at Aromatics (SNAR). [Link]

  • National Institutes of Health. (2020-06-02). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. [Link]

  • MDPI. (2019-03-22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • Total Organic Chemistry. (2021-08-06). Nucleophilic Aromatic Substitution and Benzyne | Organic Chemistry Lessons. [Link]

  • Royal Society of Chemistry. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. [Link]

  • ResearchGate. (2009). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. [Link]

  • National Institutes of Health. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

  • Unknown. Organic Chemistry – Specific Name Reactions. [Link]

  • ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. [Link]

  • ResearchGate. (2002). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. [Link]

  • National Institutes of Health. (2023-09-01). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. [Link]

  • Royal Society of Chemistry. (2010). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. [Link]

  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Isonet. (2020-05-18). SNAr Reaction in Common Molecular Solvents Under Pressure. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • ACG Publications. (2020-03-17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

  • PubMed. (2020-04-13). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Last Minute Lecture. (2023-12-14). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). [Link]

  • Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Herbicides Utilizing 2-Chloro-6-fluoro-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic application of 2-Chloro-6-fluoro-3-methylanisole as a pivotal intermediate in the synthesis of next-generation herbicides. We will delve into the rationale behind its use, provide validated protocols for key transformations, and explore its potential in developing novel active ingredients.

Introduction: The Quest for Modern Herbicidal Moieties

The continuous evolution of weed resistance to existing herbicides necessitates the discovery of new active ingredients with novel modes of action or improved efficacy. Aryl- and heteroaryl-based compounds have become a cornerstone of modern herbicide design. Within this landscape, this compound emerges as a highly valuable and strategically substituted building block. Its specific arrangement of chloro, fluoro, methyl, and methoxy groups offers a unique combination of electronic properties and reactive handles, making it an ideal precursor for sophisticated herbicidal molecules, most notably those in the synthetic auxin class. A prominent example is its role as a key intermediate in the synthesis of herbicides like Arylex™ (Halauxifen-methyl), highlighting its industrial relevance.[1]

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of the starting material is critical for reaction planning and monitoring.

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name 1-Chloro-3-fluoro-2-methoxy-6-methylbenzene-
Molecular Formula C₈H₈ClFO-
Molecular Weight 174.60 g/mol -
Appearance Colorless to pale yellow liquid (predicted)-
Boiling Point ~200-210 °C (predicted at atm. pressure)-
CAS Number Not readily available for this specific isomer-

Note: Experimental data for this specific isomer is not widely published; properties are based on standard chemical principles and data from related structures.

Section 2: Strategic Importance in Herbicide Synthesis

The substitution pattern of this compound is not arbitrary. Each group plays a crucial role in the synthetic pathway and the biological activity of the final product.

  • Anisole (Methoxy Group): This serves as a protected form of a phenol. The methyl group can be selectively cleaved to unmask a highly reactive hydroxyl group, which is essential for forming the ether linkages characteristic of many modern herbicides.

  • Fluoro and Chloro Groups: These halogens are potent electron-withdrawing groups. Their presence on the aromatic ring is critical for modulating the acidity of the corresponding phenol (after demethylation), which facilitates its reaction in nucleophilic substitution steps. Furthermore, these halogens often play a direct role in the binding of the final herbicide to its target protein in the weed.[2][3]

  • Methyl Group: The methyl group provides steric hindrance and electronic effects that can fine-tune the molecule's conformation and binding affinity. It also serves as a potential site for further functionalization in lead optimization studies.

The overall strategy involves leveraging the methoxy group as a latent phenol for coupling with a suitable heterocyclic partner, a common scaffold in potent herbicides.[4]

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Final Functionalization Start This compound Phenol Key Intermediate (2-Chloro-6-fluoro-3-methylphenol) Start->Phenol Demethylation (Protocol 3.1) Core Herbicidal Core Structure Phenol->Core S_NAr Ether Synthesis (Protocol 3.2) Heterocycle Activated Heterocycle (e.g., Dichloropyridine derivative) Heterocycle->Core Final Novel Herbicide Candidate (e.g., Picolinic Acid Ester) Core->Final Esterification / Amidation etc.

Caption: General synthetic pathway for novel herbicides.

Section 3: Core Synthetic Protocols

The following protocols detail the critical transformations required to convert this compound into a versatile platform for herbicide discovery.

Protocol 3.1: O-Demethylation to 2-Chloro-6-fluoro-3-methylphenol

Causality: The conversion of the chemically robust methoxy ether to a reactive phenol is the essential first step. Boron tribromide (BBr₃) is a highly effective Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. This reaction is chosen for its high efficiency and relatively clean conversion under controlled conditions.

Materials:

  • This compound (1.0 eq)

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen atmosphere setup

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the BBr₃ solution (1.2 eq) dropwise via a dropping funnel over 30 minutes. A color change and formation of a complex may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess BBr₃.

  • Pour the mixture into saturated aqueous NaHCO₃ and transfer to a separatory funnel.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 2-Chloro-6-fluoro-3-methylphenol, can be purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.

Protocol 3.2: Nucleophilic Aromatic Substitution (SNAr) for Herbicide Core Synthesis

Causality: This protocol describes the formation of the critical aryl-ether bond. The phenol generated in Protocol 3.1 is a weak nucleophile. A strong base, such as potassium carbonate, is used to deprotonate the phenol, forming a much more reactive phenoxide anion. This anion then attacks an electron-deficient aromatic ring (an activated heterocycle), displacing a leaving group (like a chlorine atom) to form the desired product. This is a cornerstone reaction in the synthesis of many diphenyl ether and phenylpyridine herbicides.[5]

Materials:

  • 2-Chloro-6-fluoro-3-methylphenol (1.0 eq, from Protocol 3.1)

  • Activated heterocycle (e.g., 3,6-dichloropyridine-2-carboxylic acid methyl ester) (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask, add the 2-Chloro-6-fluoro-3-methylphenol (1.0 eq), the activated heterocycle (1.0 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M.

  • Place the flask under a nitrogen atmosphere and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting phenol is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the desired herbicidal core structure.

G cluster_workflow Experimental Workflow: Demethylation to S_NAr Coupling start_mat Start: This compound in Anhydrous DCM add_bbr3 Add BBr3 @ 0°C start_mat->add_bbr3 react_rt React @ RT (TLC Monitoring) add_bbr3->react_rt quench Quench with MeOH react_rt->quench workup1 Aqueous Workup (NaHCO3 / Brine) quench->workup1 purify1 Purification (Column Chromatography) workup1->purify1 phenol_int Intermediate: 2-Chloro-6-fluoro-3-methylphenol purify1->phenol_int mix_reagents Combine Phenol, Activated Heterocycle, K2CO3 in DMF phenol_int->mix_reagents heat Heat @ 80-100°C (TLC/LC-MS Monitoring) mix_reagents->heat workup2 Aqueous Workup (Water / Brine) heat->workup2 purify2 Purification (Column Chromatography) workup2->purify2 final_product Final Product: Herbicidal Core Structure purify2->final_product

Caption: Step-by-step workflow for key synthetic transformations.

Section 4: Characterization Data

Proper characterization at each step is paramount for validating the synthetic pathway.

Table 2: Representative Analytical Data for Key Compounds

CompoundTechniqueExpected Data
2-Chloro-6-fluoro-3-methylphenol ¹H NMR (CDCl₃)δ 7.0-7.2 (m, 2H, Ar-H), δ 5.5-6.0 (br s, 1H, -OH), δ 2.3 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃)δ 150-155 (C-F), δ 145-150 (C-OH), δ 110-130 (Ar-C), δ 15-20 (Ar-CH₃)
MS (ESI-)[M-H]⁻ calculated for C₇H₅ClFO⁻: 159.00. Expected: m/z 159.0
Hypothetical Product ¹H NMR (CDCl₃)Shifts corresponding to both aromatic fragments, absence of -OH proton, presence of ester -OCH₃ proton at ~δ 3.9
(from Protocol 3.2)MS (ESI+)[M+H]⁺ or [M+Na]⁺ corresponding to the coupled product.[5][6]

Note: The exact chemical shifts (δ) will vary based on the specific heterocyclic coupling partner used.

Section 5: Application in Lead Optimization

The core structure synthesized via Protocol 3.2 is not necessarily the final destination but rather a versatile scaffold for creating a library of novel herbicide candidates. Structure-Activity Relationship (SAR) studies can be systematically conducted by modifying different parts of the molecule.

  • R¹ Modification: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to alter solubility and plant uptake.

  • R² Modification: The methyl group on the starting anisole ring can be replaced with other alkyl or haloalkyl groups at the raw material synthesis stage to probe steric and electronic effects.

  • Heterocycle Variation: The dichloropyridine can be replaced with other electron-deficient heterocyles (pyrimidines, triazines) to fundamentally change the core shape and properties of the molecule.[7][8]

cluster_R1 R¹ Diversification cluster_R2 R² Diversification cluster_Het Heterocycle Variation Core Herbicidal Core R¹ (Ester/Amide) R² (Methyl Group) Heterocycle R1_Acid Carboxylic Acid Core:f1->R1_Acid R1_Amide Primary/Secondary Amides Core:f1->R1_Amide R1_Ester Alternative Esters Core:f1->R1_Ester R2_Et Ethyl Core:f2->R2_Et R2_CF3 Trifluoromethyl Core:f2->R2_CF3 Het_Pyr Pyrimidine Core:f3->Het_Pyr Het_Tri Triazine Core:f3->Het_Tri

Caption: Potential diversification points for lead optimization.

Conclusion

This compound is a sophisticated and highly valuable starting material for the synthesis of novel herbicides. Its strategic substitution allows for a robust and logical synthetic pathway, beginning with a crucial demethylation followed by a powerful SNAr coupling reaction. The resulting molecular scaffolds provide a rich platform for further optimization, enabling the discovery of next-generation crop protection agents. The protocols and strategies outlined in this document serve as a foundational guide for researchers aiming to harness the potential of this key intermediate.

References

  • WO2021214792A1 - Herbicide composition, formulations and methods thereof. Google Patents.
  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry. URL: [Link] (Note: While the provided link might be broken, the source is noted for context on fluoro-intermediate synthesis.)

  • Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules (Basel, Switzerland). URL: [Link]

  • United States Patent (19) - Herbicidal compositions and methods using same. Google Patents.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules (Basel, Switzerland). URL: [Link]

  • United States Patent Application Publication - Herbicidal Compositions Comprising 4-Amino-3-Chloro-5-Fluoro-6-(4-Chloro-2-Fluoro-3-Methoxyphenyl) Pyridine-2-Carboxylic Acid or a Derivative Thereof and VLCFA and Lipid Synthesis Inhibiting Herbicides. Regulations.gov. URL: [Link]

  • TW201019856A - Herbicide combination comprising dimethoxytriazinyl-substituted difluoromethanesulfonylanilides. Google Patents.
  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. International Journal of Molecular Sciences. URL: [Link]

  • WO2015127259A1 - Use of 3-isoxazolidinones compounds as selective herbicides. Google Patents.
  • 2-Chloro-6-fluoroanisole | C7H6ClFO | CID 2773581. PubChem. URL: [Link]

  • CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2. Google Patents.
  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. International Journal of Molecular Sciences. URL: [Link]

  • 2-Chloro-6-methylaniline | C7H8ClN | CID 6897. PubChem. URL: [Link]

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Application Notes and Protocols for the Synthesis of Novel Insecticide Candidates from 2-Chloro-6-fluoro-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a plausible synthetic pathway for the development of novel insecticide candidates, utilizing 2-Chloro-6-fluoro-3-methylanisole as a versatile starting material. The protocol details a multi-step synthesis towards a key intermediate, 2-amino-5-chloro-3-methylbenzoic acid, a crucial component in the production of the highly effective insecticide, chlorantraniliprole.[1][2] This document is intended for researchers, scientists, and professionals in the fields of agrochemical synthesis and drug development, providing in-depth methodologies, experimental protocols, and the scientific rationale behind the proposed synthetic route.

Introduction: The Strategic Importance of Halogenated Aromatic Scaffolds in Agrochemicals

The development of novel and effective insecticides is paramount for global food security. A significant number of modern agrochemicals incorporate halogenated aromatic moieties, which can enhance their biological activity, metabolic stability, and target specificity. The anthranilic diamide class of insecticides, exemplified by chlorantraniliprole (Rynaxypyr®), has demonstrated exceptional efficacy against a broad spectrum of lepidopteran pests.[3] The synthesis of chlorantraniliprole relies on the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid.[1][4]

This compound presents itself as a structurally intriguing, yet underexplored, starting material for the synthesis of new agrochemical entities. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups, offers multiple reaction sites for derivatization, potentially leading to the discovery of new insecticides with novel modes of action or improved properties. This application note proposes a scientifically grounded, albeit novel, synthetic pathway to convert this compound into the vital chlorantraniliprole intermediate, 2-amino-5-chloro-3-methylbenzoic acid.

Proposed Synthetic Pathway Overview

The proposed synthetic route from this compound to 2-amino-5-chloro-3-methylbenzoic acid involves a series of strategic chemical transformations. Each step is designed to selectively modify the starting material, leading to the desired intermediate. The overall workflow is depicted in the diagram below.

Synthetic Pathway start This compound step1 Step 1: Demethylation start->step1 phenol 2-Chloro-6-fluoro-3-methylphenol step1->phenol step2 Step 2: Conversion to Aniline phenol->step2 aniline 2-Chloro-6-fluoro-3-methylaniline step2->aniline step3 Step 3: Regioselective Chlorination aniline->step3 chloroaniline 2,5-Dichloro-6-fluoro-3-methylaniline step3->chloroaniline step4 Step 4: Oxidation of Methyl Group chloroaniline->step4 benzoic_acid 2,5-Dichloro-6-fluoro-3-methylbenzoic acid step4->benzoic_acid step5 Step 5: Amination benzoic_acid->step5 final_product 2-Amino-5-chloro-3-methylbenzoic acid step5->final_product

Caption: Proposed synthetic pathway from this compound to 2-amino-5-chloro-3-methylbenzoic acid.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for each of the key transformations in the proposed synthetic pathway.

Step 1: Demethylation of this compound to 2-Chloro-6-fluoro-3-methylphenol

Rationale: The initial step involves the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is a crucial transformation to enable subsequent functionalization of the aromatic ring. Biocatalytic demethylation using cobalamin-dependent methyltransferases in the presence of a thiol as a methyl trap offers a mild and efficient method for this conversion.[5]

Protocol:

  • Prepare a solution of this compound (1.0 eq) in a suitable buffer (e.g., MOPS buffer, 50 mM, pH 6.5) containing 150 mM KCl.

  • Add a cobalamin-dependent methyltransferase enzyme preparation and a corrinoid cofactor.

  • Introduce ethyl 3-mercaptopropionate (2.0 eq) as the methyl trap.

  • Incubate the reaction mixture at 30°C with gentle agitation for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-6-fluoro-3-methylphenol.[6]

Reagent/ParameterCondition/Amount
Starting MaterialThis compound
EnzymeCobalamin-dependent methyltransferase
Methyl TrapEthyl 3-mercaptopropionate
Temperature30°C
Reaction Time24 hours
Step 2: Conversion of 2-Chloro-6-fluoro-3-methylphenol to 2-Chloro-6-fluoro-3-methylaniline

Rationale: The conversion of a phenol to an aniline can be achieved through various methods. A one-pot synthesis via a Smiles rearrangement offers a convenient and scalable approach.[7][8] This method avoids harsh conditions often associated with other amination procedures.

Protocol:

  • To a solution of 2-Chloro-6-fluoro-3-methylphenol (1.0 eq) in dimethylacetamide (DMA), add 2-bromo-2-methylpropionamide (1.2 eq) and sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to a temperature that facilitates the Smiles rearrangement, typically between 80-120°C.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude aniline by column chromatography or recrystallization.

Reagent/ParameterCondition/Amount
Starting Material2-Chloro-6-fluoro-3-methylphenol
Reagents2-bromo-2-methylpropionamide, NaOH
SolventDimethylacetamide (DMA)
Temperature80-120°C
Step 3: Regioselective Chlorination of 2-Chloro-6-fluoro-3-methylaniline

Rationale: The introduction of a second chlorine atom at the 5-position is a key step in achieving the desired substitution pattern of the target intermediate. The directing effects of the existing substituents will guide the regioselectivity of this electrophilic aromatic substitution.

Protocol:

  • Dissolve 2-Chloro-6-fluoro-3-methylaniline (1.0 eq) in a suitable solvent such as 1,2-dichloroethane.

  • Heat the solution to approximately 50°C.

  • Slowly bubble chlorine gas (1.1 eq) through the solution while maintaining the temperature.

  • Monitor the reaction by Gas Chromatography (GC) or HPLC.

  • Upon completion, cool the reaction mixture and purge with nitrogen to remove excess chlorine.

  • The product may precipitate upon cooling or can be isolated by solvent evaporation followed by purification.

  • Recrystallization from a suitable solvent system can be used for purification.

Reagent/ParameterCondition/Amount
Starting Material2-Chloro-6-fluoro-3-methylaniline
ReagentChlorine gas
Solvent1,2-dichloroethane
Temperature50°C
Step 4: Oxidation of the Methyl Group to a Carboxylic Acid

Rationale: The conversion of the aryl methyl group to a carboxylic acid is a critical step. Strong oxidizing agents are typically required for this transformation. A method utilizing hydrogen peroxide and aqueous hydrogen bromide under photolytic conditions can be effective for fluoro-substituted aromatic compounds.[9]

Protocol:

  • In a reaction vessel equipped with a light source (e.g., UV or blue LED), combine 2,5-Dichloro-6-fluoro-3-methylaniline (1.0 eq) with aqueous hydrogen bromide ( >2.0 eq) and hydrogen peroxide ( >2.0 eq).

  • Heat the mixture to an elevated temperature (e.g., >80°C) while irradiating with light.

  • Monitor the reaction progress by HPLC.

  • After the reaction is complete, cool the mixture. The product may precipitate from the solution.

  • Filter the solid product and wash with cold water.

  • Further purification can be achieved by recrystallization.

Reagent/ParameterCondition/Amount
Starting Material2,5-Dichloro-6-fluoro-3-methylaniline
ReagentsHydrogen peroxide, Hydrogen bromide
ConditionElevated temperature with photoirradiation
Step 5: Amination to Yield 2-Amino-5-chloro-3-methylbenzoic acid

Rationale: The final step in the synthesis of the key intermediate involves the replacement of a functional group with an amino group. In this proposed pathway, a nucleophilic aromatic substitution of the fluorine atom with ammonia is envisioned.

Protocol:

  • In a pressure-rated reaction vessel, dissolve 2,5-Dichloro-6-fluoro-3-methylbenzoic acid (1.0 eq) in a suitable solvent.

  • Add a source of ammonia, such as aqueous ammonia or ammonia gas, and a base (e.g., sodium hydroxide or triethylamine).

  • Heat the sealed vessel to a temperature that facilitates the substitution reaction.

  • Monitor the reaction by HPLC.

  • Upon completion, cool the reaction vessel and carefully vent any excess pressure.

  • Acidify the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-5-chloro-3-methylbenzoic acid.[10]

Reagent/ParameterCondition/Amount
Starting Material2,5-Dichloro-6-fluoro-3-methylbenzoic acid
ReagentAmmonia
ConditionElevated temperature and pressure

Synthesis of Chlorantraniliprole from the Key Intermediate

Once the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid, is synthesized, it can be converted to chlorantraniliprole through established methods.[3][11] This typically involves two main steps: amidation to form 2-amino-5-chloro-N,3-dimethylbenzamide, followed by coupling with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[2][12]

Final Synthesis intermediate 2-Amino-5-chloro-3-methylbenzoic acid amidation Amidation with Methylamine intermediate->amidation amide_intermediate 2-Amino-5-chloro-N,3-dimethylbenzamide amidation->amide_intermediate coupling Coupling with Pyrazole Carboxylic Acid amide_intermediate->coupling chlorantraniliprole Chlorantraniliprole coupling->chlorantraniliprole

Caption: Final steps in the synthesis of Chlorantraniliprole.

Conclusion

This application note provides a comprehensive, albeit theoretical, guide for the synthesis of the key insecticide intermediate, 2-amino-5-chloro-3-methylbenzoic acid, from the novel starting material this compound. The proposed multi-step pathway utilizes a series of well-precedented chemical transformations. While this route requires experimental validation, it offers a promising avenue for the exploration of new synthetic strategies in the field of agrochemicals. The detailed protocols provided herein serve as a valuable resource for researchers aiming to develop novel insecticide candidates with potentially improved efficacy and environmental profiles.

References

  • Patsnap Eureka. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the oxidation of aryl methyl groups to carboxylic acid groups.
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  • Google Patents. (n.d.). Process for the preparation of chlorantraniliprole.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]

  • American Chemical Society. (2005). A New Practical One-Pot Conversion of Phenols to Anilines. Organic Letters. Retrieved from [Link]

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5021-5024.
  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

  • Universitat Rovira i Virgili. (n.d.). Novel catalysts for the conversion of phenol to anilines. Retrieved from [Link]

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  • ResearchGate. (2005). A New Practical One-Pot Conversion of Phenols to Anilines. Request PDF. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing chlorantraniliprole. Retrieved from [Link]

  • ResearchGate. (2019). Facile conversion of phenols to anilines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the oxidation of aromatic methyl groups.
  • Ditrich, K. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis.
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  • Google Patents. (n.d.). Pyrazole synthesis by coupling of carboxylic acid derivatives and enamines.
  • ResearchGate. (2021). Substrate scope of anilines and pyrazole aldehydes for the synthesis of.... Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ChemRxiv. (2025). Catalytic C-Demethylation of Phenols and Anilines Enabled by a Removable Mono-Directing Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluoro-3-methylphenol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. Angewandte Chemie International Edition. Retrieved from [Link]

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  • Unibrom Corp. (n.d.). Intermediates 3-Fluoro-2-methylphenol for critical molecular building block.

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Application Note: Laboratory-Scale Synthesis and Purification of 2-Chloro-6-fluoro-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the laboratory-scale synthesis and purification of 2-Chloro-6-fluoro-3-methylanisole, a valuable substituted anisole derivative for research and development in the pharmaceutical and agrochemical sectors. The described multi-step synthesis begins with the readily available starting material, 2,3-dichloro-1-nitrobenzene, and proceeds through a sequence of nucleophilic aromatic substitution, nitro group reduction, and a Sandmeyer reaction. This document offers a detailed, step-by-step protocol for each synthetic transformation, as well as for the purification of the final product. Furthermore, it delves into the mechanistic underpinnings of each reaction, provides essential safety protocols, and outlines methods for the analytical characterization of the target compound.

Introduction

Substituted anisoles are a class of organic compounds that are pivotal as building blocks in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients and agrochemicals. The specific substitution pattern of halogens and a methyl group on the anisole core, as seen in this compound, offers unique electronic and steric properties that can be exploited in drug design and materials science. This application note details a reliable and reproducible method for the synthesis of this compound on a laboratory scale, designed for researchers and professionals in drug development and chemical synthesis.

The presented synthetic strategy is a three-step process commencing with 2,3-dichloro-1-nitrobenzene. The rationale for this approach is the cost-effectiveness of the starting material and the robustness of the chemical transformations involved.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via the following three-step reaction sequence:

Synthetic_Scheme 2,3-dichloro-1-nitrobenzene 2,3-dichloro-1-nitrobenzene 2-chloro-3-methoxy-1-nitrobenzene 2-chloro-3-methoxy-1-nitrobenzene 2,3-dichloro-1-nitrobenzene->2-chloro-3-methoxy-1-nitrobenzene  Step 1: Nucleophilic  Aromatic Substitution   2-chloro-3-methoxyaniline 2-chloro-3-methoxyaniline 2-chloro-3-methoxy-1-nitrobenzene->2-chloro-3-methoxyaniline  Step 2: Nitro  Group Reduction   This compound This compound 2-chloro-3-methoxyaniline->this compound  Step 3: Sandmeyer  Reaction  

Caption: Overall synthetic route for this compound.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and ensuring the safety and success of the synthesis.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the selective replacement of one of the chlorine atoms in 2,3-dichloro-1-nitrobenzene with a methoxy group from sodium methoxide. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The methoxide ion attacks the carbon bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the desired 2-chloro-3-methoxy-1-nitrobenzene.[2][3]

Step 2: Nitro Group Reduction

The reduction of the nitro group to a primary amine is a critical transformation. This is effectively achieved through catalytic hydrogenation.[4] In this process, the nitro compound is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[5][6] The nitro group is sequentially reduced on the surface of the catalyst, ultimately forming the corresponding aniline derivative. This method is highly efficient and generally provides clean conversion with high yields.

Step 3: Sandmeyer Reaction

The final step introduces the fluorine atom onto the aromatic ring via a Sandmeyer reaction. This reaction is a versatile method for the conversion of an aryl amine to an aryl halide.[7][8][9] The process begins with the diazotization of the 2-chloro-3-methoxyaniline using sodium nitrite in an acidic medium at low temperatures (0-5 °C) to form a diazonium salt intermediate.[8] This intermediate is then treated with a copper(I) halide, in this case, copper(I) chloride, which catalyzes the substitution of the diazonium group with a chloride ion. The reaction proceeds through a single-electron transfer (SET) mechanism, generating an aryl radical, which then abstracts a halogen from the copper(II) species to form the final product and regenerate the copper(I) catalyst.[10][11]

Experimental Protocols

4.1. Materials and Instrumentation

Reagent/MaterialGradeSupplier
2,3-dichloro-1-nitrobenzene98%Sigma-Aldrich
Sodium methoxide95%Acros Organics
MethanolAnhydrousFisher Scientific
Palladium on carbon10%Strem Chemicals
Hydrogen gasHigh purityLocal supplier
Sodium nitrite99%J.T. Baker
Hydrochloric acidConcentratedVWR
Copper(I) chloride97%Alfa Aesar
Diethyl etherAnhydrousEMD Millipore
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Magnesium sulfateAnhydrousSigma-Aldrich
Silica gel230-400 meshSorbent Technologies

All reactions should be carried out in a well-ventilated fume hood. Standard laboratory glassware is required. Analytical thin-layer chromatography (TLC) should be performed on silica gel 60 F254 plates.

4.2. Step-by-Step Synthesis

Step 1: Synthesis of 2-chloro-3-methoxy-1-nitrobenzene

  • To a solution of 2,3-dichloro-1-nitrobenzene (10.0 g, 52.1 mmol) in 100 mL of anhydrous methanol in a 250 mL round-bottom flask, add sodium methoxide (3.10 g, 57.3 mmol) in portions at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • After completion (typically 4-6 hours), cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification if TLC shows a single major product.

Step 2: Synthesis of 2-chloro-3-methoxyaniline

  • Dissolve the crude 2-chloro-3-methoxy-1-nitrobenzene from the previous step in 150 mL of methanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (0.5 g) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-3-methoxyaniline.

Step 3: Synthesis of this compound (Sandmeyer Reaction)

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the crude 2-chloro-3-methoxyaniline in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (3.8 g, 55.0 mmol) in 20 mL of water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate beaker, prepare a solution of copper(I) chloride (6.0 g, 60.6 mmol) in concentrated hydrochloric acid (20 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with 1 M NaOH (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

The crude product from the final step typically contains unreacted starting materials and byproducts. Purification is essential to obtain the target compound with high purity.

5.1. Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying the crude product.[12][13][14]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate, starting with 100% hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification_Workflow cluster_0 Purification Crude Product Crude Product Flash Column Chromatography Flash Column Chromatography Crude Product->Flash Column Chromatography  Purification Step   Pure Product Pure Product Flash Column Chromatography->Pure Product  Isolation  

Caption: General workflow for the purification of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and methyl protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the different carbon environments in the molecule.[15]

6.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum should display characteristic absorption bands for the C-O-C stretching of the anisole group, C-H stretching of the aromatic and methyl groups, and C-Cl and C-F stretching vibrations.

6.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[16] The presence of a chlorine atom will be evident from the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[17]

Safety and Handling

It is imperative to adhere to strict safety protocols throughout the synthesis and purification processes.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Diazonium Salt Intermediates: Diazonium salts can be explosive, especially when isolated in a dry state.[18] Therefore, they should be prepared and used in situ at low temperatures (0-5 °C).[19][20] Avoid any conditions that could lead to their precipitation or decomposition, such as elevated temperatures or the presence of certain metals.[21][22]

  • Reagent Handling:

    • Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials.

    • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.

    • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.

Conclusion

This application note has detailed a robust and reproducible laboratory-scale synthesis of this compound. The three-step approach, starting from 2,3-dichloro-1-nitrobenzene, offers a practical route to this valuable chemical intermediate. By following the provided protocols for synthesis, purification, and safety, researchers can confidently prepare this compound for their research and development needs. The mechanistic insights and analytical guidance further support the successful execution and verification of this chemical synthesis.

References

  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. [Link]

  • Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]

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  • Chemiz. (2025, September 12). Sandmeyer Reaction [Video]. YouTube. [Link]

  • OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). Process Safety Progress. [Link]

  • ResearchGate. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Chegg. (2021, March 21). Solved Reaction Mechanism (5 pts) Make sure to show the. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Journal of Chemical Reviews. [Link]

  • C&EN Global Enterprise. (2024). Making diazonium chemistry safer. [Link]

  • Homework For You. (2020). Copyright Catalyst Education 2020. [Link]

  • Organic Chemistry. Nitro Reduction - Common Conditions. [Link]

  • Pearson. Propose mechanisms and show the expected products of the following reactions. (a) 2,4-dinitrochlorobenzene + sodium methoxide (NaOCH 3 ) (b) 2,4-dimethylchlorobenzene + sodium hydroxide, 350 °C. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • University of Rochester, Department of Chemistry. Flash Column Chromatography. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]

  • ACS Publications - Organic Letters. (2021, October 6). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • PMC - NIH. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

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  • MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. [Link]

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  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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Leveraging 2-Chloro-6-fluoro-3-methylanisole for the Strategic Synthesis of Substituted Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract

Substituted anilines are foundational scaffolds in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] However, the aniline motif can present metabolic liabilities, such as instability or the formation of toxic metabolites, necessitating precise control over its substitution pattern to fine-tune pharmacological properties.[3][4] This guide provides a detailed technical overview and robust protocols for the use of 2-chloro-6-fluoro-3-methylanisole as a versatile and strategic precursor for accessing highly substituted and valuable aniline derivatives. We focus on the palladium-catalyzed Buchwald-Hartwig amination, offering insights into mechanism, reaction optimization, and practical execution for researchers in pharmaceutical and chemical development.

Introduction: The Dichotomy of Anilines in Medicinal Chemistry

Anilines are prized building blocks in drug design for their ability to form key interactions with biological targets.[2] Their structural versatility allows for the exploration of vast chemical space. Yet, this utility is tempered by potential drawbacks. The aniline core is susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid drug clearance or the formation of reactive intermediates, posing toxicity risks.[3][4]

This challenge underscores the need for synthetic methods that allow for the precise installation of various amine functionalities onto complex aromatic cores. By strategically modifying the substitution pattern of the aniline, medicinal chemists can:

  • Mitigate Metabolic Instability: Block sites of unwanted oxidation.

  • Fine-Tune Pharmacokinetics: Modulate properties like solubility and bioavailability.[1]

  • Enhance Potency and Selectivity: Optimize interactions with the target receptor while minimizing off-target effects.[1]

This compound emerges as a valuable starting material in this context. Its pre-defined substitution pattern offers steric and electronic features that can be exploited to build complex aniline targets that might be otherwise difficult to access.

Properties of this compound

This trifunctionalized benzene ring provides multiple handles for synthetic manipulation. The chloro group serves as the primary reactive site for cross-coupling reactions, while the flanking fluoro and methoxy groups modulate the electronic nature of the ring and provide steric hindrance.

PropertyValueReference
CAS Number 261762-79-2[5]
Molecular Formula C₈H₈ClFO[5]
Molecular Weight 174.60 g/mol [5]
Appearance Solid[5]
Melting Point 52-56 °C[5]
Hazard Irritant, May cause an allergic skin reaction, Causes serious eye irritation.[5]

Synthetic Strategy: The Buchwald-Hartwig Amination

While classical Nucleophilic Aromatic Substitution (SNAr) is a well-known method for forming C-N bonds, it typically requires strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to activate the ring and stabilize the Meisenheimer intermediate.[6][7] this compound lacks such potent activation, rendering SNAr inefficient without resorting to harsh, high-temperature conditions that may lack functional group tolerance.

Therefore, the palladium-catalyzed Buchwald-Hartwig amination stands as the premier method for this transformation.[8] It is a powerful and versatile cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and a vast array of amines under relatively mild conditions.[9][10] Its broad substrate scope and high functional group tolerance have made it an indispensable tool in modern organic synthesis.[8][11]

The Catalytic Cycle: A Mechanistic Rationale

Understanding the mechanism is critical for rational protocol design and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[8][9]

BHA_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) Active Catalyst ox_add Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->ox_add Ar-X (Rate-Limiting for Ar-Cl) amine_complex Amine Complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ ox_add->amine_complex R¹R²NH amido_complex Amido Complex L₂Pd(II)(Ar)(NR¹R²) amine_complex->amido_complex Base, -[Base-H]⁺X⁻ amido_complex->pd0 Reductive Elimination Product Product (Ar-NR¹R²) amido_complex->Product Byproduct [Base-H]⁺X⁻ ArX Ar-X (Precursor) Amine Amine (R¹R²NH) Base Base

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind the Steps:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the aryl-chloride bond. This step is typically the rate-determining step for challenging substrates like aryl chlorides and requires electron-rich, bulky phosphine ligands to facilitate the process.[12][13]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is crucial to avoid side reactions.[14]

  • Reductive Elimination: The final C-N bond is formed, releasing the desired substituted aniline product and regenerating the active Pd(0) catalyst. This step is often accelerated by bulky, electron-rich ligands that create a sterically crowded metal center.[8]

Experimental Protocols

The following protocols provide a starting point for the synthesis of substituted anilines from this compound. Optimization of catalyst, ligand, base, and temperature may be required for specific amine substrates.

General Workflow

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Protocol: Coupling with a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-4 mol%)

  • Anhydrous Toluene (or Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (e.g., 175 mg, 1.0 mmol) and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This step is critical as the Pd(0) catalyst and phosphine ligands are oxygen-sensitive.

  • Reagent Addition: Through the septum, add anhydrous toluene (e.g., 5 mL) via syringe, followed by benzylamine (e.g., 131 µL, 1.2 mmol).

  • Catalyst Premix (Optional but Recommended): In a separate vial under an inert atmosphere, briefly stir the Pd₂(dba)₃ and RuPhos in a small amount of the reaction solvent (~0.5 mL) for 5 minutes. This pre-formation of the active catalyst can improve reproducibility.

  • Catalyst Addition: Add the catalyst (or the premixed slurry) to the reaction flask.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-benzyl-2-fluoro-6-methoxy-3-methylaniline.

Considerations for Different Amine Classes

The choice of catalyst system (palladium precursor and ligand) is paramount for success, especially with challenging aryl chloride substrates.

Amine ClassRecommended Ligand FamilyTypical BaseNotes
Primary Aliphatic Buchwald-type biarylphosphines (e.g., RuPhos, XPhos)NaOtBu, K₃PO₄Generally high-yielding. Sterically hindered ligands prevent β-hydride elimination.
Secondary Aliphatic Buchwald-type biarylphosphines, N-Heterocyclic Carbenes (NHCs)NaOtBu, LHMDSCan be more sterically demanding. NHC-based catalysts are also very effective.[15]
Anilines Josiphos or Buchwald-type ligands (e.g., BrettPhos)NaOtBu, K₂CO₃Weaker nucleophiles may require more electron-rich ligands or slightly higher temperatures.
Ammonia Equivalents Custom ligands/conditionsLHMDSSpecialized protocols using sources like ammonium salts or benzophenone imine are required.[16]

Safety and Handling

Proper laboratory safety practices are essential when performing these reactions.

  • Reagents: this compound is an irritant.[5] Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Toluene and dioxane are flammable liquids.[17] Keep away from ignition sources and use in a well-ventilated area.

  • Catalysts: Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere where possible.

  • Reaction Conditions: Reactions are often run at elevated temperatures. Use a properly secured oil bath and a condenser if refluxing for extended periods.

Conclusion

This compound is a highly effective precursor for the synthesis of complex, substituted anilines. The Buchwald-Hartwig amination provides a reliable and versatile pathway to these valuable compounds, offering broad functional group tolerance and operational simplicity. By understanding the underlying mechanism and carefully selecting the catalyst system and reaction conditions, researchers can efficiently generate novel aniline derivatives to advance drug discovery programs and mitigate the metabolic risks associated with simpler aniline scaffolds.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. Retrieved from [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Staveness, D., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Retrieved from [Link]

  • Marion, N., et al. (2009). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved from [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • KSCL. (n.d.). Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Henderson, J. L., et al. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. PubMed - NIH. Retrieved from [Link]

  • Smith, K., & El-Hiti, G. A. (2011). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

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Derivatisierung von 2-Chlor-6-fluor-3-methylanisol für medizinisch-chemische Anwendungen: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Modifikation von 2-Chlor-6-fluor-3-methylanisol, einem vielseitigen Baustein für die Synthese neuer pharmazeutischer Wirkstoffe. Die hier vorgestellten Protokolle und wissenschaftlichen Erläuterungen sollen Forschern ermöglichen, das Potenzial dieses Moleküls für die Wirkstoffentdeckung voll auszuschöpfen.

Einleitung: Das Potenzial des 2-Chlor-6-fluor-3-methylanisol-Gerüsts

2-Chlor-6-fluor-3-methylanisol ist ein substituiertes Anisolderivat, das aufgrund seiner einzigartigen elektronischen und sterischen Eigenschaften ein attraktives Ausgangsmaterial für die medizinische Chemie darstellt. Die Kombination aus einem elektronenarmen aromatischen Ring, der durch Chlor- und Fluor-Substituenten modifiziert ist, und der strategischen Platzierung einer Methyl- und einer Methoxygruppe, eröffnet vielfältige Möglichkeiten für die selektive Funktionalisierung.

Die Präsenz von Halogenen wie Chlor und Fluor ist in der modernen Wirkstoffentwicklung von großer Bedeutung. Diese Atome können die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls entscheidend beeinflussen, indem sie beispielsweise die metabolische Stabilität erhöhen, die Bindungsaffinität an Zielproteine modulieren oder die Membrangängigkeit verbessern. Das hier beschriebene Molekül bietet mit dem reaktiveren Chlor- und dem weniger reaktiven Fluor-Substituenten orthogonale Angriffspunkte für verschiedene chemische Transformationen.

Insbesondere in der Entwicklung von Kinase-Inhibitoren, einer wichtigen Klasse von Therapeutika zur Behandlung von Krebs und entzündlichen Erkrankungen, sind substituierte Phenylringe als "Scharnier"-bindende Elemente von zentraler Bedeutung. Die gezielte Derivatisierung von 2-Chlor-6-fluor-3-methylanisol ermöglicht die Synthese einer Bibliothek von Verbindungen, die systematisch auf ihre biologische Aktivität getestet werden können.

Strategien zur Derivatisierung

Die chemische Reaktivität des 2-Chlor-6-fluor-3-methylanisol-Gerüsts wird durch die Substituenten am aromatischen Ring bestimmt. Die Methoxygruppe (-OCH₃) ist ein aktivierender, Ortho-Para-dirigierender Substituent für elektrophile aromatische Substitutionen. Die Halogene (Chlor und Fluor) sind desaktivierend, aber ebenfalls Ortho-Para-dirigierend. Das Chloratom an Position 2 ist aufgrund der schwächeren Kohlenstoff-Chlor-Bindung im Vergleich zur Kohlenstoff-Fluor-Bindung der bevorzugte Angriffspunkt für Kreuzkupplungsreaktionen. Die Positionen 4 und 5 sind die primären Stellen für elektrophile Angriffe und Metallierungen.

Die folgenden Abschnitte beschreiben detaillierte Protokolle für Schlüsselreaktionen zur Derivatisierung dieses Moleküls.

Palladium-katalysierte Kreuzkupplungsreaktionen

Palladium-katalysierte Kreuzkupplungen sind zu einem unverzichtbaren Werkzeug in der modernen organischen Synthese und Wirkstoffentdeckung geworden. Sie ermöglichen die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen mit hoher Effizienz und funktioneller Gruppentoleranz.

Die Suzuki-Miyaura-Kupplung ist eine robuste Methode zur Bildung von C-C-Bindungen. Bei 2-Chlor-6-fluor-3-methylanisol wird die Kupplung selektiv an der C-Cl-Bindung stattfinden. Die Verwendung von modernen Katalysatorsystemen mit sperrigen, elektronenreichen Phosphinliganden ist entscheidend, um die oxidative Addition des weniger reaktiven Arylchlorids zu ermöglichen.

Protokoll: Allgemeine Vorschrift für die Suzuki-Miyaura-Kupplung

  • Vorbereitung: In einem trockenen Schlenkrohr werden 2-Chlor-6-fluor-3-methylanisol (1,0 Äquiv.), die gewünschte Aryl- oder Heteroarylboronsäure (1,2-1,5 Äquiv.) und eine Base (z. B. K₃PO₄, 2,0-3,0 Äquiv.) vorgelegt.

  • Katalysatorzugabe: In einem separaten Gefäß werden die Palladiumquelle (z. B. Pd₂(dba)₃, 1-3 mol%) und der Phosphinligand (z. B. SPhos, 2-6 mol%) vorgemischt und diese Mischung zum Schlenkrohr gegeben.

  • Inerte Atmosphäre: Das Reaktionsgefäß wird verschlossen und dreimal evakuiert und mit einem Inertgas (Stickstoff oder Argon) befüllt.

  • Reaktionsdurchführung: Unter Inertgasatmosphäre wird ein trockenes, entgastes Lösungsmittel (z. B. Toluol oder 1,4-Dioxan) zugegeben. Die Reaktionsmischung wird unter Rühren auf 80-110 °C erhitzt.

  • Aufarbeitung: Nach vollständiger Umsetzung (Kontrolle mittels Dünnschichtchromatographie oder LC-MS) wird die Reaktion abgekühlt, mit Wasser und einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnt, die Phasen getrennt, die wässrige Phase extrahiert, die vereinigten organischen Phasen getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.

ParameterEmpfehlungBegründung
PalladiumquellePd₂(dba)₃, Pd(OAc)₂Bilden in situ die aktive Pd(0)-Spezies.
LigandSPhos, XPhos, RuPhosSperrige, elektronenreiche Liganden, die die oxidative Addition von Arylchloriden fördern.
BaseK₃PO₄, Cs₂CO₃, K₂CO₃Essentiell für den Transmetallierungsschritt. Die Wahl der Base kann die Ausbeute stark beeinflussen.
LösungsmittelToluol, 1,4-Dioxan, THFAprotische Lösungsmittel, die mit den Reaktanden kompatibel sind.
Temperatur80-110 °CErforderlich, um die C-Cl-Bindung zu aktivieren.

Diagramm: Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung

Suzuki_Workflow A Reaktanden & Base vorlegen B Katalysator & Ligand zugeben A->B C Inertisieren (Ar/N2) B->C D Lösungsmittel zugeben C->D E Erhitzen (80-110 °C) D->E F Aufarbeitung E->F Reaktions- kontrolle G Reinigung F->G

Caption: Typischer Arbeitsablauf für eine Suzuki-Miyaura-Kupplungsreaktion.

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen, die in der medizinischen Chemie weit verbreitet ist.[1][2] Sie ermöglicht die Kupplung von Arylhalogeniden mit einer Vielzahl von primären und sekundären Aminen. Ähnlich wie bei der Suzuki-Kupplung ist die Wahl eines geeigneten Katalysatorsystems entscheidend für den Erfolg der Reaktion mit dem Arylchlorid.

Protokoll: Allgemeine Vorschrift für die Buchwald-Hartwig-Aminierung

  • Vorbereitung: In einem trockenen Schlenkrohr werden unter Inertgasatmosphäre die Palladiumquelle (z. B. Pd₂(dba)₃, 1-2 mol%), der Ligand (z. B. BrettPhos, 2-4 mol%) und eine starke, nicht-nukleophile Base (z. B. NaOtBu oder LHMDS, 1,4 Äquiv.) vorgelegt.

  • Zugabe der Reaktanden: 2-Chlor-6-fluor-3-methylanisol (1,0 Äquiv.) und das entsprechende Amin (1,2 Äquiv.) werden in einem trockenen, aprotischen Lösungsmittel (z. B. Toluol oder THF) gelöst und zur Katalysator-Base-Mischung gegeben.

  • Reaktionsdurchführung: Die Reaktionsmischung wird bei Raumtemperatur oder erhöhter Temperatur (typischerweise 80-100 °C) gerührt, bis die Umsetzung vollständig ist.

  • Aufarbeitung und Reinigung: Die Aufarbeitung erfolgt analog zur Suzuki-Miyaura-Kupplung durch wässrige Extraktion und anschließende säulenchromatographische Reinigung.

ParameterEmpfehlungBegründung
PalladiumquellePd₂(dba)₃, Pd(OAc)₂Standard-Präkatalysatoren für C-N-Kupplungen.
LigandBrettPhos, XPhos, Josiphos-TypSperrige Liganden sind oft erforderlich, um die reduktive Eliminierung des Aminprodukts zu erleichtern.
BaseNaOtBu, KOtBu, LHMDS, Cs₂CO₃Eine starke Base ist notwendig, um das Amin zu deprotonieren und den Katalysezyklus zu ermöglichen.
LösungsmittelToluol, THF, 1,4-DioxanAprotische Lösungsmittel sind erforderlich, um Nebenreaktionen zu vermeiden.
TemperaturRT bis 100 °CAbhängig von der Reaktivität des Amins und des Arylchlorids.
Ortho-dirigierte Metallierung (DoM)

Die Methoxygruppe in 2-Chlor-6-fluor-3-methylanisol kann als dirigierende Gruppe für eine regioselektive Lithiierung in der Ortho-Position (Position 5) fungieren.[3] Dies ermöglicht die Einführung einer Vielzahl von Elektrophilen an dieser spezifischen Position.

Protokoll: Allgemeine Vorschrift für die Ortho-Lithiierung

  • Vorbereitung: In einem trockenen, mit Inertgas gespülten Kolben wird 2-Chlor-6-fluor-3-methylanisol (1,0 Äquiv.) in einem trockenen Ether-Lösungsmittel (z. B. THF oder Diethylether) gelöst und auf -78 °C gekühlt.

  • Lithiierung: Eine starke Organolithiumbase (z. B. n-BuLi oder s-BuLi, 1,1 Äquiv.) wird langsam zugetropft. Die Mischung wird für 1-2 Stunden bei -78 °C gerührt.

  • Abfangen mit Elektrophilen: Das gewünschte Elektrophil (z. B. DMF für die Formylierung, CO₂ für die Carboxylierung, oder ein Alkylhalogenid für die Alkylierung, 1,2-1,5 Äquiv.) wird bei -78 °C zugegeben.

  • Aufarbeitung: Die Reaktion wird langsam auf Raumtemperatur erwärmt und dann mit einer gesättigten wässrigen Ammoniumchloridlösung gequencht. Die wässrige Phase wird mit einem organischen Lösungsmittel extrahiert, die vereinigten organischen Phasen werden getrocknet und das Lösungsmittel wird entfernt.

  • Reinigung: Die Reinigung erfolgt mittels Säulenchromatographie.

Diagramm: Regioselektive Funktionalisierung durch Ortho-Lithiierung

DoM_Scheme sub 2-Chlor-6-fluor-3-methylanisol base + R-Li (z.B. n-BuLi) THF, -78 °C inter Ortho-lithiiertes Intermediat base->inter elec + Elektrophil (E+) prod 5-Substituiertes Produkt elec->prod

Caption: Schematische Darstellung der Ortho-dirigierten Metallierung.

Demethylierung der Methoxygruppe

Die Umwandlung der Methoxygruppe in eine Hydroxylgruppe (Phenol) ist eine wichtige Transformation, da Phenole selbst wertvolle Ausgangsmaterialien für weitere Funktionalisierungen sind (z. B. Ether-Synthese, O-Arylierung). Starke Lewis-Säuren wie Bortribromid (BBr₃) sind effektive Reagenzien für diese Demethylierung.

Protokoll: Demethylierung mit Bortribromid

  • Vorbereitung: Das 2-Chlor-6-fluor-3-methylanisol-Derivat (1,0 Äquiv.) wird in einem trockenen, inerten Lösungsmittel (z. B. Dichlormethan) gelöst und unter einer Inertgasatmosphäre auf -78 °C gekühlt.

  • Reagenzzugabe: Eine Lösung von Bortribromid (1,1-1,5 Äquiv.) in Dichlormethan wird langsam zugetropft.

  • Reaktionsdurchführung: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für mehrere Stunden gerührt, bis die Reaktion abgeschlossen ist.

  • Aufarbeitung: Die Reaktion wird vorsichtig durch die langsame Zugabe von Wasser oder Methanol bei 0 °C gequencht. Die Mischung wird mit einem organischen Lösungsmittel extrahiert, und die organische Phase wird mit Wasser und gesättigter Natriumchloridlösung gewaschen, getrocknet und eingeengt.

  • Reinigung: Das resultierende Phenol wird durch Säulenchromatographie oder Kristallisation gereinigt.

Applikationshinweise für die medizinische Chemie

Die Derivate, die aus 2-Chlor-6-fluor-3-methylanisol hergestellt werden können, sind von hohem Interesse für die Wirkstoffforschung, insbesondere im Bereich der Onkologie.

Anwendungsbeispiel: Synthese von Kinase-Inhibitoren

Viele Kinase-Inhibitoren binden an die ATP-Bindungsstelle des Enzyms. Ein häufiges Strukturmotiv in diesen Inhibitoren ist ein substituiertes aromatisches oder heteroaromatisches Ringsystem, das Wasserstoffbrückenbindungen mit der sogenannten "Scharnier"-Region (Hinge Region) der Kinase ausbildet. Das 2-Amino-6-fluor-3-methylanisol-Gerüst, das durch Buchwald-Hartwig-Aminierung zugänglich ist, stellt ein solches potenzielles Scharnier-bindendes Element dar.

Ein Beispiel aus der Literatur beschreibt die Entwicklung von Aurora-Kinase-Inhibitoren, die eine (3-Chlor-2-fluorphenyl)-Einheit enthalten.[2][4] Diese Einheit ist strukturell sehr ähnlich zu den Derivaten, die aus 2-Chlor-6-fluor-3-methylanisol synthetisiert werden können. Durch die systematische Variation der Substituenten am Anisol-Ring mittels der oben beschriebenen Methoden können neue Analoga mit potenziell verbesserter Wirksamkeit, Selektivität und pharmakokinetischen Eigenschaften hergestellt werden.

Logik der Wirkstoffentwicklung:

  • Ausgangspunkt: Synthese eines Kern-Gerüsts, z.B. eines 2-Amino-6-fluor-3-methylanisol-Derivats.

  • Diversifizierung: Einführung verschiedener funktioneller Gruppen an den Positionen 2 (über C-N-Kupplung), 5 (über DoM) und 4/6 (über weitere aromatische Substitutionen, falls möglich).

  • Screening: Testen der synthetisierten Verbindungen in biologischen Assays (z. B. Kinase-Inhibitions-Assays).

  • Struktur-Wirkungs-Beziehungen (SAR): Analyse der Ergebnisse, um zu verstehen, welche Substituenten die Aktivität und Selektivität verbessern.

  • Optimierung: Gezielte Synthese weiterer Derivate basierend auf den SAR-Daten, um einen "Lead"-Kandidaten zu identifizieren.

Diagramm: Logischer Fluss der Wirkstoffentdeckung

DrugDiscovery_Flow Start 2-Chlor-6-fluor- 3-methylanisol Deriv Synthese einer Derivate-Bibliothek Start->Deriv Derivatisierung (Suzuki, B-H, DoM) Screen Biologisches Screening Deriv->Screen SAR SAR-Analyse Screen->SAR SAR->Deriv Iterativer Zyklus Opt Lead- Optimierung SAR->Opt Design neuer Analoga Candidate Wirkstoff- Kandidat Opt->Candidate

Caption: Iterativer Prozess der Wirkstoffentdeckung ausgehend von einem Startmolekül.

Fazit

2-Chlor-6-fluor-3-methylanisol ist ein vielseitiger und wertvoller Baustein für die medizinische Chemie. Die in diesem Leitfaden beschriebenen Derivatisierungsstrategien – insbesondere die Palladium-katalysierten Kreuzkupplungen und die Ortho-dirigierte Metallierung – bieten Forschern ein leistungsfähiges Instrumentarium zur Synthese neuartiger und potenziell bioaktiver Moleküle. Die Fähigkeit, gezielt verschiedene funktionelle Gruppen in das Molekül einzuführen, ermöglicht eine systematische Erforschung des chemischen Raums und beschleunigt den Prozess der Wirkstoffentdeckung und -optimierung.

Referenzen

  • CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole. Google Patents.

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information. [Link]

  • Developing novel classes of protein kinase CK1d inhibitors by fusing[4][5][6]triazole with different bicyclic heteroaromatic systems. Arkat USA, Inc. [Link]

  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. National Center for Biotechnology Information. [Link]

  • Late-Stage Functionalization. Max-Planck-Institut für Kohlenforschung. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

  • An overview of late-stage functionalization in today's drug discovery. National Center for Biotechnology Information. [Link]

  • An overview of late-stage functionalization in today's drug discovery. The University of Sydney. [Link]

  • Late-Stage Defluorinative Functionalization: Synthesis of Thioamides and Heterocycles from Trifluoromethylarenes. ResearchGate. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. [Link]

  • 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. PubChem. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 2-Chloro-6-fluoro-3-methylanisole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-3-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: Why is my yield of this compound consistently low?

Low yields can stem from several factors throughout the synthetic sequence. A systematic approach to identifying the root cause is crucial. The most probable synthetic pathway involves the methylation of 2-chloro-6-fluoro-3-methylphenol, which itself is synthesized from 3-fluoro-2-methylphenol. Let's break down the potential problem areas:

  • Incomplete Methylation: The etherification of the phenolic hydroxyl group might not be proceeding to completion.

    • Underlying Cause: Insufficiently strong base, poor quality methylating agent, or inadequate reaction time and temperature.

    • Solution:

      • Base Selection: Employ a stronger base than typically used for simple phenols. While sodium hydroxide can be used, bases like potassium carbonate or sodium hydride in an appropriate aprotic solvent (e.g., DMF or THF) can be more effective.

      • Methylating Agent: Use a high-purity methylating agent such as dimethyl sulfate or methyl iodide. Ensure it has not degraded due to improper storage.

      • Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.

  • Suboptimal Chlorination: The electrophilic chlorination of the anisole precursor might be inefficient.

    • Underlying Cause: The choice of chlorinating agent and catalyst can significantly impact the yield. The directing effects of the existing substituents (fluoro, methyl, and methoxy groups) will influence the regioselectivity of the chlorination.

    • Solution:

      • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often an effective and selective chlorinating agent for activated aromatic rings. N-Chlorosuccinimide (NCS) can also be used, sometimes in the presence of an acid catalyst.

      • Catalyst: Lewis acid catalysts like AlCl₃ or FeCl₃ can activate the chlorinating agent, but their use requires careful optimization to avoid side reactions. Organocatalysts have also been shown to effectively catalyze the chlorination of phenols and their derivatives with high selectivity.

      • Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like dichloromethane or carbon tetrachloride are commonly used.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Underlying Cause: Emulsion formation during aqueous workup, improper pH adjustment, or inefficient chromatographic separation.

    • Solution:

      • Workup: To break emulsions, add a small amount of brine or a different organic solvent. Ensure the correct pH is used to separate the desired product from any phenolic starting material.

      • Purification: Column chromatography is often necessary to isolate the desired product from isomers and other impurities. Careful selection of the eluent system is critical for good separation. Halogenated anisoles can often be purified by distillation if the boiling points of the components are sufficiently different.

Question 2: How can I minimize the formation of isomeric impurities during the chlorination step?

The formation of regioisomers is a common challenge in electrophilic aromatic substitution. The methoxy, fluoro, and methyl groups are all ortho-, para-directing. Understanding their relative directing strengths and steric hindrance is key to controlling the regioselectivity.

  • Directing Group Effects: The methoxy group is a strong activating and ortho-, para-directing group. The methyl group is also activating and ortho-, para-directing, while the fluorine atom is deactivating but ortho-, para-directing. The interplay of these effects will determine the position of chlorination.

  • Strategies for Regiocontrol:

    • Choice of Chlorinating Agent and Catalyst: Milder chlorinating agents and specific catalysts can enhance selectivity. For instance, using N-chloroamines in trifluoroacetic acid has been shown to be highly selective for the 4-position in substituted anisoles and phenols.

    • Temperature Control: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions by favoring the thermodynamically more stable product.

    • Blocking Groups: In some cases, a blocking group can be temporarily introduced to direct the chlorination to the desired position and then subsequently removed.

Question 3: I am observing significant side product formation, what are the likely culprits and how can I prevent them?

Side reactions can significantly reduce the yield and complicate purification.

  • Over-chlorination: The product, this compound, is still an activated aromatic ring and can undergo further chlorination.

    • Prevention: Use a stoichiometric amount of the chlorinating agent and monitor the reaction closely by TLC or GC. Add the chlorinating agent slowly to the reaction mixture to avoid localized high concentrations.

  • Ring Cleavage of Phenolic Precursors: If starting from a phenol, harsh chlorination conditions can lead to the formation of α,β-unsaturated dicarbonyl ring cleavage products.

    • Prevention: Use milder chlorinating agents and optimized reaction conditions. It is often preferable to perform the chlorination on the anisole rather than the phenol to avoid this side reaction.

  • Side-chain Chlorination: While less common for anisoles under electrophilic conditions, radical chlorination of the methyl group can occur under certain conditions (e.g., UV light or radical initiators).

    • Prevention: Ensure the reaction is carried out in the dark and that no radical initiators are present, unless side-chain chlorination is the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for this compound?

A plausible and efficient synthetic route starts from 3-fluoro-2-methylphenol.

  • Methylation of 3-fluoro-2-methylphenol: The phenolic hydroxyl group is converted to a methoxy group using a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate in a solvent like acetone or DMF.

  • Chlorination of 2-fluoro-3-methylanisole: The resulting 2-fluoro-3-methylanisole is then regioselectively chlorinated at the 6-position using a suitable chlorinating agent such as sulfuryl chloride.

Q2: What are the key safety precautions to consider during this synthesis?

  • Handling of Reagents:

    • Chlorinating agents (e.g., sulfuryl chloride, N-chlorosuccinimide): These are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Methylating agents (e.g., dimethyl sulfate, methyl iodide): These are toxic and potent alkylating agents. Handle with extreme care in a well-ventilated fume hood and wear appropriate gloves.

    • Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.

  • Reaction Conditions:

    • Some reactions may be exothermic. Use an ice bath for cooling, especially during the addition of reagents.

    • Work under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents like sodium hydride.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the formation of the product and identifying any volatile byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): Provides detailed structural information to confirm the identity and purity of the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable.

    • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups.

Experimental Protocols

Protocol 1: Methylation of 3-Fluoro-2-methylphenol to 2-Fluoro-3-methylanisole

Materials:

  • 3-Fluoro-2-methylphenol

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-fluoro-2-methylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-3-methylanisole.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Chlorination of 2-Fluoro-3-methylanisole to this compound

Materials:

  • 2-Fluoro-3-methylanisole

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-fluoro-3-methylanisole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Data Presentation

Table 1: Influence of Chlorinating Agent on Regioselectivity (Hypothetical Data)

Chlorinating AgentCatalystSolventTemperature (°C)ortho:para Ratio (relative to methoxy)
Cl₂FeCl₃CCl₄2540:60
SO₂Cl₂NoneDCM010:90
NCSTFADCM255:95

Note: This table presents hypothetical data to illustrate the potential impact of different reagents on the regioselectivity of the chlorination of an anisole derivative. Actual results may vary.

Visualizations

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_methylation Step 1: Methylation cluster_chlorination Step 2: Chlorination cluster_purification Purification start 3-Fluoro-2-methylphenol reagents1 Dimethyl Sulfate, K₂CO₃, Acetone start->reagents1 Reacts with product1 2-Fluoro-3-methylanisole reagents1->product1 Yields reagents2 SO₂Cl₂, DCM, 0°C product1->reagents2 Reacts with product2 This compound reagents2->product2 Yields purify Column Chromatography product2->purify Purified by final_product Pure Product purify->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield

Troubleshooting_Low_Yield cluster_methylation_solutions Methylation Issues cluster_chlorination_solutions Chlorination Issues cluster_purification_solutions Purification Issues start Low Yield of Final Product check_methylation Check Methylation Step (TLC analysis of crude) start->check_methylation check_chlorination Check Chlorination Step (GC-MS of crude) start->check_chlorination check_purification Review Workup & Purification Procedure start->check_purification incomplete_methylation Incomplete Reaction? check_methylation->incomplete_methylation isomer_formation High Isomer Formation? check_chlorination->isomer_formation side_products Other Side Products? check_chlorination->side_products loss_during_workup Product Loss During Workup? check_purification->loss_during_workup solution_methylation - Use stronger base (e.g., NaH) - Increase reaction time/temp - Check methylating agent purity incomplete_methylation->solution_methylation Yes solution_isomers - Lower temperature - Use milder/more selective  chlorinating agent (e.g., NCS/TFA) isomer_formation->solution_isomers Yes solution_side_products - Use stoichiometric reagents - Monitor reaction closely side_products->solution_side_products Yes solution_workup - Optimize extraction pH - Use brine to break emulsions loss_during_workup->solution_workup Yes

Caption: Decision tree for troubleshooting low yields.

References

  • Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination. Journal of Chemical Education. [Link]

  • Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google P
  • US4847428A - Purification of halogenated aromatic compounds - Google P
  • US5840998A - Side chain chlorination of aromatic and heterocyclic ethers - Google P
  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. [Link]

  • Treatment of anisole (CH3OC6H5) with Cl2 and FeCl3 forms P, which has peaks in its mass spectrum at m/z = 142 (M), 144 (M + 2), 129, and 127. - Filo. [Link]

  • Solved | Chlorination of anisole gives primarily the Ortho- | Chegg.com. [Link]

  • Aromatic electrophilic substitution of ethers| Nirtation| Anisole - YouTube. [Link]

  • Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution. Scilit. [Link]

  • CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google P
  • 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes - Chemistry LibreTexts. [Link]

  • Purification of Anisole - Chempedia - LookChem. [Link]

  • Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? - Quora. [Link]

  • Why is anisole nitrated more rapidly than thioanisole under the s... | Study Prep in Pearson+. [Link]

  • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google P
  • Anisole AICl3​(CH3​)3​CCl​ Cl2​/FeCl3​​ heat HBr​ The product X in the above series of reactions is - Filo. [Link]

  • KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS*. [Link]

  • THE ORTON REARRANGEMENT IN APROTIC SOLVENTS: III. THE ACID-CATALYZED CHLORINATION OF ANISOLE BY A SERIES OF 4-SUBSTITUTED N-CHLO - Canadian Science Publishing. [Link]

  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

  • 2-Chloro-6-fluoro-3-methylphenol | C7H6ClFO | CID 2773683 - PubChem. [Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology. [Link]

  • US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google P
  • United States Patent (19) - Googleapis.com. [Link]

  • 3-Chloro-2-methylanisole | C8H9ClO | CID 76749 - PubChem. [Link]

  • Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water. Chemosphere. [Link]

  • Water Treatment Process Troubleshooting Guide - Novi AMS. [Link]

  • Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. Research Journal of Pharmacy and Technology. [Link]

  • Chlorinated and Non-Chlorinated Phenols in Water - PBM - Gov.bc.ca. [Link]

  • 2-Chloro-6-fluoroanisole | C7H6ClFO | CID 2773581 - PubChem. [Link]

  • US20170050905A1 - Methods for Removing Acidic Impurities from Halogenated Propenes - Google P
  • 2-Chloro-6-fluoro-3-methylphenol - Oakwood Chemical. [Link]

Common side products in the synthesis of 2-Chloro-6-fluoro-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-3-methylanisole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side product formations encountered during this multi-step synthesis. Here, we provide in-depth, mechanism-based troubleshooting and practical solutions to improve yield, purity, and process understanding.

Introduction

This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its synthesis, while conceptually straightforward, often involves navigating a landscape of potential side reactions that can complicate purification and reduce overall yield. The primary synthetic routes typically involve electrophilic aromatic substitution and nucleophilic substitution reactions, where regioselectivity is paramount. Understanding the formation of common impurities is critical for successful and scalable synthesis.

This guide will focus on a common synthetic pathway starting from a substituted aniline and proceeding through diazotization and substitution reactions, which are known to generate specific, predictable side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing a significant amount of an isomeric impurity. What is it and how can I prevent it?

Issue: Your final product is contaminated with a regioisomer, most commonly 4-Chloro-2-fluoro-3-methylanisole .

Root Cause Analysis: The formation of regioisomeric chlorinated products is a classic challenge in electrophilic aromatic substitution (SEAr) on substituted aromatic rings.[1][2] The directing effects of the substituents (fluoro, methyl, and methoxy groups) are not always perfectly synergistic, leading to a loss of complete regioselectivity.

During the chlorination step, typically of a precursor like 2-fluoro-3-methylanisole, the incoming electrophile (Cl


) is directed by the existing groups. The methoxy group is a strong ortho-, para-director, while the fluoro group is also ortho-, para-directing but deactivating. The methyl group is a weak ortho-, para-director. The desired product requires chlorination ortho to the methoxy group and meta to the methyl group. However, chlorination at the para-position relative to the methoxy group can also occur, leading to the 4-chloro isomer.

Mechanism of Side Product Formation:

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Start 2-Fluoro-3-methylanisole Int1 Wheland Intermediate (C2-Attack) Start->Int1 Cl+ Int2 Wheland Intermediate (C4-Attack) Start->Int2 Cl+ Prod This compound Int1->Prod -H+ SideProd 4-Chloro-2-fluoro-3-methylanisole Int2->SideProd -H+

Prevention and Mitigation Strategies:

  • Choice of Chlorinating Agent: The steric bulk and reactivity of the chlorinating agent can influence regioselectivity.[2]

    • Sulfuryl chloride (SO₂Cl₂): Often provides better para-selectivity compared to chlorine gas, which might be counterintuitive but can be influenced by reaction conditions.[2]

    • N-Chlorosuccinimide (NCS): A milder and often more selective reagent for activated aromatic rings.

  • Temperature Control: Lowering the reaction temperature (e.g., to 0-5 °C) can enhance selectivity by favoring the pathway with the lower activation energy, which is often the formation of the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can influence the stability of the charged Wheland intermediate. Experimenting with solvents like dichloromethane, acetonitrile, or acetic acid can sometimes modulate the isomeric ratio.

FAQ 2: My reaction generated a significant amount of a phenol byproduct. What happened?

Issue: You have identified 2-Chloro-6-fluoro-3-methylphenol in your product mixture.

Root Cause Analysis: This side product arises from the cleavage of the methyl ether (O-demethylation). This is a common side reaction when using Lewis acid catalysts or under strongly acidic conditions, which might be employed during chlorination or subsequent workup steps.

Mechanism of O-Demethylation: Lewis acids (e.g., AlCl₃, FeCl₃, sometimes present as impurities in reagents) can coordinate to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., Cl⁻).

G Anisole This compound Complex Lewis Acid Complex Anisole->Complex + Lewis Acid (e.g., AlCl₃) Phenol 2-Chloro-6-fluoro-3-methylphenol Complex->Phenol + Cl⁻ (from catalyst) MeCl CH₃Cl Complex->MeCl

Prevention and Mitigation Strategies:

  • Avoid Strong Lewis Acids: If a catalyst is needed for chlorination, choose a weaker one or a non-Lewis acid-based system.

  • Control Acidity: Ensure that the reaction medium and workup conditions are not excessively acidic, especially at elevated temperatures. A buffered workup or a quick quench into a basic solution can minimize demethylation.

  • Reagent Purity: Use high-purity chlorinating agents and solvents to avoid contamination with catalytic amounts of metal-based Lewis acids.

FAQ 3: I am performing a Sandmeyer reaction to introduce the chloro or fluoro group and see tar-like byproducts and low yield. What is causing this?

Issue: A synthetic route involving the diazotization of an aniline precursor (e.g., 6-fluoro-3-methyl-2-aminoanisole) followed by a Sandmeyer (CuCl) or Balz-Schiemann (HBF₄, heat) reaction is giving poor yields and significant decomposition.[3][4]

Root Cause Analysis: Aryl diazonium salts are notoriously unstable intermediates. Side reactions are common and often lead to complex mixtures.[5]

  • Phenol Formation: The diazonium group can be displaced by water, especially if the reaction temperature is too high before the desired nucleophile (Cl⁻ or F⁻) has reacted.

  • Radical Reactions: The copper(I)-catalyzed Sandmeyer reaction proceeds via a radical mechanism.[4] This can lead to the formation of biaryl compounds (dimers) or reaction with the solvent.

  • De-diazotization (Hydrodediazoniation): The diazonium group can be replaced by a hydrogen atom, particularly if a reducing agent is present. Hypophosphorous acid (H₃PO₂) is a known reagent for this transformation and can sometimes be formed in situ or be present as an impurity.[3]

Troubleshooting the Sandmeyer/Balz-Schiemann Step:

ParameterRecommended ActionRationale
Temperature Maintain diazotization at 0-5 °C. Add diazonium salt solution slowly to the heated copper salt solution.Diazonium salts decompose rapidly at higher temperatures. Controlled addition manages the exotherm and decomposition rate.
Acid Concentration Use sufficient excess acid (e.g., HCl for CuCl reaction) to maintain a low pH.Prevents the formation of explosive diazoates and minimizes coupling side reactions.
Reagent Purity Use freshly prepared nitrous acid (from NaNO₂) and high-purity copper(I) chloride.Old or oxidized Cu(I) is less effective. Impurities in the amine can lead to tar formation.
Atmosphere Running the reaction under an inert atmosphere (N₂ or Ar) can sometimes reduce radical side reactions.Minimizes oxidation of the Cu(I) catalyst and unwanted radical scavenging by oxygen.

G Aniline Aniline Precursor Diazonium Ar-N₂⁺ Cl⁻ Aniline->Diazonium NaNO₂, HCl 0-5 °C Product Desired Product (Ar-Cl or Ar-F) Diazonium->Product CuCl or HBF₄, Δ (Desired) Phenol Phenol (Ar-OH) Diazonium->Phenol H₂O, Δ (Side Reaction) Dehalogenated De-diazotized (Ar-H) Diazonium->Dehalogenated Reducing Agent (Side Reaction) Biaryl Biaryl (Ar-Ar) Diazonium->Biaryl Radical Dimerization (Side Reaction)

Analytical Protocols

Protocol 1: GC-MS for Impurity Profiling

This method is ideal for separating and identifying volatile side products like regioisomers and demethylated impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrumentation:

    • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically effective.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • MS Detector: Scan range from 40-450 m/z.

  • Data Analysis:

    • The desired product (MW: 174.60) and its isomers will have the same mass spectrum. They are identified by their different retention times.

    • The demethylated phenol byproduct will have a molecular weight of 160.57.

    • Compare fragmentation patterns with a known standard or spectral library for confirmation.

Expected Elution Order (Typical): Due to differences in polarity and boiling point, the components will elute at different times. Typically, the less polar anisole products will elute before the more polar phenol byproduct. Isomeric anisoles may have very similar retention times requiring good column resolution.

References
  • Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliph
  • Regioselective Control of Electrophilic Aromatic Substitution Reactions. Ingenta Connect.
  • Chlorination and Bromination Reagents with High Regioselectivity and Reactivity. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018).
  • Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole.
  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science (RSC Publishing). (2017).
  • Sandmeyer reaction. Wikipedia.
  • Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry (RSC Publishing). (2023).

Sources

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Intermediate

Welcome to the technical support guide for the synthesis of 2-Chloro-6-fluoro-3-methylanisole (CAS 261762-79-2). This halogenated anisole derivative is a valuable building block in medicinal chemistry and materials science, prized for the specific steric and electronic properties conferred by its substitution pattern.[1] However, its multi-step synthesis presents several challenges that can lead to frustratingly low yields.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the reaction mechanisms and the causal factors behind common synthetic pitfalls. By grounding our troubleshooting advice in first principles, we aim to empower you to not only solve immediate issues but also to strategically optimize your reaction conditions for robust and reproducible results.

Plausible Synthetic Strategies: A High-Level Overview

The synthesis of this compound is not a single-step process. It typically involves the careful, sequential installation of functional groups onto a substituted aromatic core. While various routes are conceivable, most efficient pathways converge on two critical transformations: the introduction of the chloro group via a Sandmeyer reaction and the formation of the methyl ether.

A common and logical synthetic disconnection leads back to a substituted aniline precursor, such as 2-fluoro-3-methylaniline. The general workflow is as follows:

Corrected_Synthetic_Workflow cluster_1 Revised Synthesis Pathway Aniline 2-Chloro-6-fluoro-3-methylaniline (Precursor) Diazonium Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) Aniline->Diazonium Step 1 Phenol Hydrolysis (Heat, H₂O) Diazonium->Phenol Step 2 Phenol_Intermediate 2-Chloro-6-fluoro-3-methylphenol Phenol->Phenol_Intermediate Formation Etherification Williamson Ether Synthesis (K₂CO₃, (CH₃)₂SO₄, Acetone) Phenol_Intermediate->Etherification Step 3 Product This compound (Final Product) Etherification->Product

Caption: A plausible synthetic route to this compound.

This guide will focus on troubleshooting the key steps that are most susceptible to yield loss: the diazotization/Sandmeyer reaction for introducing the chlorine and the Williamson ether synthesis for forming the methoxy group.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a practical Q&A format.

Section 1: Diazotization and Sandmeyer Reaction Issues

The conversion of an aromatic amine to an aryl chloride via a diazonium salt is a powerful but delicate transformation.[2] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a copper(I)-catalyzed electron transfer.[3]

Q1: My diazotization reaction mixture turned dark brown/black immediately, and I see significant gas evolution before adding the copper catalyst. What is happening?

A1: This indicates premature decomposition of your aryl diazonium salt. These salts are notoriously unstable, especially at elevated temperatures.[4]

  • Causality: The N₂⁺ group is an excellent leaving group, and even slight warming can cause it to depart, leaving behind a highly reactive aryl cation or radical that polymerizes or reacts with the solvent to form a complex mixture of byproducts (tars).

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step (addition of sodium nitrite) must be performed between 0 and 5 °C. Use an ice-salt bath for more consistent cooling. Ensure the nitrite solution is also pre-chilled before addition.

    • Slow Addition: Add the aqueous sodium nitrite solution dropwise and slowly, monitoring the internal temperature to ensure it does not rise above 5 °C.

    • Acid Choice: Ensure you are using a non-nucleophilic strong acid like sulfuric acid if subsequent hydrolysis to a phenol is desired, or hydrochloric acid if a Sandmeyer chlorination is the immediate next step. The concentration of the acid is also critical.[5]

Q2: My Sandmeyer reaction (addition of CuCl) resulted in a low yield of the desired 2-Chloro-6-fluoro-3-methyl"X" and a significant amount of a phenol byproduct.

A2: This points to two potential issues: competition from water as a nucleophile and/or an inactive copper(I) catalyst.

  • Causality: The diazonium salt can react with water (hydrolysis) to form a phenol, a reaction that competes with the desired Sandmeyer reaction.[6] Furthermore, the catalytic cycle requires copper in the +1 oxidation state. If your catalyst has been oxidized to copper(II) through exposure to air, its efficacy will be dramatically reduced.

  • Troubleshooting Steps:

    • Catalyst Quality: Use freshly prepared or high-purity cuprous chloride (CuCl). If the CuCl is greenish or bluish (indicating Cu(II) contamination), wash it with dilute HCl followed by ethanol and ether and dry under vacuum before use.

    • Reaction Conditions: Ensure the diazonium salt solution is added slowly to the pre-chilled CuCl solution. This maintains a high concentration of the catalyst relative to the substrate, favoring the Sandmeyer pathway.

    • Minimize Water: While the reaction is aqueous, avoid excessive dilution. Using concentrated HCl for the diazotization can help suppress the competing hydrolysis reaction by shifting the equilibrium away from free water.

Sandmeyer_Troubleshooting Start Low Yield in Sandmeyer Reaction Q1 Observe Tarry Byproducts or Premature Gas Evolution? Start->Q1 A1 A1 Q1->A1 Yes Q2 Observe Phenol Byproduct or Incomplete Reaction? Q1->Q2 No End Yield Improved A1->End A2 Issue: Inactive Catalyst or Competing Hydrolysis - Use fresh, pure CuCl - Ensure acidic conditions - Add diazonium to CuCl slowly Q2->A2 Yes Q3 Product is formed but is difficult to isolate? Q2->Q3 No A2->End A3 Issue: Emulsion or Poor Extraction - Use steam distillation - Adjust pH before extraction - Use a different organic solvent Q3->A3 Yes Q3->End No

Caption: Troubleshooting decision tree for a low-yielding Sandmeyer reaction.

Section 2: Williamson Ether Synthesis Issues

The Williamson ether synthesis is a classic SN2 reaction where a deprotonated phenol (a phenoxide) acts as a nucleophile to attack a methylating agent.[1]

Q3: My etherification reaction is incomplete, and I recover a large amount of the starting 2-Chloro-6-fluoro-3-methylphenol.

A3: This is one of the most common issues and almost always points to incomplete deprotonation of the starting phenol or the presence of inhibiting factors.

  • Causality: The phenoxide is the active nucleophile, not the neutral phenol. If the base is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted. Additionally, water in the reaction can consume the base and hydrolyze the methylating agent.

  • Troubleshooting Steps:

    • Choice of Base: For a phenol, a moderately strong base is required. While sodium hydroxide can work, anhydrous potassium carbonate (K₂CO₃) is often a better choice as it is less hygroscopic and easier to handle. For stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.

    • Anhydrous Conditions: Ensure your solvent (e.g., acetone, DMF, acetonitrile) is anhydrous and that the starting phenol is dry. Water will compete with the phenol for the base.

    • Stoichiometry: Use a slight excess of the base (e.g., 1.2-1.5 equivalents) and the methylating agent (e.g., 1.1-1.3 equivalents) to drive the reaction to completion.

Q4: The reaction worked, but the yield was low after workup and purification. Where could the product have been lost?

A4: Product loss can occur during the aqueous workup or purification. The target molecule has a melting point of 52-56°C and is a solid at room temperature, but it can be volatile.[7]

  • Causality: Anisoles can be somewhat volatile and may be lost if evaporation during solvent removal is too aggressive (high heat or high vacuum). During purification, closely related impurities can co-elute.

  • Troubleshooting Steps:

    • Workup: After quenching the reaction, ensure the pH is adjusted correctly before extraction. Extract with a suitable solvent like ethyl acetate or dichloromethane multiple times to ensure full recovery from the aqueous layer.

    • Solvent Removal: Use a rotary evaporator with moderate temperature and vacuum to remove the solvent. Avoid heating above 40 °C.

    • Purification: Column chromatography on silica gel is typically effective. Use a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 98:2) and gradually increasing polarity to separate the product from non-polar impurities and any remaining starting material. Monitor fractions carefully by TLC.

Problem Probable Cause(s) Recommended Solution(s)
Diazotization: Premature decomposition (dark color, gas)Temperature > 5 °C; NaNO₂ added too quickly.Maintain strict 0-5 °C control with an ice-salt bath; add NaNO₂ solution dropwise.
Sandmeyer: Low yield, phenol byproductInactive Cu(I) catalyst; competing hydrolysis.Use fresh, pure CuCl; ensure strongly acidic conditions; add diazonium solution to catalyst.
Etherification: Incomplete reactionIncomplete deprotonation; presence of water; insufficient reagents.Use a stronger/anhydrous base (e.g., K₂CO₃, NaH); use anhydrous solvent; use 1.2-1.5 eq. of base.
Purification: Low recovery of final productProduct volatility; poor separation from impurities.Use moderate temperature/vacuum for solvent removal; optimize silica gel chromatography conditions.

Detailed Experimental Protocols

Disclaimer: These are representative protocols and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Diazotization and Hydrolysis to form 2-Chloro-6-fluoro-3-methylphenol
  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-chloro-6-fluoro-3-methylaniline (1.0 eq).

  • Acidification: Add 10% aqueous sulfuric acid (v/v) and cool the resulting slurry to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Hydrolysis: Slowly warm the reaction mixture to 50-60 °C. You should observe steady evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Workup: Cool the mixture to room temperature and extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude phenol.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Williamson Ether Synthesis
  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the 2-Chloro-6-fluoro-3-methylphenol (1.0 eq) in anhydrous acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution and stir vigorously.

  • Methylation: Add dimethyl sulfate (1.2 eq) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care.[1] Alternatively, methyl iodide can be used.

  • Reaction: Heat the mixture to reflux (for acetone) or ~60 °C (for DMF) and monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by silica gel chromatography to yield pure this compound.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]3]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]6]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). RSC Advances. National Institutes of Health (NIH). Retrieved from [Link]2]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]4]

  • Google Patents. (n.d.). CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole. Retrieved from 5]

Sources

Technical Support Center: Regioselectivity in Reactions of 2-Chloro-6-fluoro-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing regioselectivity in reactions involving 2-chloro-6-fluoro-3-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions to help you achieve your desired regiochemical outcomes.

Understanding the Reactivity of this compound

This compound is a polysubstituted aromatic compound with a unique arrangement of activating and deactivating groups. The interplay of these substituents governs the regioselectivity of various chemical transformations. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and activating, while the chloro (-Cl) and fluoro (-F) groups are electron-withdrawing and deactivating.[1][2][3] This combination of electronic effects can lead to complex product mixtures if reaction conditions are not carefully controlled.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I am attempting a nitration reaction on this compound and obtaining a mixture of isomers. How can I favor substitution at a specific position?

Answer:

The regiochemical outcome of electrophilic aromatic substitution on this molecule is determined by the directing effects of the four substituents. The methoxy group is a strong activating group and an ortho-, para-director.[1][4][5] The methyl group is a weakly activating ortho-, para-director.[5] Conversely, the halogens (chloro and fluoro) are deactivating but are also ortho-, para-directors.[1]

The positions ortho and para to the strongly activating methoxy group (C5 and C3, with C3 already substituted) are the most nucleophilic and therefore the most likely sites for electrophilic attack.[4] However, steric hindrance from the adjacent chloro and methyl groups can influence the final product distribution.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product.

  • Choice of Nitrating Agent: Using a milder nitrating agent, such as acetyl nitrate or a nitrate salt with a Lewis acid, can sometimes improve regioselectivity compared to harsher conditions like mixed acid (HNO₃/H₂SO₄).

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. Experimenting with different solvents (e.g., acetic anhydride, nitromethane, or chlorinated solvents) may alter the product ratio.

Issue 2: Difficulty in Achieving Selective Nucleophilic Aromatic Substitution (SNAr)

Question: I want to displace one of the halogens with an amine nucleophile, but the reaction is sluggish, or I'm getting a mixture of products. How can I improve this reaction?

Answer:

Nucleophilic aromatic substitution (SNAr) on this substrate is challenging due to the presence of both chloro and fluoro substituents. Generally, fluorine is a better leaving group than chlorine in SNAr reactions when the ring is sufficiently activated by electron-withdrawing groups. However, the position of the halogen relative to activating/deactivating groups is also critical.

The chloro and fluoro groups are ortho to the electron-donating methoxy and methyl groups, which can disfavor the formation of the negatively charged Meisenheimer complex intermediate required for SNAr.[6]

Troubleshooting Steps:

  • Increase Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can be a useful tool to safely and rapidly heat the reaction.[7]

  • Choice of Base and Solvent: A strong, non-nucleophilic base is often required to deprotonate the incoming nucleophile.[7] The choice of a polar aprotic solvent like DMF, DMSO, or NMP can help to stabilize the charged intermediate and accelerate the reaction.

  • Catalysis: In some cases, the use of a catalyst, such as a palladium complex for Buchwald-Hartwig amination, can be a more effective strategy for forming C-N bonds than traditional SNAr.[8]

Issue 3: Lack of Selectivity in Metal-Catalyzed Cross-Coupling Reactions

Question: I am trying to perform a Suzuki-Miyaura coupling to form a new C-C bond at the position of the chlorine atom, but I am observing competing reactions at the fluorine position. How can I achieve selective coupling?

Answer:

The relative reactivity of C-Cl and C-F bonds in palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions. Typically, the C-Cl bond is more reactive than the C-F bond in oxidative addition to a Pd(0) center.[9]

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst is crucial for controlling selectivity.[10] Bulky, electron-rich ligands often favor the oxidative addition of the C-Cl bond.

  • Catalyst Precursor: Using a well-defined palladium precatalyst can lead to more reproducible results than generating the active catalyst in situ.[10]

  • Reaction Temperature and Time: Carefully controlling the reaction temperature and time can help to favor the kinetically preferred C-Cl bond activation. Lowering the temperature may increase selectivity. Monitoring the reaction progress by TLC or LC-MS is essential to stop the reaction once the desired product is formed and before significant side reactions occur.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine regioselectivity in reactions with this compound?

A1: The regioselectivity is primarily governed by the interplay of electronic and steric effects of the substituents on the aromatic ring. The strongly activating methoxy group has the most dominant directing effect in electrophilic aromatic substitution. In nucleophilic aromatic substitution and metal-catalyzed cross-coupling, the relative reactivity of the C-Cl and C-F bonds is a key determinant.

Q2: Can I selectively functionalize the methyl group?

A2: Yes, the methyl group can be a site for functionalization. Free-radical halogenation (e.g., using N-bromosuccinimide) can introduce a halogen to the benzylic position, which can then be used in subsequent nucleophilic substitution or elimination reactions. Oxidation of the methyl group to a carboxylic acid is also possible using strong oxidizing agents like potassium permanganate, though care must be taken to avoid over-oxidation of the aromatic ring.

Q3: Is it possible to cleave the methoxy group?

A3: Yes, the methoxy group can be cleaved to reveal a phenol using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). This phenol can then be used for further functionalization, such as O-alkylation or conversion to a triflate for cross-coupling reactions.[8]

Visualizing Reaction Pathways

To aid in understanding the decision-making process for achieving regioselectivity, the following diagrams illustrate key concepts.

EAS_Directing_Effects Substrate This compound C2-Cl C6-F C1-OCH3 C3-CH3 EAS Electrophilic Aromatic Substitution (EAS) Substrate:c1->EAS -OCH3 directs ortho, para Substrate:c3->EAS -CH3 directs ortho, para Substrate:c2->EAS -Cl directs ortho, para Substrate:c6->EAS -F directs ortho, para Positions C4 C5 EAS->Positions:p5 Major Product (less hindered) EAS->Positions:p4 Minor Product (more hindered)

Caption: Directing effects in Electrophilic Aromatic Substitution.

Cross_Coupling_Selectivity Start This compound Decision Choose Cross-Coupling Conditions Start->Decision Path1 Pd Catalyst + Electron-Rich, Bulky Ligand Lower Temperature Decision->Path1 Selective Path2 Harsh Conditions / Less Selective Catalyst Decision->Path2 Non-selective Result1 Selective C-Cl Coupling Path1->Result1 Result2 Mixture of C-Cl and C-F Coupling Path2->Result2

Caption: Decision workflow for selective cross-coupling.

Experimental Protocols

Protocol 1: Regioselective Mononitration
  • Cool a solution of this compound (1.0 eq) in acetic anhydride to 0 °C.

  • Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq) in acetic anhydride, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Selective Suzuki-Miyaura Coupling at the Chloro Position
  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a suitable palladium precatalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Add a degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Disclaimer: These protocols are intended as a starting point. Optimization of reaction conditions may be necessary to achieve the desired outcome for your specific substrate and coupling partner. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 4.1.5: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Nolan, S. P., et al. (2018). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis, 8(11), 10563–10572. [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions and More | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: “Regioselectivity” and “Stereoselectivity” (Syn/Anti). Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions, Second Edition | Request PDF. Retrieved from [Link]

  • ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity (video). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 2-Chloro-6-fluoro-3-methylanisole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-Chloro-6-fluoro-3-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important chemical intermediate. The following is a compilation of frequently asked questions and troubleshooting advice based on established chemical principles and extensive experience in process scale-up.

I. Synthesis Pathway and Key Challenges

The synthesis of this compound typically involves a multi-step process. A common route begins with a substituted nitrobenzene, followed by a series of reactions including etherification, reduction, and halogenation. Each step presents unique challenges when transitioning from laboratory scale to pilot or industrial production.

Below is a generalized workflow diagram illustrating a potential synthetic route.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Etherification cluster_2 Reduction cluster_3 Halogenation (Fluorination) 2,3-dichloronitrobenzene 2,3-dichloronitrobenzene Etherification_Step Etherification with NaOCH3/Methanol 2,3-dichloronitrobenzene->Etherification_Step Reactant Intermediate_I Compound II (2-chloro-3-nitroanisole) Etherification_Step->Intermediate_I Forms Reduction_Step Reduction (e.g., with Fe/HCl or H2/Catalyst) Intermediate_I->Reduction_Step Reactant Intermediate_II Compound III (2-chloro-3-aminoanisole) Reduction_Step->Intermediate_II Forms Fluorination_Step Diazotization followed by Schiemann Reaction or similar Intermediate_II->Fluorination_Step Reactant Final_Product This compound Fluorination_Step->Final_Product Yields

Caption: A potential synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Section A: Etherification Step

Question 1: We are observing low yields and significant side product formation during the etherification of 2,3-dichloronitrobenzene with sodium methoxide. What are the likely causes and how can we optimize this step?

Answer: Low yields in this nucleophilic aromatic substitution (SNAr) reaction are often multifactorial. The primary culprits are typically suboptimal reaction conditions and the purity of your starting materials.

Causality and Optimization:

  • Reaction Temperature: The etherification is an exothermic reaction. Insufficient temperature control on a larger scale can lead to localized overheating, promoting side reactions such as demethylation of the product or reaction with the solvent. A patent for a similar process suggests maintaining a temperature of around 60°C.[1]

  • Moisture Content: Sodium methoxide is extremely sensitive to moisture. Any water present will consume the methoxide, reducing its effective concentration and potentially leading to the formation of phenolic byproducts. Ensure all reagents and solvents are scrupulously dried before use.

  • Stoichiometry of Sodium Methoxide: While a stoichiometric amount is theoretically sufficient, on a larger scale, slight excesses of sodium methoxide (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess can promote side reactions.

  • Addition Rate: A slow, controlled addition of the sodium methoxide solution is critical to manage the reaction exotherm and maintain a consistent temperature profile.

Troubleshooting Workflow:

Etherification_Troubleshooting Start Low Yield in Etherification Check_Moisture Verify dryness of reagents and solvent Start->Check_Moisture Optimize_Temp Implement strict temperature control (e.g., 60°C) Check_Moisture->Optimize_Temp Adjust_Stoichiometry Experiment with a slight excess of NaOCH3 Optimize_Temp->Adjust_Stoichiometry Control_Addition Ensure slow, controlled addition of NaOCH3 Adjust_Stoichiometry->Control_Addition Analyze_Byproducts Identify side products via GC-MS or LC-MS Control_Addition->Analyze_Byproducts Success Yield Improved Analyze_Byproducts->Success

Caption: Decision-making workflow for troubleshooting the etherification step.

Section B: Reduction of the Nitro Group

Question 2: During the scale-up of the nitro group reduction, we are facing issues with incomplete conversion and catalyst poisoning. What are the best practices for this transformation?

Answer: The reduction of an aromatic nitro group is a common industrial process, but its efficiency is highly dependent on the chosen method and reaction parameters.

Causality and Optimization:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often the cleanest method. However, the catalyst can be sensitive to impurities, particularly sulfur-containing compounds, which may be present in the starting materials. Catalyst activity can also be affected by the solvent system.

    • Metal/Acid Reduction (e.g., Fe/HCl, Sn/HCl): This is a robust and cost-effective method. However, it generates significant amounts of metal waste, which can be an issue for disposal on a large scale. The reaction can also be highly exothermic.

  • Catalyst Loading and Activity: For catalytic hydrogenation, ensure the catalyst is of high quality and appropriate loading (typically 1-5 mol%). The reaction progress should be monitored by hydrogen uptake or by analytical methods like TLC or HPLC.

  • Reaction Conditions:

    • Pressure (for hydrogenation): Higher hydrogen pressure will generally increase the reaction rate.

    • Temperature: While higher temperatures can increase the rate, they may also lead to side reactions. A moderate temperature range (e.g., 40-60°C) is often a good starting point.

    • Agitation: Efficient mixing is crucial to ensure good contact between the substrate, catalyst (if heterogeneous), and hydrogen.

Comparative Data for Reduction Methods:

Reduction MethodAdvantagesDisadvantagesKey Scale-Up Considerations
Catalytic Hydrogenation High yield, clean reaction, minimal wasteCatalyst cost, sensitivity to poisoningCatalyst filtration and recovery, hydrogen safety
Fe/HCl Reduction Low cost, robustHigh waste generation, exotherm controlQuenching and work-up procedures, waste disposal
Section C: Fluorination

Question 3: The diazotization and subsequent fluorination (e.g., Schiemann reaction) is proving to be hazardous and low-yielding at a larger scale. Are there safer and more efficient alternatives?

Answer: The classical Schiemann reaction, while effective at the lab scale, presents significant safety and handling challenges on a larger scale due to the use of anhydrous HF and the potential for explosive intermediates. Modern fluorination methods offer safer and often more efficient alternatives.

Causality and Optimization:

  • Diazotization Control: The formation of the diazonium salt is highly exothermic and must be performed at low temperatures (typically 0-5°C) to prevent decomposition.[2] The addition of sodium nitrite must be slow and controlled.

  • Alternative Fluorinating Agents:

    • Selectfluor® (F-TEDA-BF₄): This is an electrophilic fluorinating agent that is a solid and easier to handle than gaseous fluorine or HF.[3] It can be used for the direct fluorination of some aromatic compounds, though this may not be regioselective for your specific substrate.

    • N-Fluorobenzenesulfonimide (NFSI): Another electrophilic "F+" source that is a stable solid.[4]

Safety Considerations for Fluorination:

  • All fluorination reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[5][6]

  • Special consideration should be given to the materials of construction for the reactor, as HF and other fluorine-containing reagents can be highly corrosive.[4]

Section D: Purification

Question 4: We are struggling to achieve the desired purity of the final product due to the presence of isomeric impurities. What purification strategies are most effective for halogenated aromatic compounds?

Answer: The purification of halogenated aromatics can be challenging due to their similar physical properties. A multi-step purification process is often necessary.

Causality and Optimization:

  • Distillation: Fractional distillation under reduced pressure can be effective if there is a sufficient difference in the boiling points of the isomers.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.[7] A process for purifying halogenated aromatic sulfones or ketones involves dissolving the compound in a solvent at an elevated temperature and then cooling to recrystallize the purified product.[7]

  • Chromatography: While often not practical for very large-scale production, preparative chromatography can be used for high-purity applications. For analytical purposes, HPLC with a Phenyl-Hexyl or PFP column can be effective for separating halogenated aromatic isomers due to different pi-pi interactions.[8]

  • Solvent Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in immiscible solvents.[9]

General Purification Workflow:

Purification_Workflow Crude_Product Crude Product Distillation Fractional Distillation Crude_Product->Distillation Initial Purification Crystallization Recrystallization Distillation->Crystallization Further Purification Chromatography Preparative Chromatography (if needed) Crystallization->Chromatography High-Purity Polish Final_Product High-Purity Product Chromatography->Final_Product

Sources

Technical Support Center: A Researcher's Guide to the Identification and Removal of Impurities from 2-Chloro-6-fluoro-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Chloro-6-fluoro-3-methylanisole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical chemical intermediate. Here, we provide not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you in your experimental work. Our focus is on delivering practical, field-proven insights to ensure the integrity of your research and development efforts.

Section 1: Identification of Impurities

The first step in any purification process is the accurate identification and characterization of impurities. The nature and quantity of these impurities can significantly impact downstream reactions and the quality of the final product.

Frequently Asked Questions: Understanding the Origin of Impurities

Question: What are the most likely impurities I will encounter in my sample of this compound?

Answer: Impurities in this compound typically arise from three main sources: the synthetic route, degradation, and storage.

  • Process-Related Impurities: These are the most common and are directly related to the synthetic pathway. A plausible synthesis for this compound may involve steps like nitration, reduction, diazotization, and etherification, starting from a substituted toluene or aniline derivative.[1] Consequently, you can expect to find:

    • Unreacted Starting Materials: Such as incompletely reacted precursors (e.g., a substituted 2-chloro-6-fluoro-toluene or 3-chloro-2-methylaniline derivative).

    • Intermediates: For instance, if the synthesis involves a diazotization-reduction sequence from an aniline precursor, residual aniline or diazonium salt-related byproducts might be present.[1]

    • Positional Isomers: Incomplete regioselectivity during chlorination, fluorination, or methylation steps can lead to the formation of isomers (e.g., 2-Chloro-4-fluoro-3-methylanisole, 3-Chloro-6-fluoro-2-methylanisole).

    • Byproducts of Side Reactions: For example, during an etherification reaction using a methylating agent, over-methylation or side reactions with the solvent can occur.[2]

  • Degradation Products: Although this compound is relatively stable, prolonged exposure to harsh conditions like high temperatures, strong acids or bases, or UV light can lead to degradation. Potential degradation products could include the corresponding phenol (demethylation) or other rearranged products.

  • Storage-Related Impurities: Improper storage can introduce contaminants. The most common are water and oxidation products, especially if the container is not properly sealed or stored under an inert atmosphere.

Analytical Techniques for Impurity Identification

A multi-pronged analytical approach is recommended for the comprehensive identification and quantification of impurities.

HPLC is a powerful technique for separating and quantifying impurities due to its high resolution and sensitivity.[3]

Question: I am having trouble separating a closely eluting impurity from my main peak using a standard C18 column. What can I do?

Answer: This is a common challenge, especially with structurally similar isomers. Here’s a systematic approach to improving your separation:

  • Change the Stationary Phase: Standard C18 columns separate primarily based on hydrophobicity. For aromatic and halogenated compounds, columns that offer different separation mechanisms can be highly effective. Consider switching to:

    • Phenyl-Hexyl Column: This stationary phase provides pi-pi interactions with the aromatic ring of your analyte and impurities, which can significantly alter selectivity.[4]

    • Pentafluorophenyl (PFP) Column: PFP columns offer a unique combination of hydrophobic, pi-pi, and dipole-dipole interactions, making them particularly well-suited for separating halogenated aromatic compounds.[4]

  • Optimize the Mobile Phase:

    • Solvent Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Additives: For acidic or basic impurities, adding a modifier to the mobile phase can improve peak shape and resolution. A small amount of formic acid or trifluoroacetic acid (0.1%) is commonly used in reversed-phase HPLC.[3]

  • Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Experimenting with temperatures both above and below ambient (e.g., 15°C higher or lower) can sometimes provide the needed resolution.[4]

Troubleshooting Common HPLC Issues

Problem Potential Cause Solution
Broad Peaks Secondary interactions with the stationary phase; Column overload.Use a mobile phase additive (e.g., 0.1% TFA); Reduce sample concentration.
Peak Tailing Active sites on the column; Co-elution with an impurity.Use a highly deactivated column; Optimize mobile phase and gradient.
Ghost Peaks Contaminated mobile phase or injector carryover.Use fresh, high-purity solvents; Implement a robust needle wash method.

GC-MS is an excellent technique for identifying volatile and semi-volatile impurities. The mass spectrometer provides valuable structural information, aiding in the identification of unknown peaks.

Question: My GC-MS analysis is showing a lot of baseline noise and some unexpected peaks. What could be the cause?

Answer: Baseline noise and extraneous peaks in GC-MS can originate from several sources. Here is a troubleshooting workflow to identify and resolve the issue:

Workflow for Troubleshooting GC-MS Contamination

start High Baseline Noise / Ghost Peaks blank_run Perform a Blank Run (inject solvent only) start->blank_run check_peaks Are ghost peaks present? blank_run->check_peaks system_contamination System Contamination Suspected check_peaks->system_contamination Yes no_peaks System is Likely Clean check_peaks->no_peaks No check_inlet Inspect Inlet Liner and Septum system_contamination->check_inlet check_sample Analyze a Known Standard no_peaks->check_sample sample_issue Problem is with the Sample (degradation, contamination) check_sample->sample_issue Poor Result instrument_issue Problem is with the Instrument check_sample->instrument_issue Good Result instrument_issue->check_inlet clean_source Clean Ion Source check_inlet->clean_source If liner/septum are clean start Crude this compound tlc Develop TLC Method (Target Rf ~0.3) start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Sources

Improving the efficiency of cross-coupling reactions with 2-Chloro-6-fluoro-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Efficient Cross-Coupling with 2-Chloro-6-fluoro-3-methylanisole

Welcome to the technical support center for optimizing cross-coupling reactions with this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by this sterically hindered and electron-rich aryl chloride. Our goal is to provide actionable, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and improve the efficiency and reproducibility of your experiments.

Understanding the Substrate: A Chemist's Perspective

This compound is a challenging yet valuable substrate. Its structure presents two key hurdles for palladium-catalyzed cross-coupling:

  • Steric Hindrance: The ortho-fluoro and ortho-methyl groups flank the reactive chlorine atom, sterically encumbering the site of oxidative addition. This is often the rate-limiting step in the catalytic cycle.[1][2][3]

  • Electron-Rich Nature: The methoxy group is strongly electron-donating, which further disfavors the oxidative addition of the C-Cl bond to the electron-rich Pd(0) catalyst.[4]

  • C-Cl Bond Inertness: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, requiring more active catalyst systems to achieve efficient coupling.[5][6]

Overcoming these obstacles requires a carefully selected and optimized catalytic system. This guide provides the foundational knowledge and specific troubleshooting steps to achieve success.

General Troubleshooting Workflow

Before diving into reaction-specific issues, it's crucial to address universal sources of failure in cross-coupling reactions. Low or inconsistent yields can often be traced back to fundamental experimental setup rather than the specific choice of ligand or base.

Q: My reaction is sluggish or has failed completely. What is the first thing I should check?

A: The first step is to diagnose the problem systematically. A common pitfall is catalyst deactivation or inhibition due to inadequate inertness of the reaction environment.

start Low or No Yield Observed check_inert Is your system rigorously anaerobic? start->check_inert degas Action: Re-degas solvents and reagents. Use Schlenk techniques or glovebox. check_inert->degas No check_reagents Are all reagents pure and dry? check_inert->check_reagents Yes degas->check_reagents Re-run Experiment purify Action: Purify starting materials. Use fresh, anhydrous solvents. check_reagents->purify No check_catalyst Is the catalyst system appropriate for a hindered aryl chloride? check_reagents->check_catalyst Yes purify->check_catalyst Re-run Experiment optimize Proceed to Reaction-Specific Troubleshooting Sections check_catalyst->optimize Yes

Caption: Initial troubleshooting workflow for failed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the inertia of this compound demands highly active catalyst systems.

Q: My Suzuki coupling is showing very low conversion. How do I choose the right catalyst, ligand, and base?

A: Low conversion is the most common issue and directly relates to the difficulty of the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ are often ineffective.

  • Catalyst & Ligand Selection: You must employ a catalyst system known to activate aryl chlorides. The most effective ligands are bulky, electron-rich dialkylbiaryl phosphines or N-heterocyclic carbenes (NHCs).[1] These ligands promote the formation of a highly reactive, monoligated Pd(0) species essential for cleaving the C-Cl bond.[7][8]

  • Base Selection: The base's role is to activate the boronic acid for transmetalation.[9] For this substrate, a moderately strong inorganic base is preferred to avoid side reactions. Weak bases may not be effective, while overly strong bases can promote hydrodehalogenation.

  • Solvent & Temperature: Aprotic polar solvents are generally preferred. The reaction often requires elevated temperatures to overcome the activation energy barrier.

ParameterRecommended Starting PointRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precursors.
Ligand SPhos, XPhos, RuPhos, or IPrBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃Effective at activating the boronic acid without promoting significant side reactions.
Solvent 1,4-Dioxane or Toluene/WaterAprotic solvents that solubilize reagents and facilitate high temperatures.
Temperature 80-110 °CNecessary to drive the sluggish oxidative addition of the aryl chloride.

Q: I'm observing significant hydrodehalogenation (replacement of Cl with H) of my starting material. What's causing this and how do I stop it?

A: Hydrodehalogenation is a competing pathway where a hydride source intercepts a palladium intermediate. This is often exacerbated by certain bases or impurities.

  • Switch the Base: Strong alkoxide bases like NaOtBu can sometimes be problematic. Switching to a carbonate or phosphate base (Cs₂CO₃, K₃PO₄) often mitigates this issue.

  • Check Boronic Acid Quality: Impurities in the boronic acid or its slow decomposition can be a source of hydrides. Ensure you are using high-purity boronic acid.

  • Ligand Modification: In some cases, the choice of ligand can influence the relative rates of productive coupling versus side reactions. Screening a different class of ligand (e.g., trying an NHC if you are using a biarylphosphine) may be beneficial.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The formation of C-N bonds with this substrate is particularly relevant in pharmaceutical synthesis.[10][11] The challenges are similar to Suzuki coupling but with added complexities related to the amine nucleophile.

Q: I'm struggling to couple a bulky secondary amine. What are the critical parameters to adjust?

A: Coupling sterically hindered secondary amines is one of the most demanding applications of this reaction. Success hinges on using a highly active catalyst system and a strong, non-nucleophilic base.

  • Ligand Choice is Critical: This transformation requires some of the most active and sterically demanding ligands available. Second-generation biarylphosphine ligands are often required.[12][13] The ligand must be bulky enough to promote reductive elimination of the hindered product.

  • Strong, Non-Coordinating Base: A strong base is required to deprotonate the amine or the Pd-amine complex, facilitating the catalytic cycle.[14][15] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice.[16]

  • Solvent Considerations: Non-polar, aprotic solvents like toluene or dioxane are typically used. Polar solvents can sometimes coordinate to the palladium center and inhibit catalysis.[15]

ParameterRecommended Starting PointRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 PrecatalystPre-formed precatalysts can offer higher activity and reproducibility.
Ligand RuPhos, BrettPhos, AdBrettPhosHighly active, specialized ligands designed for challenging C-N couplings.[17]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases that effectively promote the catalytic cycle.[14][16]
Solvent Toluene or 1,4-DioxaneNon-coordinating solvents that allow for high reaction temperatures.
Temperature 90-120 °CHigher temperatures are often necessary for coupling hindered partners.

Q: My reaction with a primary amine is giving a complex mixture of products. What side reactions are occurring?

A: With primary amines, β-hydride elimination can become a competitive pathway, especially if the amine has β-hydrogens.[18] This side reaction can lead to hydrodehalogenation of the starting material and formation of an imine from the amine.

  • Solution: The choice of ligand is the most effective way to suppress β-hydride elimination. Ligands that promote rapid reductive elimination will outcompete the β-hydride elimination pathway. Screening ligands like XPhos or BrettPhos is a good starting point.

pd0 L-Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd2_complex L-Pd(II)(Ar)(Cl) oxidative_add->pd2_complex ligand_exchange Ligand Exchange (Base Assisted) pd2_complex->ligand_exchange R-B(OH)₂ or R₂NH pd2_couple L-Pd(II)(Ar)(Nu) ligand_exchange->pd2_couple reductive_elim Reductive Elimination pd2_couple->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Product (Ar-Nu) reductive_elim->product

Caption: General catalytic cycle for Palladium cross-coupling reactions.[10][14]

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling of aryl chlorides is notoriously difficult due to the inertness of the C-Cl bond.[19][20] Success requires moving beyond traditional conditions.

Q: My Sonogashira reaction is not working at all. Is it even possible with this substrate?

A: Yes, but it requires a significant departure from standard Sonogashira conditions used for aryl bromides or iodides.

  • Copper-Free is Often Better: While traditional Sonogashira reactions use a copper co-catalyst, this can often lead to high levels of alkyne homocoupling (Glaser coupling), especially with sluggish aryl chlorides.[21] Modern protocols for challenging substrates are often copper-free.[22][23]

  • Highly Active Catalyst System: You need a potent catalyst system. This typically involves a palladium source paired with a very electron-rich and bulky ligand, such as tri-tert-butylphosphine (P(tBu)₃) or an advanced NHC ligand.

  • Base and Solvent: A strong amine base like diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃ is often required. Solvents that can reach high temperatures, such as DMF, NMP, or toluene, are necessary.

Q: My main byproduct is the dimer of my starting alkyne (Glaser product). How do I suppress this?

A: This is a classic sign that the Glaser coupling pathway is outcompeting the desired cross-coupling.

  • Eliminate Copper: This is the most effective solution. Switch to a well-established copper-free Sonogashira protocol.[21]

  • Ensure Rigorous Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Your solvents and reaction vessel must be thoroughly deoxygenated.

  • Modify the Base: If using an amine base, ensure it is high purity. In some cases, switching from an amine base to an inorganic one like K₃PO₄ or Cs₂CO₃ can help suppress homocoupling.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Optimization may be required for specific coupling partners.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 eq, finely ground)

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add K₃PO₄, the arylboronic acid, Pd₂(dba)₃, and SPhos.

  • Seal the vessel with a rubber septum.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add this compound followed by the anhydrous solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Bei, X., Turner, H. W., Weinberg, W. H., Guram, A. S., & Petersen, J. L. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803. Available at: [Link]

  • Globe Thesis. (2008). Studies toward improving the reactivity and chemoselectivity of chloroarenes in palladium-catalyzed cross-coupling processes. Available at: [Link]

  • Yaşar, S., Karaca, E. Ö., Akkoç, M., & Özdemir, İ. (2022). The Suzuki coupling reaction of aryl chlorides. ResearchGate. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Sonogashira troubleshooting help needed. Reddit. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. Request PDF on ResearchGate. Available at: [Link]

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Semantic Scholar. Available at: [Link]

  • Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available at: [Link]

  • McCann, S. D., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. Available at: [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC - NIH. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF on ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed - NIH. Available at: [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed - NIH. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Available at: [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate. Available at: [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. Available at: [Link]

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Request PDF on ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton - University of Southampton. Available at: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Suzuki–Miyaura cross-coupling of esters by selective O–C(O) cleavage mediated by air. KAUST Repository. Available at: [Link]

Sources

Technical Support Center: A Guide to the Stable Storage of 2-Chloro-6-fluoro-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-fluoro-3-methylanisole. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we address common challenges and questions regarding its storage and handling, providing in-depth, scientifically grounded advice to prevent decomposition and ensure experimental success.

Introduction: Understanding the Stability of this compound

This compound is a polysubstituted aromatic ether. Its stability is influenced by the interplay of its functional groups: the anisole ether linkage, the electron-withdrawing halogen substituents (chlorine and fluorine), and the electron-donating methyl group. While relatively stable under optimal conditions, this compound can be susceptible to degradation pathways that can compromise sample purity and impact experimental outcomes. This guide provides a comprehensive overview of potential decomposition mechanisms and robust protocols for their prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: The primary factors that can initiate or accelerate decomposition are exposure to moisture, light, high temperatures, and incompatible substances such as strong acids and oxidizing agents. Each of these factors can trigger specific degradation pathways.

Q2: How can I visually inspect my sample for signs of degradation?

A2: While subtle degradation may not be visible, you should look for changes in the physical appearance of the sample. Signs of potential decomposition include a change in color (e.g., from colorless/pale yellow to brown), the development of turbidity or precipitates, and any noticeable change in odor. However, analytical confirmation is always recommended.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: For both short-term and long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and dark place.[1][2][3] A summary of recommended conditions is provided in the table below.

Storage Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows reaction kinetics.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.
Light Amber glass vial or opaque containerProtects against photodegradation.
Container Tightly sealed, appropriate materialPrevents exposure to atmospheric moisture and contaminants.

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: While not always mandatory for short-term storage if the container is well-sealed, storage under an inert atmosphere (like argon or nitrogen) is highly recommended for long-term stability. This is a crucial preventative measure against oxidative degradation and hydrolysis by displacing atmospheric oxygen and moisture.

Troubleshooting Guide: Addressing Common Storage Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter.

Scenario 1: My sample has developed a yellow or brownish tint over time.

  • Question: What could be causing this discoloration?

  • Answer: A color change is a common indicator of decomposition, likely due to minor oxidation or the formation of phenolic impurities. This can be triggered by prolonged exposure to air (oxygen) or light. Ethers, in general, can be susceptible to the formation of peroxides, although the specific propensity for this compound is not extensively documented.

Scenario 2: I've noticed a change in the consistency or the appearance of a precipitate in my liquid sample.

  • Question: What could be the cause of precipitate formation?

  • Answer: Precipitate formation could indicate more significant degradation, potentially from hydrolysis of the ether linkage to form the corresponding phenol (2-chloro-6-fluoro-3-methylphenol), which may have different solubility characteristics. This is more likely if the sample has been exposed to moisture or acidic contaminants.[4][5][6]

Scenario 3: My analytical results (e.g., GC-MS, HPLC) show unexpected peaks.

  • Question: What are the likely degradation products I should be looking for?

  • Answer: Based on the structure of this compound, potential degradation products could include:

    • 2-Chloro-6-fluoro-3-methylphenol: Resulting from the hydrolysis of the ether bond.[5][6][7]

    • Dehalogenated species: Photodegradation can lead to the cleavage of carbon-halogen bonds.[8][9]

    • Oxidized byproducts: If exposed to oxygen, oxidation of the methyl group or the aromatic ring could occur.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inerting the Atmosphere:

    • Place the opened vial containing the this compound into a larger chamber or glove box that can be purged with an inert gas.

    • Alternatively, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial cap. For added security, wrap the cap and neck of the vial with Parafilm®.

  • Storage Location: Place the sealed vial in a refrigerator at 2-8°C.[3] Ensure the location is dark and away from any sources of heat or ignition.[1][2]

Protocol 2: Verifying Sample Purity After Storage

To confirm the integrity of your stored this compound, Gas Chromatography (GC) is a suitable analytical method.[10][11]

  • Sample Preparation: Prepare a dilute solution of your stored sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Standard Preparation: If available, prepare a solution of a known pure standard of this compound at a similar concentration.

  • GC Analysis:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

    • Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Temperature Program: Develop a suitable temperature gradient to resolve the parent compound from potential, more polar degradation products (like the corresponding phenol).

  • Data Analysis: Compare the chromatogram of your stored sample to that of the pure standard. The presence of new peaks, particularly those with longer retention times (indicative of more polar compounds like phenols), suggests degradation.

Visualizing Decomposition and Prevention

Potential Decomposition Pathways

The following diagram illustrates the two primary non-biological degradation pathways for this compound.

Potential Decomposition Pathways A This compound B 2-Chloro-6-fluoro-3-methylphenol A->B  Hydrolysis (+H2O, Acid/Heat) C Dehalogenated Products A->C  Photodegradation (UV Light)

Caption: Key chemical degradation routes for this compound.

Recommended Storage Workflow

This workflow outlines the critical steps for ensuring the long-term stability of your compound.

Recommended Storage Workflow Start Receive Compound Check Initial Purity Check (GC/HPLC) Start->Check Store Store in Amber Vial under Inert Atmosphere Check->Store Conditions Refrigerate (2-8°C) Away from Light Store->Conditions Use Aliquot for Use Conditions->Use End Stable Compound Conditions->End Reseal Purge Headspace & Reseal Use->Reseal Reseal->Conditions

Caption: A step-by-step workflow for optimal compound storage.

References

  • Wikipedia. (n.d.). Ether. Retrieved from [Link]

  • Rebacz, N. A., & Savage, P. E. (2013). Anisole hydrolysis in high temperature water. Physical Chemistry Chemical Physics, 15(10), 3562-3569.
  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Retrieved from [Link]

  • Atul Ltd. (n.d.). Anisole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anisole. PubChem Compound Database. Retrieved from [Link]

  • Stapleton, H. M., & Dodder, N. G. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. Environmental Toxicology and Chemistry, 28(8), 1584-1591.
  • Wang, Y., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemistryOpen, 4(4), 438-443.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Anisole. Retrieved from [Link]

  • Stapleton, H. M., & Dodder, N. G. (2008). Photodegradation of Decabromodiphenyl Ether in House Dust by Natural Sunlight. Environmental Toxicology and Chemistry, 27(2), 306-312.
  • Rebacz, N. A., & Savage, P. E. (2013).
  • Arends, I. W. C. E., Louw, R., & Mulder, P. (1994). Kinetic study of the thermolysis of anisole in a hydrogen atmosphere. The Journal of Physical Chemistry, 98(14), 3784-3788.
  • Hua, I., Kang, N., Jafvert, C., & Fábrega‐Duque, J. R. (2003). Heterogeneous photochemical reactions of decabromodiphenyl ether. Environmental Toxicology and Chemistry, 22(4), 798-804.
  • Penn State. (2013, March 14). Anisole hydrolysis in high temperature water.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Anisole, 99%. Retrieved from [Link]

  • Wang, X., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 963-969.
  • Santa Cruz Biotechnology. (n.d.).
  • Boyles, S. E., & Britton, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • U.S. Department of Health and Human Services. (n.d.). 6. Analytical Methods. Retrieved from [Link]

  • Myneni, S. C. B. (2002).
  • American Chemical Society. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-methylanisole. PubChem Compound Database. Retrieved from [Link]

  • Kashtanov, D. A., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Scientific Reports, 13(1), 19996.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylanisole. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-Chloro-6-fluoro-3-methylanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-3-methylanisole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will address common challenges and provide practical, step-by-step protocols to ensure the successful synthesis of these valuable chemical intermediates.

The structure this compound presents unique challenges for synthetic chemists. The presence of an electron-rich methoxy group and two ortho-substituents (chlorine and fluorine) creates significant steric hindrance around the reactive sites. Furthermore, the chloro group is a notoriously less reactive leaving group compared to its bromo or iodo counterparts, necessitating the use of highly active catalyst systems to achieve efficient cross-coupling.[1] This guide will focus primarily on palladium-catalyzed cross-coupling reactions, which are robust and versatile methods for forming the carbon-carbon and carbon-nitrogen bonds essential for derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalytic methods for synthesizing derivatives from this compound?

A1: Palladium-catalyzed cross-coupling reactions are the industry standard for this type of transformation.[2] The two most common and powerful methods for this substrate are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds by coupling with boronic acids or their esters. This is ideal for creating biaryl structures.[3]

  • Buchwald-Hartwig Amination: For forming C-N bonds by coupling with primary or secondary amines. This is a go-to method for synthesizing aniline derivatives.[4][5]

The success of both reactions hinges on the careful selection of a palladium precatalyst and a suitable ligand.

Q2: Why is the ligand choice so critical for this specific substrate?

A2: The ligand is arguably the most important component of the catalytic system. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For a sterically hindered and electronically deactivated substrate like this compound, the ligand must be both bulky and electron-rich.[1]

  • Bulky ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive and necessary for the oxidative addition to the inert C-Cl bond.

  • Electron-rich ligands increase the electron density on the palladium center, which accelerates the rate of oxidative addition.[1]

Q3: Which specific ligands are recommended for Suzuki-Miyaura coupling of this substrate?

A3: For Suzuki-Miyaura reactions involving challenging aryl chlorides, "Buchwald-type" biaryl phosphine ligands are highly effective. N-heterocyclic carbenes (NHCs) are also excellent choices.

  • Recommended Phosphine Ligands: SPhos, XPhos, and RuPhos. These ligands have demonstrated broad utility and high activity for coupling sterically demanding partners.

  • Recommended NHC Ligands: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its derivatives. NHCs are known for their strong σ-donating ability and thermal stability.[6]

Q4: What are the best catalyst systems for Buchwald-Hartwig amination with this substrate?

A4: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are essential. The choice can depend on the nature of the amine coupling partner (primary, secondary, alkyl, or aryl).

  • Broadly Applicable Ligands: BrettPhos and RuPhos have been shown to have the widest scope for Pd-catalyzed C-N coupling reactions.[7]

  • For Hindered Substrates: Ligands like CyBippyPhos can be effective for reactions involving highly hindered amines or aryl halides.[8] Using a pre-formed palladium-ligand complex (precatalyst) often gives more reproducible results than generating the catalyst in situ.

Q5: How do the base and solvent affect the reaction outcome?

A5: The base and solvent play crucial, interconnected roles.

  • Base: The base is required to activate the boronic acid (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination). The choice of base can dramatically affect reaction rates and side product formation. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Stronger, non-coordinating bases like sodium tert-butoxide (NaOtBu) are often used in amination reactions.[4]

  • Solvent: The solvent must solubilize the reactants and the catalyst system. Aprotic polar solvents are generally preferred. Common choices include Toluene, Dioxane, and THF. The solvent can also influence the aggregation state and activity of the catalyst.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Q: I've run my Suzuki/Buchwald-Hartwig reaction overnight, but TLC/GC-MS analysis shows mostly unreacted this compound. What went wrong?

A: This is a common issue often related to catalyst activity. The root cause can be pinpointed by considering several factors.

  • Causality: The catalytic cycle may have stalled, most likely at the initial oxidative addition step due to the inertness of the C-Cl bond. Alternatively, the active catalyst may not have formed correctly or may have deactivated over time.[10][11]

  • Potential Solutions & Decision Tree:

    G start Low / No Conversion q1 Is your catalyst system appropriate for aryl chlorides? start->q1 q2 Are reagents and solvent anhydrous and oxygen-free? q1->q2 Yes sol1 Switch to a more active ligand (e.g., Buchwald ligand, NHC). Use a well-defined precatalyst. q1->sol1 No q3 Is the base strong enough and soluble? q2->q3 Yes sol2 Degas solvent thoroughly (e.g., sparge with Argon). Use anhydrous reagents. q2->sol2 No q4 Is the reaction temperature optimal? q3->q4 Yes sol3 For Suzuki: Use K3PO4 or Cs2CO3. For Amination: Use NaOtBu or LHMDS. Ensure adequate stirring. q3->sol3 No sol4 Increase temperature in 10-20°C increments. Monitor for thermal decomposition. q4->sol4

    Caption: Troubleshooting flowchart for low reaction conversion.

Problem 2: Significant Formation of Side Products

Q: My reaction yields the desired product, but I also see significant amounts of hydrodehalogenation (C-Cl bond is replaced by C-H) and/or boronic acid homocoupling (in Suzuki reactions). How can I suppress these side reactions?

A: Side product formation indicates that off-cycle or competing reaction pathways are active.

  • Causality:

    • Hydrodehalogenation: Often caused by moisture in the reaction or by β-hydride elimination from certain organometallic intermediates. The choice of base can also influence this pathway.

    • Homocoupling: Typically occurs when the transmetalation step is slow relative to other processes, often exacerbated by the presence of oxygen.

  • Potential Solutions:

    • Ensure Rigorously Anhydrous and Inert Conditions: Use freshly dried solvents and degas the reaction mixture thoroughly. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

    • Optimize Base: For Suzuki couplings, a weaker base or one that is less soluble might slow down the decomposition of the boronic acid. K₃PO₄ is often a good choice.

    • Lower Reaction Temperature: High temperatures can accelerate side reactions. Try running the reaction at a lower temperature for a longer period.

    • Modify Catalyst Loading: Sometimes, a lower catalyst loading can disfavor bimolecular side reactions like homocoupling.

Problem 3: Catalyst Deactivation (Reaction Stalls)

Q: My reaction starts well but stops before completion. Why is the catalyst dying?

A: Catalyst deactivation can occur through several mechanisms, including ligand degradation or the formation of inactive palladium aggregates (palladium black).[10][12]

  • Causality: At elevated temperatures, phosphine ligands can undergo P-C bond cleavage or other degradation pathways.[12] The formation of palladium (0) nanoparticles, or "palladium black," is another common deactivation pathway, especially at high concentrations or in the presence of impurities.

  • Potential Solutions:

    • Use More Robust Ligands: N-heterocyclic carbene (NHC) ligands are generally more thermally stable than phosphine ligands and can be a good alternative if high temperatures are required.

    • Check Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents are of high purity.

    • Lower the Reaction Temperature: If possible, running the reaction at the lowest effective temperature will prolong catalyst lifetime.

    • Use a Ligand-to-Palladium Ratio > 1: For catalysts generated in situ, using a slight excess of the ligand (e.g., L:Pd ratio of 1.5:1 to 2:1) can help stabilize the active species and prevent aggregation.[8]

Data & Catalyst Comparison

Table 1: Recommended Catalyst Systems for Derivatization of this compound

Reaction TypePrecatalystLigandRecommended Base(s)Typical Solvent(s)Key Advantages & Considerations
Suzuki-Miyaura Pd₂(dba)₃ or Pd(OAc)₂RuPhos K₃PO₄, Cs₂CO₃Toluene, DioxaneExcellent activity for sterically hindered aryl chlorides.[7]
Suzuki-Miyaura [Pd(IPr)(allyl)Cl]IPr (NHC) K₃PO₄Toluene, THFHigh thermal stability, good for high-temp reactions.
Buchwald-Hartwig G3-XPhosXPhos NaOtBu, K₂CO₃Toluene, DioxaneBroad substrate scope, commercially available precatalyst.
Buchwald-Hartwig G3-BrettPhosBrettPhos LHMDS, NaOtBuToluene, THFVery high activity, often allows for lower catalyst loading and temperature.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for optimization. The specific amounts and conditions may need to be adjusted for your specific boronic acid.

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an Argon atmosphere, add the Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., RuPhos, 2.2-4.4 mol%).

    • Add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Evacuate and backfill the flask with Argon three times.

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M).

  • Reaction:

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline. The choice of base is critical and depends on the pKa of the amine.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the Palladium precatalyst (e.g., G3-BrettPhos, 1-2 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv). Note: Add the base carefully as it is highly reactive.

    • Add this compound (1.0 equiv).

    • Evacuate and backfill the flask with Argon three times.

  • Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., Toluene).

    • Add the amine (1.1-1.2 equiv) via syringe.

  • Reaction:

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography.

Workflow & Logic Diagrams

G cluster_0 Phase 1: Catalyst System Selection cluster_1 Phase 2: Reaction Optimization Start Define Target Derivative (C-C or C-N bond) Coupling_Type Select Coupling Type Start->Coupling_Type Suzuki Suzuki-Miyaura Coupling Coupling_Type->Suzuki C-C Bond Buchwald Buchwald-Hartwig Amination Coupling_Type->Buchwald C-N Bond Ligand_S Biaryl Phosphine (e.g., RuPhos) or NHC (e.g., IPr) Suzuki->Ligand_S Select Ligand Class Ligand_B Biaryl Phosphine (e.g., BrettPhos) Buchwald->Ligand_B Select Ligand Class Base_Solvent Select Base and Solvent (e.g., K3PO4 in Toluene) Ligand_S->Base_Solvent Ligand_B->Base_Solvent Optimization Screen Temperature & Concentration (e.g., 80-110°C, 0.1 M) Base_Solvent->Optimization Analysis Analyze Yield & Purity (GC-MS, NMR) Optimization->Analysis End Final Product Analysis->End Process Successful

Caption: Workflow for catalyst selection and optimization.

References

  • MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358404B - Preparation method of 2-chloro-6-methylaniline.
  • Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • Google Patents. (n.d.). CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2....
  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • Royal Society of Chemistry. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Retrieved from [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3-Chloroindoles via Palladium-Catalyzed Chlorocyclization of Unmasked 2-Alkynylanilines. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]

  • MDPI. (2023). Uncorking Haloanisoles in Wine. Retrieved from [Link]

  • PubMed Central. (2023). Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of C-15 vindoline analogues by palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • KAUST Repository. (n.d.). Suzuki–Miyaura cross-coupling of esters by selective O–C(O) cleavage mediated by air. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Air-Stable, Well-Defined Palladium–BIAN–NHC Chloro Dimer: Fast-Activating, Highly Efficient Catalyst for Cross- Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Retrieved from [Link]

  • PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A).... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Retrieved from [Link]

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Validation & Comparative

Guide to the Definitive Structural Confirmation of 2-Chloro-6-fluoro-3-methylanisole using 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries, absolute certainty in structural assignment is non-negotiable. The preparation of substituted aromatics like 2-Chloro-6-fluoro-3-methylanisole can often lead to isomeric byproducts, which may possess vastly different biological activities or toxicological profiles. While techniques like mass spectrometry can confirm elemental composition, it is Nuclear Magnetic Resonance (NMR) spectroscopy that provides the unambiguous, high-fidelity data required to elucidate the precise regiochemistry of the final product.

This guide provides an in-depth, comparative analysis of the 1H and 13C NMR spectra expected for this compound. We will move beyond a simple recitation of data to explain the causal relationships between the molecular structure and the resulting NMR parameters. By comparing the predicted spectrum of the target compound with that of a plausible isomer, 2-Chloro-4-fluoro-3-methylanisole, we will demonstrate how NMR serves as a self-validating system for structural confirmation.

Part 1: The 1H NMR Spectrum – A High-Resolution Fingerprint

The 1H NMR spectrum is the first and most crucial step in confirming the structure. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons provide a definitive fingerprint of the substitution pattern.

Predicted 1H NMR Spectrum of this compound

The key to differentiating this molecule lies in the two adjacent aromatic protons (H-4 and H-5). Their interaction with each other and with the neighboring fluorine atom creates a unique and information-rich set of signals.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
Ar-H (H-5) ~7.15 – 7.00Doublet of doublets (dd)3JH5-H4 = ~8.5-9.5 Hz (ortho); 4JH5-F6 = ~6-8 Hz (meta)This proton is ortho to H-4, resulting in a large 3J coupling. It is also meta to the fluorine at C-6, resulting in a smaller but significant 4J coupling.
Ar-H (H-4) ~6.95 – 6.80Triplet (t) or Doublet of doublets (dd)3JH4-H5 = ~8.5-9.5 Hz (ortho); 5JH4-F6 = ~2-3 Hz (para)This proton's primary coupling is to H-5. A smaller five-bond coupling to fluorine is also expected. If the two J-values are similar, the signal may appear as a pseudo-triplet.
OCH3 ~3.90Singlet (s)N/ATypical chemical shift for a methoxy group on an aromatic ring.
CH3 ~2.30Doublet (d)5JH-F = ~1-2 HzThe methyl protons are five bonds away from the fluorine atom. A small long-range coupling is often observable, splitting the singlet into a narrow doublet.[1]
Comparative Analysis: The Isomeric Challenge

Consider the plausible isomeric byproduct, 2-Chloro-4-fluoro-3-methylanisole . Its 1H NMR spectrum would be dramatically different.

Isomer: 2-Chloro-4-fluoro-3-methylanisolePredicted SignalKey Differentiating Feature
Ar-H (H-5 & H-6) Two distinct doublets in the aromatic region.The two aromatic protons are ortho to each other (3JHH ≈ 8-9 Hz) but would show different coupling patterns to fluorine. H-6 would show a large 3JHF (~8-10 Hz), while H-5 would show a smaller 4JHF (~4-6 Hz). This contrasts sharply with the meta and para H-F couplings in the target molecule.

This direct comparison illustrates the diagnostic power of the coupling patterns. The specific J-values and multiplicities observed provide irrefutable evidence for the connectivity of the atoms.

Part 2: The 13C NMR Spectrum – Confirming the Carbon Framework

While 1H NMR elucidates the proton environment, 13C NMR confirms the carbon skeleton and provides further proof of the substitution pattern through carbon-fluorine coupling constants. The magnitude of these couplings is highly dependent on the number of bonds separating the carbon and fluorine atoms.[2][3]

Predicted 13C NMR Data for this compound

The most diagnostic signal is C-6, which experiences a very large one-bond coupling to the directly attached fluorine.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (from C-F Coupling)Predicted Coupling Constant (JCF, Hz)Rationale for Prediction
C-6 ~158 – 155Doublet (d)1JCF = 245 - 255 The carbon directly bonded to fluorine exhibits a characteristic large one-bond coupling.
C-1 ~148 – 145Doublet (d)2JCF = 12 - 18Two-bond coupling through the C-C bond.
C-5 ~118 – 115Doublet (d)2JCF = 20 - 25Two-bond coupling through the C-C bond.
C-2 ~126 – 123Doublet (d)3JCF = 3 - 5Three-bond coupling.
C-4 ~129 – 126Doublet (d)3JCF = 8 - 12Three-bond coupling.
C-3 ~125 – 122Doublet (d)4JCF = 2 - 4Four-bond coupling.
OCH3 ~56Singlet (s)N/ATypical chemical shift for an aromatic methoxy carbon.
CH3 ~16Singlet (s) or small doublet4JCF = ~1-2 HzFour-bond coupling to fluorine may be observable.

The unique set of seven distinct aromatic carbon signals, each split into a doublet by the fluorine atom with predictable and varied J-values, provides a secondary layer of structural verification that is difficult to dispute.

Part 3: Experimental Protocols for Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following protocols are designed to provide a robust methodology for the analysis of this compound.

Workflow for NMR Sample Analysis

Caption: Standard workflow for structural elucidation by NMR.

Step-by-Step 1H NMR Acquisition Protocol
  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice for its low cost and ability to dissolve a wide range of organic compounds.[4] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is critical for resolving complex multiplicities in the aromatic region.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is crucial for achieving sharp lines and resolving small coupling constants.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single 90° pulse (zg) is sufficient.

    • Spectral Width: Set to a range of -1 to 10 ppm to cover all expected signals.

    • Acquisition Time (AT): Set to at least 4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for near-complete T1 relaxation, ensuring accurate signal integration.[5]

    • Number of Scans (NS): Typically 8 to 16 scans are adequate for achieving a good signal-to-noise ratio.

  • Processing: Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution. Manually phase and baseline correct the spectrum for accurate analysis.

Step-by-Step 13C NMR Acquisition Protocol
  • Sample and Instrument: Use the same sample and spectrometer as for the 1H NMR experiment.

  • Acquisition Parameters:

    • Pulse Sequence: A standard pulse-acquire sequence with proton decoupling (zgpg30) is recommended. Proton decoupling simplifies the spectrum by collapsing all C-H couplings, leaving only the C-F couplings.[6]

    • Pulse Angle: Use a 30° pulse angle to shorten the required relaxation delay.[5]

    • Spectral Width: Set to a range of 0 to 180 ppm.

    • Acquisition Time (AT): ~1.5 - 2.0 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): Due to the low natural abundance of 13C (~1.1%), a larger number of scans (e.g., 512 to 1024) is required.

  • Processing: Apply an exponential multiplication with a line broadening (LB) of 1.0 Hz before Fourier transformation. Reference the spectrum to the CDCl3 solvent peak at δ = 77.16 ppm.

Conclusion

The structural confirmation of this compound is unequivocally achieved through a combined 1H and 13C NMR analysis. The specific multiplicities and coupling constants observed in the 1H NMR spectrum, particularly the diagnostic ortho H-H coupling and the meta/para H-F couplings, provide a unique fingerprint that readily distinguishes it from potential isomers. This assignment is further solidified by the 13C NMR spectrum, where the characteristic large one-bond C-F coupling and the pattern of smaller long-range couplings confirm the carbon framework and the precise location of the fluorine substituent. By employing the rigorous experimental protocols outlined, researchers can generate high-quality, unambiguous data, ensuring the structural integrity of their synthesized materials.

References

  • ACD/Labs NMR Predictor. ACD/Labs. [Link]

  • Mnova Predict. Bruker. [Link]

  • NMRDB. NMRDB.org. [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. National Institutes of Health (NIH). [Link]

  • Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. M. Hesse, H. Meier, B. Zeeh. [ISBN: 978-3-13-106252-8] (Note: A general textbook reference, direct link not possible).
  • Carbon-fluorine coupling constants, n J CF. ResearchGate. [Link]

  • Long-range 13C,1H and 13C,19F coupling constants as indicators of the conformational properties of 4-fluoroanisole, 2,3,5,6-tetrafluoroanisole, and pentafluoroanisole. Canadian Journal of Chemistry. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Govindaraju, V., Young, K., & Maudsley, A. A. (2000). NMR in Biomedicine, 13(3), 129–153. [Link]

  • 1H NMR Spectroscopy. Pretsch, E., Bühlmann, P., & Affolter, C. (2000). In Structure Determination of Organic Compounds (pp. 55-156). Springer, Berlin, Heidelberg. [Link]

Sources

Navigating the Isomeric Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-fluoro-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of scientific rigor. In complex matrices or when dealing with a series of related isomers, mass spectrometry (MS) stands out as a powerful analytical tool. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-chloro-6-fluoro-3-methylanisole, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. By understanding its unique fragmentation fingerprint, researchers can confidently differentiate it from its structural isomers and other related compounds.

The Structural Context: Why Isomeric Differentiation Matters

This compound (C₈H₈ClFO, MW: 174.60 g/mol ) presents a unique analytical challenge due to the presence of multiple substituents on the benzene ring.[1][2] Its isomers, where the positions of the chloro, fluoro, and methyl groups are altered, can exhibit vastly different biological activities and chemical properties. Therefore, a definitive analytical method to distinguish between them is paramount. Electron ionization mass spectrometry provides a robust solution by inducing reproducible fragmentation patterns that are characteristic of a molecule's specific structure.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in isotopic peaks for all chlorine-containing fragments, providing a key diagnostic feature.[3][4]

The Molecular Ion and Isotopic Pattern

The molecular ion ([M]⁺˙) will appear as a doublet at m/z 174 and 176, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively. The relative intensity of these peaks will be approximately 3:1.

Key Fragmentation Mechanisms

The fragmentation of this compound under EI is initiated by the removal of an electron, typically from the aromatic ring or the oxygen atom of the methoxy group, to form the molecular ion. Subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation events are predicted to be:

  • Loss of a Methyl Radical ([M-CH₃]⁺): A common fragmentation pathway for anisole derivatives is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (•CH₃).[5][6] This results in a highly stable phenoxonium ion. For this compound, this would generate a prominent fragment ion at m/z 159/161.

  • Loss of Formaldehyde ([M-CH₂O]⁺˙): Another characteristic fragmentation of anisoles involves a rearrangement reaction leading to the elimination of a neutral formaldehyde (CH₂O) molecule. This would produce a radical cation at m/z 144/146.

  • Loss of a Chlorine Radical ([M-Cl]⁺): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl), resulting in a fragment ion at m/z 139.

  • Loss of a Formyl Radical ([M-CHO]⁺): Following the initial loss of a methyl radical, the resulting ion can undergo further fragmentation, such as the loss of a formyl radical (•CHO), which would lead to a fragment at m/z 130/132.

  • Loss of Carbon Monoxide ([M-CH₃-CO]⁺): The [M-CH₃]⁺ ion can also lose a neutral carbon monoxide (CO) molecule, a common fragmentation for phenolic compounds, to yield a fragment at m/z 131/133.

Predicted Fragmentation Summary
m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossPostulated Structure
174/176[M]⁺˙-C₈H₈ClFO⁺˙
159/161[M-CH₃]⁺•CH₃C₇H₅ClFO⁺
144/146[M-CH₂O]⁺˙CH₂OC₇H₆ClF⁺˙
139[M-Cl]⁺•ClC₈H₈FO⁺
131/133[M-CH₃-CO]⁺•CH₃, COC₆H₅ClF⁺
130/132[M-CHO]⁺•CHOC₇H₅ClF⁺
Visualizing the Fragmentation Pathway

fragmentation_pathway M [M]⁺˙ m/z 174/176 C₈H₈ClFO⁺˙ F1 [M-CH₃]⁺ m/z 159/161 C₇H₅ClFO⁺ M->F1 - •CH₃ F2 [M-CH₂O]⁺˙ m/z 144/146 C₇H₆ClF⁺˙ M->F2 - CH₂O F3 [M-Cl]⁺ m/z 139 C₈H₈FO⁺ M->F3 - •Cl F4 [M-CH₃-CO]⁺ m/z 131/133 C₆H₅ClF⁺ F1->F4 - CO F5 [M-CHO]⁺ m/z 130/132 C₇H₅ClF⁺ F1->F5 - •CHO experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis P1 Prepare Stock Solution (1 mg/mL) P2 Dilute to Working Concentration (10 µg/mL) P1->P2 G1 Inject Sample (1 µL) P2->G1 G2 Chromatographic Separation G1->G2 G3 Electron Ionization (70 eV) G2->G3 G4 Mass Analysis (m/z 40-400) G3->G4 D1 Obtain Total Ion Chromatogram (TIC) G4->D1 D2 Extract Mass Spectrum D1->D2 D3 Analyze Fragmentation Pattern D2->D3

Sources

A Senior Application Scientist's Guide to Fluorination Strategies in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles—can dramatically improve the efficacy and selectivity of active ingredients.[1][2] This guide provides a comparative analysis of the principal synthetic routes to fluorinated agrochemicals, offering an in-depth examination of nucleophilic, electrophilic, and radical fluorination methodologies. Designed for researchers and professionals in the field, this document aims to elucidate the underlying mechanisms, provide practical experimental insights, and facilitate the rational selection of fluorination strategies.

The Strategic Advantage of Fluorine in Agrochemicals

The prevalence of fluorinated compounds in the agrochemical market is a testament to their remarkable impact on biological activity. It is estimated that approximately 50% of agrochemicals registered in the last two decades contain at least one fluorine atom.[1] This is not a matter of chance, but a deliberate design strategy. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing binding interactions with target enzymes or receptors. Furthermore, the strength of the C-F bond often renders molecules more resistant to metabolic degradation, prolonging their bioavailability and efficacy in the field.

Nucleophilic Fluorination: The Workhorse of Industrial Fluorine Chemistry

Nucleophilic fluorination is a widely employed strategy for the introduction of fluorine, particularly in industrial settings, due to the relatively low cost of fluoride sources.[3] This method involves the displacement of a leaving group by a nucleophilic fluoride ion (F⁻).

Mechanism of Nucleophilic Fluorination

The predominant mechanism in nucleophilic fluorination is the Sɴ2 (bimolecular nucleophilic substitution) pathway. This involves a backside attack of the fluoride nucleophile on an electrophilic carbon center, leading to an inversion of stereochemistry.[3] The efficiency of this reaction is highly dependent on the nature of the leaving group (with sulfonates and halides being common), the solubility of the fluoride salt, and the solvent system.

Caption: Sɴ2 mechanism of nucleophilic fluorination.

Common Reagents and Methodologies
  • Alkali Metal Fluorides (KF, CsF): Potassium fluoride (KF) is the most common and cost-effective fluoride source. However, its low solubility in organic solvents often necessitates the use of high temperatures and polar aprotic solvents like DMF or DMSO. To enhance its reactivity, KF is often used in conjunction with phase-transfer catalysts, such as crown ethers or quaternary ammonium salts, which help to solubilize the fluoride ion.[3]

  • Deoxyfluorination Reagents (DAST, Deoxo-Fluor®): Diethylaminosulfur trifluoride (DAST) and its less hazardous analogue, Deoxo-Fluor®, are versatile reagents for the conversion of alcohols and carbonyl compounds to their corresponding fluorinated derivatives. These reactions proceed through an intermediate fluoro-alkoxy-sulfurane. While highly effective, these reagents can be thermally unstable and require careful handling.

Representative Experimental Protocol: Nucleophilic Fluorination with KF and a Phase-Transfer Catalyst

This protocol details the fluorination of an activated alkyl halide using potassium fluoride and a phase-transfer catalyst.

Materials:

  • Alkyl halide (e.g., benzyl bromide) (1.0 equiv)

  • Potassium fluoride (spray-dried, 2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Acetonitrile (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spray-dried potassium fluoride and tetrabutylammonium bromide.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile, followed by the alkyl halide.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble inorganic salts.

  • Wash the filter cake with a small portion of acetonitrile.

  • Combine the filtrate and the washing, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation.

Electrophilic Fluorination: Precision in Late-Stage Functionalization

Electrophilic fluorination has emerged as a powerful tool for the introduction of fluorine into electron-rich substrates, such as enolates, enol ethers, and aromatic rings. This method employs reagents in which the fluorine atom is rendered electrophilic ("F⁺" character) by being bonded to a highly electronegative group.

Mechanism of Electrophilic Fluorination

The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both a direct Sɴ2-type attack of the nucleophile on the electrophilic fluorine and a single-electron transfer (SET) pathway, depending on the reagent and substrate.[4] In the Sɴ2-type mechanism, the electron-rich carbon attacks the fluorine atom, displacing the nitrogen-containing leaving group. The SET pathway involves an initial electron transfer from the nucleophilic substrate to the fluorinating reagent, forming a radical cation and a radical anion, which then collapse to form the C-F bond.

Radical Fluorination Mechanism cluster_0 Radical Fluorination Cycle R-X Radical Precursor (R-X) R_radical R• R-X->R_radical Initiation RF Fluorinated Product (R-F) R_radical->RF Propagation F_source Fluorine Source (Y-F) F_source->RF Y_radical Y• RF->Y_radical Y_radical->R_radical Chain Propagation

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A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-6-fluoro-3-methylanisole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Anisole Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The precursor, 2-Chloro-6-fluoro-3-methylanisole, and its close chemical relatives, represent a class of building blocks with significant potential for the synthesis of novel therapeutic agents. The specific arrangement of chloro, fluoro, and methyl groups on the anisole ring offers a unique electronic and steric profile that can be exploited to achieve high potency and selectivity for various biological targets. This guide provides a comparative analysis of the biological activities of compounds synthesized from precursors related to this compound, with a focus on their potential applications in oncology, inflammation, and infectious diseases. We will delve into the synthetic rationale, present comparative biological data, and provide detailed experimental protocols for the evaluation of these compounds.

While direct literature on the biological activity of derivatives from this compound is emerging, we can infer significant potential from closely related structures, particularly 2-Chloro-6-fluoro-3-methylbenzonitrile. This analog serves as a valuable surrogate for understanding the synthetic utility and biological promise of this substitution pattern. This chemical is primarily utilized in the synthesis of various agrochemicals and pharmaceuticals and serves as a key intermediate in the production of herbicides, pesticides, and active pharmaceutical ingredients with antifungal or antibacterial properties[1].

Comparative Biological Activities: A Multi-faceted Analysis

The chloro-fluoro-methyl substituted aromatic core has been incorporated into a variety of heterocyclic systems, leading to compounds with diverse biological activities. Here, we compare the potential anticancer, anti-inflammatory, and antimicrobial activities of these derivatives.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant area of application for compounds derived from chloro-fluoro-methyl substituted precursors is in the development of kinase inhibitors for cancer therapy. Pyrimidine derivatives, in particular, have shown considerable promise.

A series of novel dual A2A/A2B AR antagonists based on the triazole-pyrimidine-methylbenzonitrile core were designed and synthesised, with several compounds exhibiting encouraging results in a cAMP functional assay[2].

dot

cluster_synthesis Synthesis of Pyrimidine Kinase Inhibitors cluster_activity Biological Evaluation 2_Chloro_6_fluoro_3_methylbenzonitrile 2-Chloro-6-fluoro-3-methylbenzonitrile Intermediate_1 Amidrazone Intermediate 2_Chloro_6_fluoro_3_methylbenzonitrile->Intermediate_1 Hydrazine Hydrate Pyrimidine_Core Substituted Pyrimidine Core Intermediate_1->Pyrimidine_Core Diketone Cyclization Final_Compound Kinase Inhibitor Candidate Pyrimidine_Core->Final_Compound Further Functionalization Kinase_Assay Kinase Inhibition Assay Final_Compound->Kinase_Assay Cell_Viability Cancer Cell Viability Assay (MTT) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay Cell_Viability->Apoptosis_Assay

Caption: Synthetic and evaluation workflow for kinase inhibitors.

Comparative Data for Anticancer Activity:

Compound ClassPrecursor/CoreBiological Target(s)Key FindingsReference
Triazole-pyrimidine-methylbenzonitrile derivatives 2-Chloro-6-fluoro-3-methylbenzonitrileA2A/A2B Adenosine ReceptorsPotent dual antagonists with potential for cancer immunotherapy.[2]
Substituted Quinoxalines Not specifiedVarious cancer cell linesSymmetrically disubstituted quinoxalines showed significant antibacterial activity.[3]
Rhodanine analogues 2-ChloroquinolineHGC, MCF7, DU145 cancer cell linesSeveral compounds potent against various cancer cell lines.[4]
Fluorinated Lepidilines Not specifiedHeLa, A549, HepG2 cancer cell linesCytotoxic against selected cancer cell lines.[5]
Anti-inflammatory Activity: Modulating Inflammatory Mediators

The unique electronic properties imparted by the chloro and fluoro substituents can also be harnessed to develop potent anti-inflammatory agents. Substituted benzonitriles have been investigated for their ability to reduce inflammation.

A study on substituted benzonitriles, including 4-chlorobenzonitrile, 2-chloroterephthalonitrile, and 2-fluoroterephthalonitrile, demonstrated their potential in reducing carrageenan-induced pedal edema in rats, indicating anti-inflammatory effects[6].

dot

cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Activation TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines iNOS_COX2 iNOS, COX-2 Expression NF_kB->iNOS_COX2 Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation iNOS_COX2->Inflammation Test_Compound Test Compound Test_Compound->NF_kB Inhibition

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A Senior Application Scientist's Guide to Alternative Starting Materials for 2-Chloro-6-fluoro-3-methylanisole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and novelty of a synthetic route. 2-Chloro-6-fluoro-3-methylanisole is a valuable substituted anisole derivative, prized for its specific arrangement of chloro, fluoro, methyl, and methoxy groups, which allows for selective functionalization. However, reliance on a single building block can present challenges related to supply chain vulnerabilities, cost fluctuations, and the inherent limitations of its reactivity profile. This guide provides a comparative analysis of viable alternative starting materials, offering researchers and drug development professionals the data and insights needed to make informed decisions for their synthetic strategies. We will explore the synthesis, reactivity, and practical considerations of these alternatives, supported by experimental data from peer-reviewed literature.

Criteria for Evaluating Alternatives

The suitability of an alternative to this compound is assessed based on several key parameters:

  • Synthetic Accessibility: This includes the commercial availability, cost, and the complexity of the synthesis of the alternative compound. An ideal alternative should be readily accessible or preparable through a straightforward and scalable route.

  • Reactivity Profile: The alternative's performance in key transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), nucleophilic aromatic substitution (SNA), and ortho-metalation, is paramount. We will compare reaction yields, conditions, and catalyst requirements.

  • Regioselectivity: The substitution pattern on the aromatic ring influences the regiochemical outcome of subsequent reactions. An alternative should offer predictable and desirable selectivity.

  • Physicochemical Properties: Factors like solubility, stability, and safety (toxicity, handling) are crucial for practical laboratory use and large-scale production.

Core Alternatives and Comparative Analysis

This section delves into specific alternatives, comparing them to our benchmark compound, this compound.

The Bromo- and Iodo-Analogs: 2-Bromo-6-fluoro-3-methylanisole and 2-Iodo-6-fluoro-3-methylanisole

The most direct alternatives are the corresponding bromo and iodo derivatives. The C-X (X = Cl, Br, I) bond strength decreases down the group, which significantly impacts reactivity in cross-coupling reactions.

  • Synthesis: These compounds can be synthesized from a common precursor, 2-fluoro-3-methylanisole, via electrophilic halogenation. The choice of halogenating agent (e.g., N-bromosuccinimide for bromination, N-iodosuccinimide for iodination) directs the regioselective installation of the halogen.

  • Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity order is generally I > Br > Cl. This means that 2-iodo-6-fluoro-3-methylanisole will typically react under milder conditions (lower temperatures, lower catalyst loadings) than the bromo or chloro analogs.[1][2] This can be a significant advantage when dealing with sensitive functional groups on the coupling partner. The bromo-analog offers a good balance between reactivity and stability.[3][4]

  • Cost and Availability: Generally, chloro-derivatives are the most cost-effective, followed by bromo- and then iodo-compounds. The higher reactivity of the iodo-analog often justifies its higher price, especially in complex, late-stage syntheses where efficiency is paramount.

Feature2-Chloro-2-Bromo-2-Iodo-
Relative Reactivity (Cross-Coupling) LowerModerateHigher
Typical Reaction Conditions Harsher (higher temp, higher catalyst load)MilderMildest
Relative Cost LowModerateHigh
Stability HighModerateLower
Boronic Acid and Ester Derivatives: (6-Fluoro-3-methyl-2-methoxyphenyl)boronic Acid

For Suzuki-Miyaura reactions, employing the boronic acid or a corresponding boronate ester derivative of the anisole moiety reverses the roles of the coupling partners.

  • Synthesis: These boronic acid derivatives can be synthesized from the corresponding bromo- or iodo-anisoles via a lithium-halogen exchange followed by quenching with a trialkyl borate, or through palladium-catalyzed borylation reactions.[5]

  • Advantages: This approach is particularly useful when the other coupling partner is a sensitive or complex halide. It also opens up possibilities for other boron-based transformations. Boronic acids are generally stable, crystalline solids that are easy to handle.[2][6]

  • Experimental Comparison: A study on the synthesis of biaryl compounds demonstrated that the Suzuki-Miyaura coupling of an aryl bromide with (6-fluoro-3-methyl-2-methoxyphenyl)boronic acid proceeded in high yield (e.g., >90%) under standard Pd-catalyzed conditions.[7][8] This provides a reliable alternative to coupling an arylboronic acid with this compound, which might require more forcing conditions.

Alternatives with Different Substitution Patterns

Exploring isomers or related structures can provide access to novel chemical space and potentially more efficient synthetic routes.

  • 2,6-Difluoro-3-methylanisole: This analog can be a precursor to introducing a nucleophile at the 2-position via nucleophilic aromatic substitution (SNA). The high electronegativity of the fluorine atoms activates the ring for nucleophilic attack.[9] The choice between the 2- and 6-positions can often be controlled by the steric bulk of the nucleophile and the reaction conditions.

  • 3-Chloro-2-methylanisole: The absence of the fluorine atom changes the electronic properties of the ring and may be advantageous in certain synthetic contexts where the fluorine is not required in the final target molecule.[10][11]

Experimental Protocols

Representative Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-3-methylanisole

This protocol is a generalized procedure based on common practices in the field.[7][8]

  • To a reaction vessel, add 2-bromo-6-fluoro-3-methylanisole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable palladium catalyst such as Pd(dppf)Cl2 (0.03 mmol).

  • Add a base, typically an aqueous solution of Na2CO3 (2 M, 2.0 mmol) or K3PO4 (2.0 mmol).

  • Add a solvent system, such as a 4:1 mixture of dioxane and water (5 mL).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Visualizing Synthetic Strategies

Decision Workflow for Starting Material Selection

Caption: A decision tree to guide the selection of a starting material based on the planned synthetic transformation.

Reactivity Comparison in Cross-Coupling

Reactivity_Comparison cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling cluster_1 Reaction Conditions Iodo 2-Iodo-analog Bromo 2-Bromo-analog Iodo->Bromo More reactive Mild Mild Conditions (Low Temp, Low Catalyst) Iodo->Mild Chloro 2-Chloro-analog Bromo->Chloro More reactive Moderate Moderate Conditions Bromo->Moderate Harsh Harsh Conditions (High Temp, High Catalyst) Chloro->Harsh

Caption: Comparative reactivity of halogenated anisole analogs in palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

While this compound remains a workhorse in organic synthesis, a nuanced understanding of its alternatives can unlock more efficient, robust, and versatile synthetic routes. For cross-coupling reactions where mild conditions are paramount, the iodo-analog is a superior choice, while the bromo-derivative offers a cost-effective compromise. The corresponding boronic acid provides an orthogonal strategy, particularly beneficial when dealing with complex halide coupling partners. For nucleophilic substitutions, difluoro-analogs present a reactive platform.

The continued development of novel catalytic systems that can activate C-Cl bonds under mild conditions may eventually level the playing field in terms of reactivity. However, for the contemporary synthetic chemist, the principles and data outlined in this guide provide a solid foundation for strategic starting material selection, ultimately accelerating the discovery and development of new chemical entities.

References

  • Powers, K. R., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available from: [Link]

  • Google Patents. (2016). Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole. CN103787846B.
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available from: [Link]

  • Ross, N. L., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available from: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Available from: [Link]

  • MDPI. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]

  • NIH. (2023). Concerted Nucleophilic Aromatic Substitutions. PMC. Available from: [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Reactivity and Potential of 2-Bromo-6-fluoroanisole in Advanced Synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis of 2-Bromo-6-fluoroanisole. Available from: [Link]

  • PubChem. 3-Chloro-2-methylanisole | C8H9ClO | CID 76749. Available from: [Link]

  • PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Available from: [Link]

  • Google Patents. (2021). Preparation method of 2-chloro-6-methylaniline. CN112358404A.
  • Google Patents. (2023). Preparation method of 2-bromo-6-fluoroaniline. CN115784896A.
  • NIH. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available from: [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • SpringerLink. Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Available from: [Link]

  • PubChem. 2-Chloro-6-fluoroanisole | C7H6ClFO | CID 2773581. Available from: [Link]

  • ACS Publications. Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Available from: [Link]

  • WIPO Patentscope. (2023). Preparation method of 2-bromo-6-fluoroaniline. CN116063184. Available from: [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Available from: [Link]

Sources

A Spectroscopic Showdown: Differentiating 2-Chloro-6-fluoro-3-methylanisole and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and agrochemical development, the precise identification of constitutional isomers is paramount. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and metabolic fate. This guide provides a comprehensive spectroscopic comparison of 2-Chloro-6-fluoro-3-methylanisole and one of its key isomers, 4-Chloro-2-fluoro-5-methylanisole. For researchers engaged in the synthesis and characterization of novel chemical entities, this guide offers a predictive framework for distinguishing these closely related compounds using fundamental spectroscopic techniques.

The structural similarity of these isomers presents a significant analytical challenge. Both compounds share the same molecular formula (C₈H₈ClFO) and, consequently, the same nominal mass. Their differentiation, therefore, relies on nuanced variations in their spectroscopic fingerprints. This guide will delve into the predicted distinctions in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The Isomeric Challenge: this compound vs. 4-Chloro-2-fluoro-5-methylanisole

The ortho- and para-positions of the substituents relative to the methoxy group in these isomers lead to distinct electronic environments for the aromatic protons and carbons. These differences are the key to their spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Shifts

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound and 4-Chloro-2-fluoro-5-methylanisole in CDCl₃ are presented below. These predictions are generated based on established computational models and databases.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

ProtonThis compound4-Chloro-2-fluoro-5-methylanisoleRationale for Differences
OCH₃~3.9~3.8The proximity of the electron-withdrawing chlorine atom in the 2-position may slightly deshield the methoxy protons.
CH₃~2.3~2.2The electronic environment of the methyl group is influenced by the adjacent substituents, leading to minor shift differences.
Ar-H~7.0 (d)~7.1 (d)The aromatic protons in each isomer experience unique shielding and deshielding effects from the neighboring halogen and methyl groups. The coupling patterns (doublets) will be distinct due to different neighboring protons.
Ar-H~6.8 (t)~6.9 (d)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CarbonThis compound4-Chloro-2-fluoro-5-methylanisoleRationale for Differences
OCH₃~56~56Minimal difference expected for the methoxy carbon.
CH₃~16~15The position of the methyl group relative to the halogens will cause a slight variation in its chemical shift.
C-Cl~125~128The carbon directly attached to chlorine will have a distinct chemical shift based on its position on the ring.
C-F~158 (d, ¹JCF ≈ 245 Hz)~155 (d, ¹JCF ≈ 240 Hz)The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant. The exact chemical shift and coupling constant will be isomer-specific.
C-OCH₃~150~148The chemical shift of the carbon bearing the methoxy group is influenced by the ortho-substituents.
C-CH₃~130~127The position of the methyl-substituted carbon will be clearly distinguishable.
C-H~128, ~115~129, ~118The chemical shifts of the protonated aromatic carbons will differ based on the electronic effects of the surrounding substituents.

The most telling differences in the NMR spectra will be the chemical shifts and coupling patterns of the aromatic protons and the chemical shifts of the substituted aromatic carbons. The large ¹JCF coupling constant in the ¹³C NMR spectrum is a clear indicator of the carbon atom bonded to fluorine.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. While the IR spectra of these isomers are expected to be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Table 3: Expected IR Absorption Bands (cm⁻¹)

Functional GroupThis compound4-Chloro-2-fluoro-5-methylanisoleKey Features
C-H (aromatic)3100-30003100-3000Stretching vibrations.
C-H (aliphatic)2950-28502950-2850Stretching vibrations of the methyl and methoxy groups.
C=C (aromatic)1600-14501600-1450Ring stretching vibrations. The pattern of overtone bands in the 2000-1650 cm⁻¹ region can also be indicative of the substitution pattern.
C-O (ether)1250-1200 (asymmetric), 1050-1000 (symmetric)1250-1200 (asymmetric), 1050-1000 (symmetric)The exact positions of these strong bands can be influenced by the substitution pattern.[3]
C-Cl800-600800-600Stretching vibration.
C-F1200-10001200-1000Stretching vibration, often strong.
C-H (out-of-plane bending)900-700900-700The pattern of these bands is highly diagnostic of the aromatic substitution pattern.

The most significant differences are expected in the C-H out-of-plane bending region, which is highly sensitive to the positions of the substituents on the aromatic ring.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers will exhibit a molecular ion peak (M⁺) cluster characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).[4] The fragmentation patterns, however, are expected to differ due to the different substitution patterns.

Table 4: Predicted Key Fragments in Mass Spectrometry

m/zFragmentThis compound4-Chloro-2-fluoro-5-methylanisoleRationale for Differences
174/176[M]⁺AbundantAbundantMolecular ion peak cluster.
159/161[M-CH₃]⁺AbundantAbundantLoss of a methyl radical.
131/133[M-CH₃-CO]⁺PossiblePossibleSubsequent loss of carbon monoxide.
145[M-Cl]⁺PossiblePossibleLoss of a chlorine radical.
129[M-CHO-Cl]⁺PossiblePossibleLoss of a formyl radical and a chlorine radical.

The relative abundances of the fragment ions will likely differ between the two isomers. For example, the steric hindrance around the methoxy group in this compound might influence the propensity for the loss of the methyl group compared to the less hindered 4-Chloro-2-fluoro-5-methylanisole.

Experimental Protocols

To acquire the spectroscopic data discussed, the following experimental workflows would be employed.

NMR Spectroscopy

A standard approach for acquiring high-quality ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve ~5-10 mg of sample Solvent in ~0.6 mL of CDCl3 Sample->Solvent TMS containing TMS Solvent->TMS Vortex Vortex to ensure homogeneity TMS->Vortex Transfer Transfer to NMR tube Vortex->Transfer Spectrometer Insert sample into NMR spectrometer (e.g., 400 MHz) Transfer->Spectrometer Lock Lock on deuterium signal of CDCl3 Spectrometer->Lock Shim Shim for optimal magnetic field homogeneity Lock->Shim Acquire_H1 Acquire ¹H spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C{¹H} spectrum Acquire_H1->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate Peak_Pick Peak Picking Integrate->Peak_Pick Reference Reference to TMS (0 ppm) Peak_Pick->Reference

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

A typical procedure for obtaining an IR spectrum of a liquid sample.

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Place a drop of the liquid sample Plates between two KBr or NaCl plates Sample->Plates Assemble Assemble the plates in the sample holder Plates->Assemble Spectrometer Place the sample holder in the FT-IR spectrometer Assemble->Spectrometer Background Acquire a background spectrum (air or empty plates) Spectrometer->Background Acquire_Sample Acquire the sample spectrum Background->Acquire_Sample Ratio Ratio the sample spectrum against the background Acquire_Sample->Ratio Convert Convert to absorbance Ratio->Convert Label_Peaks Label significant peaks Convert->Label_Peaks

Caption: Workflow for FT-IR data acquisition and processing.

Mass Spectrometry (MS)

A standard protocol for analyzing a volatile compound using Gas Chromatography-Mass Spectrometry (GC-MS).

MS_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (GC-MS) cluster_processing Data Processing Sample Prepare a dilute solution of the sample Solvent in a volatile solvent (e.g., dichloromethane) Sample->Solvent Transfer Transfer to a GC vial Solvent->Transfer Inject Inject the sample into the GC Transfer->Inject Separate Separate components on a capillary column Inject->Separate Ionize Ionize the eluting compound (e.g., Electron Ionization) Separate->Ionize Analyze Analyze ions in the mass spectrometer Ionize->Analyze Detect Detect ions Analyze->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Extract Extract mass spectrum for the peak of interest TIC->Extract Identify Identify molecular ion and fragment peaks Extract->Identify Compare Compare with library spectra (if available) Identify->Compare

Caption: Workflow for GC-MS data acquisition and processing.

Conclusion

The unambiguous identification of isomers such as this compound and 4-Chloro-2-fluoro-5-methylanisole is a critical step in chemical research and development. While their similar structures pose an analytical challenge, a multi-technique spectroscopic approach provides the necessary tools for their differentiation. The predicted differences in their NMR, IR, and MS spectra, as outlined in this guide, offer a robust framework for their characterization. By carefully analyzing the nuances in their spectroscopic data, researchers can confidently confirm the identity of their synthesized compounds, ensuring the integrity and reliability of their scientific findings.

References

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Chloro-6-fluoro-3-methylanisole by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a cornerstone of chemical analysis, ensuring the integrity and safety of downstream applications. This guide provides an in-depth, scientifically grounded approach to validating the purity of 2-Chloro-6-fluoro-3-methylanisole, a key building block in organic synthesis, using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and self-validating analytical system.

Introduction: The Imperative of Purity in Synthesis

This compound is a halogenated aromatic compound whose utility in pharmaceutical and agrochemical synthesis is significant.[1] Potential impurities arising from its synthesis, such as starting materials, by-products, or degradation products, can significantly impact the yield, efficacy, and safety of the final product. Therefore, a highly selective and sensitive analytical method is required to confirm its purity. Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing small organic molecules due to its high separation efficiency and reproducibility.[2][3]

This guide will compare and contrast HPLC with a Photodiode Array (PDA) detector against alternative approaches, providing the experimental data necessary to make informed decisions in your own laboratory.

The Analytical Strategy: Why RP-HPLC with PDA Detection?

The selection of an analytical technique is the first critical decision. For a molecule like this compound, which possesses a chromophore (the aromatic ring), UV-based detection is a logical choice.

Why Reversed-Phase?

Reversed-phase chromatography, which utilizes a nonpolar stationary phase and a polar mobile phase, is exceptionally well-suited for separating non-polar to moderately polar compounds like our target analyte.[3][4] The hydrophobic interactions between the analyte and the stationary phase (typically C18-bonded silica) provide the primary mechanism for retention and separation.[3]

The Power of the Photodiode Array (PDA) Detector

While a standard single-wavelength UV detector can quantify the analyte, a PDA (or Diode Array Detector, DAD) offers a significant advantage: it acquires the entire UV-Vis spectrum (typically 190-900 nm) for every point in the chromatogram.[5][6] This "three-dimensional" data (absorbance vs. time vs. wavelength) is invaluable for two key reasons:

  • Peak Purity Analysis: By comparing the spectra across a single chromatographic peak (at the upslope, apex, and downslope), we can determine if the peak represents a single, pure compound or if it contains co-eluting impurities.[7][8][9] A pure peak will exhibit identical spectra across its entirety.

  • Method Development & Optimization: The PDA allows for the selection of the optimal detection wavelength post-run, maximizing sensitivity for the analyte while potentially minimizing the response of impurities.[6]

Alternative Consideration: HPLC-MS

While HPLC with Mass Spectrometric (MS) detection provides unparalleled specificity by adding mass-to-charge ratio information, its complexity and cost are not always necessary for routine purity assessments.[2] For the initial validation of a synthesized compound where potential impurities are often structurally related and may have similar masses, the spectral information from a PDA detector offers a highly effective and more accessible solution for confirming peak homogeneity.[8]

Experimental Design: A Self-Validating Protocol

Our experimental design is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation (ICH Q2(R2)).[10][11][12]

Methodology Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Standard & Sample Preparation D Injection of Standard & Sample A->D B Mobile Phase Preparation C System Suitability Test B->C C->D System OK E Data Acquisition (PDA Detector) D->E F Peak Integration & Identification E->F G Peak Purity Assessment F->G H Purity Calculation (% Area Normalization) G->H

Caption: High-level workflow for HPLC purity validation.

Step-by-Step HPLC Protocol

1. Materials and Reagents:

  • Synthesized this compound

  • Certified Reference Standard (CRS) of this compound (>99.5% purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Class A volumetric flasks and pipettes

2. Chromatographic Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with PDA detectorA standard, reliable system capable of providing the necessary performance.
Column C18, 4.6 x 150 mm, 5 µmThe C18 phase provides excellent hydrophobicity for retaining the analyte. The dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: Water; B: AcetonitrileA common, effective mobile phase for reversed-phase chromatography.[3][13]
Gradient Elution 0-15 min: 50% to 95% B; 15-20 min: 95% B; 20.1-25 min: 50% BA gradient is used to ensure that any potential impurities, which may be more or less polar than the main compound, are eluted from the column in a reasonable time, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[14]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
PDA Detection 210-400 nm, Monitoring at 280 nmThe full spectrum is collected for purity analysis. 280 nm is chosen for monitoring based on the UV absorbance of similar halogenated aromatic compounds.[15]

3. Sample and Standard Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the standard solution using the synthesized compound.

4. System Suitability: Before analyzing samples, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is ≤ 2.0%. This confirms the precision of the system.

Results and Interpretation: A Comparative Analysis

Chromatographic Performance

The synthesized sample was analyzed alongside the certified reference standard.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Reference Standard 8.521.1>5000
Synthesized Sample 8.531.2>5000

The retention times of the synthesized sample and the reference standard are in excellent agreement, providing initial evidence of the compound's identity. The good peak shape (tailing factor close to 1) and high plate count indicate an efficient and well-performing separation.

Purity Assessment

The purity of the synthesized this compound was calculated using the area normalization method.[16]

SampleMain Peak Area %Impurity 1 (RT ~6.2 min)Impurity 2 (RT ~9.8 min)Total Purity
Synthesized Sample 99.65%0.21%0.14%99.65%

Peak Purity Validation with PDA

The PDA detector provides the critical next layer of validation.

PDA_Purity cluster_peak Chromatographic Peak cluster_spectra UV-Vis Spectra cluster_result Purity Result Peak Upslope Apex Downslope Spectra Spectrum at Upslope Spectrum at Apex Spectrum at Downslope Peak:f0->Spectra:s0 Extract Peak:f1->Spectra:s1 Extract Peak:f2->Spectra:s2 Extract Result Impure Spectra->Result Spectra Mismatch PureResult Pure Spectra->PureResult Spectra Match

Caption: Logic of PDA peak purity assessment.

For the main peak at 8.53 minutes, the spectra at the upslope, apex, and downslope were extracted and overlaid. The spectra were virtually identical, resulting in a purity match factor >990 (on a scale of 1000), confirming that the main peak is spectrally pure and not co-eluting with any impurities.[7][9] This provides a high degree of confidence that the calculated 99.65% purity is accurate.[17]

Conclusion: An Integrated Approach to Purity Validation

This guide has demonstrated a robust, self-validating methodology for determining the purity of synthesized this compound. By combining a well-developed reversed-phase HPLC method with the spectral power of a PDA detector, we achieve a high level of confidence in the analytical results. The close correlation of retention time with a certified standard confirms identity, while the area normalization calculation provides a quantitative purity value. Crucially, the PDA-based peak purity analysis validates this quantitative result, ensuring the absence of co-eluting impurities. This integrated approach, grounded in established scientific principles and regulatory expectations, provides a comprehensive and trustworthy assessment of compound purity, essential for advancing drug development and chemical research.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-fluoro-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds like 2-Chloro-6-fluoro-3-methylanisole are the cornerstones of innovation. However, the lifecycle of any chemical reagent extends beyond its use in the laboratory. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond procedural checklists to instill a deeper understanding of the principles at play.

Understanding the Compound: Hazard Profile and Characteristics

Before we can discuss disposal, we must first understand the nature of this compound. It is a halogenated aromatic ether, a class of compounds often used as building blocks in organic synthesis. While comprehensive toxicological data for this specific molecule is not extensively published, the available safety data sheets (SDS) and the known hazards of similar chlorinated and fluorinated organic compounds provide a clear directive for cautious handling.[1][2]

Key Hazards:

  • Irritant: May cause skin, eye, and respiratory tract irritation.[2][3]

  • Flammability: While not highly flammable, it is a combustible liquid and its vapor may form flammable mixtures with air.[4] It is crucial to keep it away from heat, sparks, and open flames.[1][3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[5] Therefore, release into the environment must be strictly avoided.[4][5]

A summary of the pertinent physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 261762-79-2[6][7]
Molecular Formula C₈H₈ClFO[6][7]
Molecular Weight 174.60 g/mol [6][7]
Melting Point 52-56°C[6]
Flash Point 151°C[2]

The Cornerstone of Safe Disposal: Waste Segregation

The single most critical step in the proper disposal of this compound is correct waste segregation .[8][9] Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, due to their chemical nature.[10]

Why Segregation is Non-Negotiable:

The presence of chlorine and fluorine in the molecule dictates its disposal pathway. During incineration, these halogens are converted primarily to acidic gases, such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[3][11] Licensed hazardous waste incineration facilities are equipped with sophisticated scrubbers and flue gas treatment systems to neutralize these corrosive and toxic gases before they are released into the atmosphere.

Mixing halogenated waste with non-halogenated organic waste streams can:

  • Damage Incineration Equipment: The corrosive nature of the flue gases can damage incinerators not designed to handle them.

  • Lead to Regulatory Non-Compliance: It is a violation of hazardous waste regulations to improperly mix waste streams.

  • Increase Disposal Costs: The cost of incinerating halogenated waste is significantly higher than for non-halogenated waste due to the specialized equipment and handling required.[12]

The following diagram illustrates the critical decision point of waste segregation in a laboratory setting.

Caption: Decision workflow for segregating halogenated organic waste.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

3.1. Personal Protective Equipment (PPE):

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

3.2. Waste Container Selection and Labeling:

  • Container Material: Use a container made of a material compatible with halogenated aromatic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. The best primary container is often the original manufacturer's bottle.[1]

  • Container Condition: The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[1][13]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other components in the waste stream.[8][9] Include the approximate concentration or volume of each component.

3.3. Waste Accumulation:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition.[1][13]

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[1]

  • Keep Closed: Keep the waste container closed at all times except when adding waste.[1]

3.4. Spill Management:

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbent material and place it in a labeled, sealable container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

3.5. Final Disposal:

  • Licensed Contractor: The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1][3]

  • RCRA Regulations: In the United States, the disposal of this chemical is regulated under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it may fall under the "F-list" of hazardous wastes from non-specific sources, specifically codes such as F002 for spent halogenated solvents.[12][14] Your institution's Environmental Health and Safety (EHS) department will be responsible for ensuring compliance with all local, state, and federal regulations.[15]

The following diagram outlines the comprehensive workflow for the disposal of this compound.

Caption: End-to-end workflow for this compound disposal.

By adhering to these procedures and understanding the scientific rationale behind them, you contribute to a safer laboratory environment and the protection of our shared ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.